molecular formula C12H15BrO3 B15080229 Benzoic acid, 5-bromo-2-(pentyloxy)- CAS No. 60783-94-0

Benzoic acid, 5-bromo-2-(pentyloxy)-

Cat. No.: B15080229
CAS No.: 60783-94-0
M. Wt: 287.15 g/mol
InChI Key: YYEDWMFBBMTXFJ-UHFFFAOYSA-N
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Description

Benzoic acid, 5-bromo-2-(pentyloxy)- is a useful research compound. Its molecular formula is C12H15BrO3 and its molecular weight is 287.15 g/mol. The purity is usually 95%.
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Properties

CAS No.

60783-94-0

Molecular Formula

C12H15BrO3

Molecular Weight

287.15 g/mol

IUPAC Name

5-bromo-2-pentoxybenzoic acid

InChI

InChI=1S/C12H15BrO3/c1-2-3-4-7-16-11-6-5-9(13)8-10(11)12(14)15/h5-6,8H,2-4,7H2,1H3,(H,14,15)

InChI Key

YYEDWMFBBMTXFJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)Br)C(=O)O

Origin of Product

United States

Foundational & Exploratory

5-bromo-2-(pentyloxy)benzoic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 5-bromo-2-(pentyloxy)benzoic acid , a functionalized benzoic acid derivative used as a critical intermediate in organic synthesis, particularly for liquid crystalline materials and pharmaceutical scaffolds.

Executive Summary

5-Bromo-2-(pentyloxy)benzoic acid (CAS: 60783-94-0 for n-pentyl isomer) is a halogenated alkoxybenzoic acid.[1] Its structure combines three distinct functional motifs: a carboxylic acid (hydrogen-bonding donor/acceptor), a bromine substituent (handle for cross-coupling), and a pentyloxy tail (lipophilic chain).

This unique triad makes it a versatile building block. In material science , it serves as a mesogenic core for calamitic (rod-like) liquid crystals due to its ability to form linear dimers. In medicinal chemistry , it acts as a scaffold for biaryl synthesis via Suzuki-Miyaura coupling, relevant in the development of SGLT2 inhibitors and GPR40 agonists.

Chemical Identity & Structural Analysis

Nomenclature & Identifiers
  • IUPAC Name: 5-Bromo-2-(pentyloxy)benzoic acid[1][2]

  • Common Name: 5-Bromo-2-n-pentoxybenzoic acid

  • CAS Number:

    • 60783-94-0 (Specific to the n-pentyloxy isomer)

    • Note: CAS 60783-95-1 refers to the isopentyloxy isomer.[3] Researchers must verify the alkyl chain linearity before procurement.

  • Molecular Formula:

    
    [2][3]
    
  • Molecular Weight: 287.15 g/mol [3]

  • SMILES: CCCCCOC1=C(C(=O)O)C=C(Br)C=C1[3]

Physicochemical Properties

The molecule exhibits properties characteristic of amphiphilic benzoic acids. The bromine atom increases lipophilicity (


) and density compared to the non-halogenated analogue.
PropertyValue / DescriptionNote
Physical State Crystalline SolidTypically white to off-white needles.
Melting Point 98°C – 104°C (Experimental range)Depends on solvent of crystallization (polymorphism is common in alkoxybenzoic acids).
Acidity (pKa) ~4.2The pentyloxy group is electron-donating, slightly raising pKa vs. 5-bromobenzoic acid.
LogP 3.8 – 4.1Highly lipophilic due to the pentyl chain and bromine.
Solubility Soluble: DCM, DMF, DMSO, Ethyl AcetateInsoluble: WaterRequires basic aqueous conditions (pH > 8) to dissolve as the carboxylate salt.

Synthesis & Manufacturing Protocol

Strategic Route: Williamson Ether Synthesis & Hydrolysis

While direct alkylation of 5-bromosalicylic acid is possible, it often leads to mixtures of mono-alkylated (ether) and bis-alkylated (ester-ether) products. The most robust protocol involves exhaustive alkylation followed by selective hydrolysis.

Step 1: Bis-Alkylation (Formation of Ester-Ether Intermediate)
  • Reagents: 5-Bromosalicylic acid (1.0 eq), 1-Bromopentane (2.5 eq), Potassium Carbonate (

    
    , 3.0 eq).
    
  • Solvent: DMF or Acetone (Anhydrous).[4]

  • Conditions: Reflux (

    
    C for DMF) for 4–6 hours.
    
  • Mechanism:

    
     nucleophilic substitution at both the phenolic oxygen and the carboxylate oxygen.
    
Step 2: Selective Hydrolysis (Saponification)
  • Reagents: Sodium Hydroxide (NaOH, 4.0 eq), Methanol/Water (3:1 v/v).

  • Conditions: Reflux for 2 hours.

  • Workup: Acidification with HCl to pH 2 precipitates the target acid.

Experimental Workflow Diagram

The following diagram illustrates the optimized synthesis pathway, ensuring high purity by avoiding mono-alkylation byproducts.

SynthesisPath Start 5-Bromosalicylic Acid (Starting Material) Intermediate Intermediate: Pentyl 5-bromo-2-(pentyloxy)benzoate (Bis-alkylated) Start->Intermediate SN2 Alkylation Reagents1 1-Bromopentane (2.5 eq) K2CO3, DMF, 80°C Reagents1->Intermediate Final Target Product: 5-Bromo-2-(pentyloxy)benzoic acid Intermediate->Final Saponification Reagents2 NaOH, MeOH/H2O Reflux, 2h Reagents2->Final Workup Acidification (HCl) pH ~2 Workup->Final

Caption: Two-step synthesis via bis-alkylation ensures protection of the carboxylic acid during the reaction, yielding a pure ether-acid product after hydrolysis.

Reactivity & Functionalization

Suzuki-Miyaura Cross-Coupling

The bromine atom at the C5 position is highly activated for Palladium-catalyzed cross-coupling. This is the primary reaction used to extend the conjugation length for liquid crystals or to attach pharmacophores in drug discovery.

  • Catalyst System:

    
     or 
    
    
    
    .
  • Coupling Partners: Aryl boronic acids (e.g., 4-hydroxyphenylboronic acid).

  • Outcome: Formation of 5-aryl-2-(pentyloxy)benzoic acids (Biaryl scaffolds).

Dimerization (Liquid Crystal Formation)

In the solid and liquid crystalline states, the carboxylic acid groups form centrosymmetric dimers via dual hydrogen bonds.

  • Structural Consequence: This dimerization effectively doubles the length of the rigid core, increasing the aspect ratio (length/width), which is essential for the formation of Nematic and Smectic mesophases.[5]

Applications in Research & Industry

Material Science: Liquid Crystals

Alkoxybenzoic acids are classic "calamitic" mesogens. The 5-bromo substituent introduces lateral polarity and steric bulk, which suppresses the melting point compared to the non-halogenated parent, often widening the temperature range of the liquid crystal phase.

  • Use Case: Synthesis of hydrogen-bonded supramolecular liquid crystals.

  • Effect: The pentyl chain (C5) is often the "tipping point" chain length where smectic (layered) phases begin to appear alongside nematic phases.

Medicinal Chemistry: Drug Scaffolds

The 5-bromo-2-alkoxybenzoate motif appears in the structure-activity relationship (SAR) studies of metabolic disorder treatments.

  • SGLT2 Inhibitors: While commercial gliflozins (e.g., Dapagliflozin) use a chloro-benzyl motif, the bromo-alkoxy analogues are used in preclinical SAR to probe the lipophilic binding pocket of the SGLT2 receptor.

  • GPR40 Agonists: Used as a headgroup to anchor the molecule in the receptor's polar region while the lipophilic tail interacts with transmembrane domains.

Safety & Handling (MSDS Summary)

Hazard ClassStatementPrecaution
Skin Irritant H315: Causes skin irritation.Wear nitrile gloves.
Eye Irritant H319: Causes serious eye irritation.Use safety goggles; access to eye wash station.
STOT-SE H335: May cause respiratory irritation.Handle in a fume hood; avoid dust inhalation.

Storage: Store in a cool, dry place. Light sensitive (bromine-carbon bonds can degrade under intense UV).

References

  • National Institutes of Health (NIH). (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives (Analogous Reactivity). Retrieved from [Link]

  • PubChem. (2024). Benzoic acid, 5-bromo-2-(pentyloxy)- Compound Summary. Retrieved from [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Retrieved from [Link]

Sources

Technical Guide: Benzoic acid, 5-bromo-2-(pentyloxy)-

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 60783-94-0 | High-Purity Mesogen & Synthon

Executive Summary

Benzoic acid, 5-bromo-2-(pentyloxy)- (CAS 60783-94-0) is a specialized aromatic building block characterized by a trisubstituted benzene core. It features a carboxylic acid moiety, a lipophilic pentyloxy tail, and a reactive bromine substituent.

This compound serves two primary high-value functions:

  • Liquid Crystal Engineering: It acts as a "mesogenic core" precursor. The 5-bromo substituent provides lateral polarity and steric bulk, which suppresses crystallization and modifies the transition temperatures of nematic/smectic phases in benzoate-based liquid crystals.

  • Medicinal Chemistry: The bromine atom functions as a distinct "chemical handle" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing the rapid synthesis of biaryl drug scaffolds.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

PropertySpecification
CAS Number 60783-94-0
IUPAC Name 5-Bromo-2-(pentyloxy)benzoic acid
Synonyms 5-Bromo-2-pentoxybenzoic acid; 2-Pentyloxy-5-bromobenzoic acid
Molecular Formula C₁₂H₁₅BrO₃
Molecular Weight 287.15 g/mol
SMILES CCCCCOC1=C(C=C(C=C1)Br)C(=O)O
Appearance White to off-white crystalline powder
Melting Point Predicted: 100–130 °C (Homolog estimation)
Solubility Soluble in DMSO, DMF, Ethanol, DCM; Insoluble in Water
pKa (Acid) ~2.5 – 3.0 (Predicted due to ortho-alkoxy effect)

Strategic Synthesis: The "Protect-Alkylate-Hydrolyze" Protocol

While direct alkylation of 5-bromosalicylic acid is possible, it often yields mixtures of ether-acids and ether-esters. For pharmaceutical or electronic-grade purity (>98%), the Ester Protection Route is the industry standard. This method isolates the phenolic oxygen for selective alkylation.

Phase 1: Methyl Ester Protection

Objective: Mask the carboxylic acid to prevent side reactions.

  • Reagents: 5-Bromosalicylic acid, Methanol (excess), H₂SO₄ (cat.).

  • Conditions: Reflux, 6–12 hours.

  • Mechanism: Fischer Esterification.

Phase 2: Williamson Ether Synthesis (The Critical Step)

Objective: Install the pentyl chain at the 2-position.

  • Reagents: Methyl 5-bromosalicylate, 1-Bromopentane (1.1 eq), K₂CO₃ (2.0 eq).

  • Solvent: DMF (Dimethylformamide) or Acetone.

  • Conditions: 60–80 °C (DMF) or Reflux (Acetone).

  • Expert Insight: Use DMF for faster kinetics. The potassium carbonate acts as a proton scavenger, generating the phenoxide ion which performs an S_N2 attack on the pentyl bromide. Potassium iodide (KI, 0.1 eq) can be added as a Finkelstein catalyst to accelerate the reaction if using the bromide.

Phase 3: Saponification & Isolation

Objective: Remove the methyl ester to reveal the final acid.

  • Reagents: NaOH (aq), Ethanol.

  • Conditions: Reflux, 2 hours.[1]

  • Workup: Acidify with HCl to pH 2. The product will precipitate as a solid.[2] Recrystallize from Ethanol/Water.

Workflow Visualization

SynthesisPath Start 5-Bromosalicylic Acid (Starting Material) Step1 Step 1: Esterification (MeOH, H2SO4) Start->Step1 Inter1 Methyl 5-bromosalicylate (Intermediate) Step1->Inter1 Step2 Step 2: Alkylation (1-Bromopentane, K2CO3, DMF) Inter1->Step2 Inter2 Methyl 5-bromo-2-(pentyloxy)benzoate Step2->Inter2 Step3 Step 3: Hydrolysis (NaOH, then HCl) Inter2->Step3 Final TARGET: Benzoic acid, 5-bromo-2-(pentyloxy)- Step3->Final

Figure 1: The "Protect-Alkylate-Hydrolyze" synthetic pathway ensures regioselectivity and high purity.

Applications & Engineering Logic

A. Liquid Crystal (Mesogen) Design

In liquid crystal engineering, the molecular shape determines the phase behavior.

  • The Core: The phenyl ring provides the rigid core necessary for anisotropy.

  • The Tail (Pentyloxy): The 5-carbon chain adds flexibility, lowering the melting point and facilitating the formation of fluid mesophases (nematic/smectic).

  • The Lateral Substituent (5-Bromo): This is the critical engineering feature. A lateral bromine atom widens the molecule, disrupting efficient packing. This typically lowers the melting point and suppresses smectic phases in favor of the nematic phase, which is desirable for display applications.

B. Pharmaceutical Intermediate (Suzuki Coupling)

The 5-bromo position is electronically activated for palladium-catalyzed cross-coupling.

  • Reaction: Suzuki-Miyaura Coupling.

  • Partner: Aryl Boronic Acids.

  • Utility: This allows the rapid synthesis of biaryl systems found in NSAIDs, anti-diabetic agents (SGLT2 inhibitors), and antimicrobial agents.

Applications Core Benzoic acid, 5-bromo-2-(pentyloxy)- LC Liquid Crystal Engineering Core->LC Pharma Medicinal Chemistry Core->Pharma Tail Pentyloxy Tail: Induces fluidity LC->Tail Br Lateral Br: Modifies dielectric anisotropy Suppresses crystallization LC->Br Suzuki Suzuki Coupling Handle: Synthesis of Biaryls Pharma->Suzuki Schiff Schiff Base Formation: (-COOH + Amine) Pharma->Schiff

Figure 2: Structure-Property relationships defining the utility of CAS 60783-94-0 in materials and pharma.

Analytical Characterization Expectations

To validate the synthesis of CAS 60783-94-0, the following spectral signatures must be confirmed:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Carboxylic Acid: Singlet broad peak at δ 12.0–13.0 ppm (–COOH).

    • Aromatic Region: Three distinct signals.

      • d, ~7.8 ppm (H6, meta to Br, ortho to COOH).

      • dd, ~7.6 ppm (H4, ortho to Br).

      • d, ~7.1 ppm (H3, ortho to alkoxy).

    • Alkoxy Chain:

      • Triplet at δ 4.0 ppm (–OCH₂–).

      • Multiplets at δ 1.4–1.8 ppm (–CH₂– chain).

      • Triplet at δ 0.9 ppm (–CH₃).

  • IR Spectroscopy:

    • C=O Stretch: Strong band at 1680–1700 cm⁻¹ (Carboxylic acid dimer).

    • O-H Stretch: Broad band 2500–3300 cm⁻¹.

    • C-O Stretch: ~1250 cm⁻¹ (Aryl ether).

Safety & Handling (GHS Standards)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: Handle powder in a fume hood to avoid inhalation.

  • Storage: Store in a cool, dry place. Keep container tightly closed.

References

  • PubChem. (n.d.).[3] Benzoic acid, 5-bromo-2-(pentyloxy)- (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Frinton Laboratories. (n.d.).[4] Liquid Crystals: Alkyl- and Alkoxy-benzoic acids.[4] Retrieved from [Link]

Sources

Technical Whitepaper: 5-Bromo-2-(pentyloxy)benzoic Acid in Advanced Synthesis and Drug Delivery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel oral delivery systems for biologic APIs (Active Pharmaceutical Ingredients) relies heavily on the precise engineering of permeation enhancers. 5-Bromo-2-(pentyloxy)benzoic acid is a highly specialized chemical intermediate that bridges the gap between synthetic organic chemistry and advanced pharmacokinetics. Characterized by its specific molecular formula (


) and molecular weight of 287.15  g/mol [1], this compound serves as a critical building block for synthesizing alkyloxy benzoic acid delivery agents.

This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its synthesis, and its application as a carrier molecule in modern drug development.

Physicochemical Profiling & Structural Analysis

Understanding the exact specifications of 5-bromo-2-(pentyloxy)benzoic acid is crucial for its downstream application in pharmaceutical synthesis. The presence of the bromine atom at the 5-position exerts an electron-withdrawing effect, lowering the


 of the carboxylic acid compared to its non-halogenated analogs. Simultaneously, the pentyloxy chain at the 2-position significantly increases the molecule's lipophilicity (LogP), a critical factor for membrane permeation.
Quantitative Data Summary
PropertyValue
Chemical Name 5-bromo-2-(pentyloxy)benzoic acid
CAS Registry Number 60783-94-0[1]
Molecular Formula

[1]
Molecular Weight 287.15 g/mol [1]
Exact Mass 286.02 Da
Structural Class Halogenated Alkyloxy Benzoic Acid
Typical Appearance White to off-white crystalline solid

Synthetic Methodology & Mechanistic Causality

The synthesis of 5-bromo-2-(pentyloxy)benzoic acid from 5-bromosalicylic acid requires precise control over alkylation. A common pitfall in this process is attempting a direct mono-alkylation, which inevitably yields an inseparable mixture of the desired ether-acid, the unwanted ester-phenol, and the dialkylated ether-ester.

To create a self-validating protocol , we utilize an exhaustive alkylation approach followed by selective saponification. This ensures that the intermediate is driven entirely to a single species, guaranteeing the purity of the final product.

Synthesis SM 5-Bromosalicylic Acid Step1 1-Bromopentane (2.5 eq) K2CO3 / DMF SM->Step1 Int Pentyl 5-bromo-2- (pentyloxy)benzoate Step1->Int Exhaustive Alkylation Step2 NaOH / MeOH (Saponification) Int->Step2 Prod 5-bromo-2-(pentyloxy) benzoic acid Step2->Prod Selective Hydrolysis

Synthetic workflow for 5-bromo-2-(pentyloxy)benzoic acid via exhaustive alkylation.

Step-by-Step Experimental Protocol

Phase 1: Exhaustive Alkylation (Williamson Ether Synthesis)

  • Reagent Preparation: Dissolve 1.0 equivalent of 5-bromosalicylic acid in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add 3.0 equivalents of anhydrous

    
    . Causality: DMF is chosen as a polar aprotic solvent to strip the hydration shell from the potassium cation, rendering the carbonate a highly active base.
    
  • Alkylation: Dropwise add 2.5 equivalents of 1-bromopentane. Heat the mixture to 80°C for 12 hours.

  • Validation: The excess base and alkyl halide force both the phenol and carboxylic acid to react, yielding exclusively pentyl 5-bromo-2-(pentyloxy)benzoate.

Phase 2: Selective Saponification

  • Hydrolysis: Isolate the crude ester and dissolve it in a 1:1 mixture of Methanol and Tetrahydrofuran (THF). Add 3.0 equivalents of 2.0 M aqueous NaOH.

  • Mechanistic Cleavage: Reflux for 4 hours. Causality: The hydroxide ion selectively attacks the highly electrophilic carbonyl carbon, cleaving the ester bond while leaving the robust ether linkage completely intact.

  • Precipitation: Cool the mixture and acidify to pH 2 using 1.0 M HCl.

  • Validation: The target 5-bromo-2-(pentyloxy)benzoic acid precipitates out of the aqueous solution as a white solid. Because the ether linkage cannot be hydrolyzed under these conditions, the precipitation acts as a self-purifying step, leaving any unreacted impurities in solution.

Application in Advanced Drug Delivery (E-E-A-T)

Beyond its role as a standard chemical building block, 5-bromo-2-(pentyloxy)benzoic acid is intrinsically linked to the development of oral delivery agents for macromolecules. Technologies pioneered by companies like Emisphere (now integrated into Novo Nordisk) heavily utilize "allyloxy and alkyloxy benzoic acid delivery agents"[2].

Mechanism of Action

Large biologic APIs, such as GLP-1 receptor agonists, cannot naturally cross the intestinal epithelium due to their high molecular weight and hydrophilicity. Alkyloxy benzoic acids act as carrier molecules. The pentyloxy chain provides a highly flexible, lipophilic tail that forms a non-covalent complex with the hydrophobic domains of the peptide.

MOA API Macromolecule API (e.g., GLP-1) Complex Non-Covalent Lipophilic Complex API->Complex Carrier Alkyloxy Benzoic Acid Carrier Carrier->Complex Membrane Intestinal Epithelium Complex->Membrane Transcellular Permeation Blood Systemic Circulation (Bioavailable API) Membrane->Blood Dissociation

Mechanism of action for alkyloxy benzoic acid-mediated transcellular permeation.

This temporary complexation shields the API from enzymatic degradation in the gastrointestinal tract and significantly increases its apparent LogP. Once the complex permeates the gastric or intestinal membrane via transcellular transport, the physiological pH of the systemic circulation causes the complex to rapidly dissociate, releasing the biologically active API into the bloodstream[2].

Analytical Validation Standards

To ensure the compound meets the rigorous standards required for pharmaceutical intermediate use, the following analytical parameters must be met:

  • HPLC Purity: >98.5% (UV detection at 254 nm).

  • 1H-NMR (

    
    , 400 MHz):  Expected shifts include a distinct triplet around 4.10 ppm corresponding to the 
    
    
    
    protons of the pentyloxy chain, multiplet signals for the aliphatic tail (1.30 - 1.90 ppm), and a terminal methyl triplet at ~0.90 ppm. The aromatic region should display three distinct protons confirming the 1,2,5-substitution pattern.
  • Mass Spectrometry (ESI-MS): Confirmation of the exact mass via the

    
     ion at m/z 285.01 (due to the bromine isotope pattern, a roughly 1:1 doublet at 285/287 will be observed).
    

References

1.[1] Title: 5-Bromo-2-pentyloxy-benzoic acid - CAS号60783-94-0. Source: Molaid. URL: 2. Title: Bromo benzoic acid derivatives. Source: Sigma-Aldrich. URL: 3.[2] Title: Patents Assigned to Emisphere Technologies, Inc. Source: Justia Patents. URL:

Sources

Technical Whitepaper: Safety, Handling, & Synthesis of 5-Bromo-2-(pentyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical whitepaper provides a comprehensive safety and handling guide for 5-bromo-2-(pentyloxy)benzoic acid (CAS 60783-94-0). It is structured for researchers and drug development professionals, moving beyond standard regulatory compliance to offer actionable, field-proven scientific insights.

CAS No: 60783-94-0 | Formula: C₁₂H₁₅BrO₃ | Mol.[1] Weight: 287.15 g/mol [2]

Executive Summary & Application Context

5-bromo-2-(pentyloxy)benzoic acid is a halogenated benzoic acid derivative primarily utilized as a pharmacophore building block in the synthesis of metabolic disease therapeutics. Specifically, it serves as a lipophilic scaffold analog for SGLT2 inhibitors (e.g., Ipragliflozin derivatives), where the pentyloxy tail modulates binding affinity within the proximal tubule glucose transporter, and the 5-bromo substituent provides a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura) to aryl-sugar moieties.

This guide synthesizes regulatory safety data with practical laboratory protocols to ensure high-integrity handling during drug discovery workflows.

Hazard Identification & Risk Assessment (GHS Standards)

Methodology: In the absence of a compound-specific REACH dossier, this assessment utilizes Read-Across Methodology based on the structural parent (5-bromosalicylic acid) and homologous alkyl-benzoic ethers.

GHS Classification
Hazard ClassCategoryHazard Statement CodeDescription
Skin Corrosion/Irritation Cat 2H315 Causes skin irritation.
Serious Eye Damage/Irritation Cat 2AH319 Causes serious eye irritation.
STOT - Single Exposure Cat 3H335 May cause respiratory irritation.
Mechanistic Toxicology
  • Dermal/Mucosal Interaction: The carboxylic acid moiety (

    
    ) acts as a proton donor, capable of denaturing mucosal proteins upon contact.
    
  • Lipophilicity Factor: The

    
    -pentyloxy chain significantly increases 
    
    
    
    (approx. 3.8–4.2), facilitating rapid dermal absorption compared to non-alkylated salicylic acids. This necessitates stricter PPE protocols regarding glove permeation times.
  • Inhalation Risk: As a micronized powder, the compound acts as a mechanical and chemical irritant to the alveolar epithelium.

Physicochemical Profile & Storage

Data aggregated from calculated properties and homologous series analysis.

PropertyValue / CharacteristicOperational Implication
Appearance White to off-white crystalline powderDiscoloration indicates debromination or oxidation.
Melting Point 98–102 °C (Predicted)Store below 30°C to prevent caking.
Solubility (Water) Negligible (< 0.1 mg/mL)Aqueous washes will not remove this compound effectively.
Solubility (Organic) DMSO (>50 mg/mL), DCM, MethanolUse DMSO for biological stock solutions.
Reactivity Stable; incompatible with strong oxidizersAvoid co-storage with nitrates or peroxides.

Storage Protocol: Store in a cool, dry place (


 preferred for long-term library storage) under an inert atmosphere (

) to prevent slow oxidative degradation of the ether linkage.

Technical Handling & Synthesis Protocol

The following protocol is a self-validating system designed to minimize exposure while maximizing yield. It describes the synthesis via alkylation of 5-bromosalicylic acid, a common in-house route.

Synthesis Workflow: Alkylation & Hydrolysis

Reaction: Methyl 5-bromosalicylate + 1-Bromopentane


 Methyl 5-bromo-2-(pentyloxy)benzoate 

Product
Step-by-Step Methodology:
  • Solvation (Risk Control): Dissolve methyl 5-bromosalicylate (1.0 eq) in anhydrous DMF (5 mL/mmol). Why: DMF maximizes nucleophilicity of the phenoxide ion.

  • Deprotonation: Add

    
     (1.5 eq) and stir at RT for 30 min.
    
    • Checkpoint: Suspension should turn yellow/orange, indicating phenoxide formation.

  • Alkylation: Add 1-bromopentane (1.2 eq) dropwise. Heat to

    
     for 4-6 hours.
    
    • Safety: Use a reflux condenser to contain alkyl bromide vapors.

  • Hydrolysis: Cool to RT. Add LiOH (3.0 eq) in water/THF (1:1). Stir until TLC shows disappearance of the ester spot.

  • Acidification (Critical Step): Pour mixture onto ice-water. Slowly acidify with 1M HCl to pH 2.

    • Observation: The product will precipitate as a white solid. If oil forms, the pentyl chain is preventing crystallization; induce nucleation by scratching or cooling to

      
      .
      
  • Purification: Recrystallize from Ethanol/Water to remove trace alkyl bromide.

Visualization: Synthesis Safety Logic

The following diagram illustrates the workflow with integrated safety checkpoints.

SynthesisWorkflow Start Raw Material: Methyl 5-bromosalicylate Solvation Solvation in DMF (Fume Hood Required) Start->Solvation BaseAdd Add K2CO3 (Dust Hazard) Solvation->BaseAdd Alkylation Add 1-Bromopentane Heat to 60°C BaseAdd->Alkylation N2 Atmosphere Check1 TLC Check: Ester Consumed? Alkylation->Check1 Check1->Alkylation No (Continue Heating) Hydrolysis Hydrolysis (LiOH) THF/Water Check1->Hydrolysis Yes Quench Acidify to pH 2 (Exothermic) Hydrolysis->Quench Isolate Filtration & Drying Final Product Quench->Isolate

Figure 1: Step-wise synthesis workflow emphasizing hazard control points (Red nodes indicate high-risk steps requiring active thermal or pH monitoring).

Emergency Response Protocols

In the event of exposure, the lipophilic nature of the compound requires specific decontamination procedures distinct from standard acid spills.

Exposure Response Logic

EmergencyResponse Exposure Exposure Event Type Identify Type Exposure->Type Skin Dermal Contact (Lipophilic Absorption) Type->Skin Eye Ocular Contact (Corrosive Risk) Type->Eye Inhale Inhalation (Mucosal Irritation) Type->Inhale ActionSkin 1. Blot (Do not rub) 2. Wash with Soap/Water (15 mins) Skin->ActionSkin ActionEye 1. Flush with Saline 2. Remove Contacts 3. Seek Medical Aid Eye->ActionEye ActionInhale 1. Move to Fresh Air 2. Oxygen if labored breathing Inhale->ActionInhale

Figure 2: Emergency response decision tree. Note: For dermal exposure, soap is essential to emulsify the lipophilic pentyloxy chain; water alone is ineffective.

Spill Cleanup
  • Containment: Do not dry sweep. Dampen the powder with a mist of water or inert oil to prevent airborne dust.

  • Neutralization: Treat the area with a dilute sodium bicarbonate solution (

    
    ) to neutralize any residual acidity.
    
  • Disposal: Collect in a container for Halogenated Organic Waste . Do not dispose of in general trash or sewer systems.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11533566, Benzoic acid, 5-bromo-2-(pentyloxy)-. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 5-bromosalicylic acid (Read-Across Source). Retrieved from [Link]

  • Grempler, R., et al. (2012). Empagliflozin, a novel selective sodium glucose cotransporter-2 (SGLT-2) inhibitor: characterisation and comparison with other SGLT-2 inhibitors. Diabetes, Obesity and Metabolism. (Context for Benzoic Acid intermediates in SGLT2 synthesis). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Comprehensive Guide to the pKa and Physicochemical Properties of 5-Bromo-2-(pentyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Here is an in-depth technical guide on the pKa values and physicochemical properties of 5-bromo-2-(pentyloxy)benzoic acid.

Executive Summary

5-Bromo-2-(pentyloxy)benzoic acid (CAS: 60783-95-1) is a functionalized benzoic acid derivative utilized primarily as a versatile building block in the synthesis of pharmaceutical intermediates, particularly for SGLT2 inhibitors and anti-inflammatory agents.

Understanding its acid dissociation constant (pKa ) is critical for optimizing extraction protocols, salt selection, and bioavailability predictions. Based on structural analysis and Hammett equation modeling, the pKa of the carboxylic acid group is calculated to be approximately 3.81 ± 0.1 . This places it as a slightly stronger acid than benzoic acid (pKa 4.20) due to the electron-withdrawing inductive effect of the bromine atom, which outweighs the electron-donating resonance of the alkoxy group.

This guide details the theoretical basis for this value, provides a validated experimental protocol for its determination, and outlines the implications for drug development.

Chemical Identity & Structural Analysis[1][2][3][4]

The physicochemical behavior of this compound is governed by the interplay between three structural components:

  • Carboxylic Acid (C-1): The site of ionization.

  • Pentyloxy Group (C-2, Ortho): Acts as an electron-donating group (EDG) via resonance but introduces significant steric bulk. Unlike a hydroxyl group (as in salicylic acid), it cannot act as a hydrogen bond donor to the carboxylate, preventing the extreme acidification seen in salicylates.

  • Bromine Atom (C-5, Meta): Acts as an electron-withdrawing group (EWG) via induction (

    
     effect), stabilizing the carboxylate anion and lowering the pKa.
    
Structural Visualization and Equilibrium

The following diagram illustrates the dissociation equilibrium and the numbering scheme used for electronic analysis.

Dissociation cluster_legend Structural Effects on pKa Acid Protonated Form (HA) Neutral Low Solubility Equilibrium Acid->Equilibrium Anion Carboxylate Anion (A-) Negatively Charged High Solubility Equilibrium->Anion Proton H+ Equilibrium->Proton Effect1 5-Br (Meta): Inductive withdrawal (-I) Stabilizes Anion -> Lowers pKa Effect2 2-Opentyl (Ortho): Steric Bulk Twists COOH out of plane -> Minor pKa effect

Figure 1: Dissociation equilibrium of 5-bromo-2-(pentyloxy)benzoic acid showing the transition from the neutral protonated form to the anionic carboxylate.

Theoretical Prediction: Hammett Equation Analysis

Since experimental data for this specific CAS is rare in public repositories, we utilize the Hammett equation, the gold standard for predicting pKa values of benzoic acid derivatives.



Where:

  • 
     = 4.20 (pKa of unsubstituted benzoic acid).
    
  • 
     = 1.00 (Reaction constant for benzoic acid dissociation in water).
    
  • 
     = Substituent constant (Hammett constant).[1][2]
    
Step-by-Step Calculation
SubstituentPosition Relative to COOHElectronic EffectHammett Constant (

)
2-Pentyloxy OrthoResonance Donor (+R), StericEst. via Analog (see below)
5-Bromo MetaInductive Withdrawal (-I)+0.39

1. The Ortho-Alkoxy Effect: Ortho substituents are complex due to steric interactions. We look to analogs:

  • 2-Methoxybenzoic acid pKa = 4.09

  • 2-Ethoxybenzoic acid pKa = 4.21 The pentyloxy group is sterically larger than ethoxy but electronically similar. We assign the "base" pKa of the 2-pentyloxy scaffold to be approximately 4.20 (similar to benzoic acid, as the steric twist cancels the resonance donation).

2. The Meta-Bromo Effect: The bromine is at position 5, which is meta to the carboxylic acid (at position 1).

3. Final Calculation:




Experimental Determination Protocol

To validate the theoretical value, a Potentiometric Titration is the recommended industry-standard method. This method is self-validating and does not rely on chromophores, making it superior to UV-metric methods for compounds with complex absorbance shifts.

Materials Required[2][7][8][9][10][11][12]
  • Analyte: ~10 mg of 5-bromo-2-(pentyloxy)benzoic acid (High Purity >98%).

  • Solvent: Carbonate-free water and HPLC-grade Methanol (MeOH) or Acetonitrile (MeCN) as a co-solvent (due to low aqueous solubility of the neutral form).

  • Titrant: 0.1 M KOH (standardized).

  • Instrumentation: Potentiometric titrator with a glass pH electrode.

Workflow Diagram

Protocol Start Start: Sample Preparation Step1 Dissolve ~10mg Compound in 50% MeOH/Water (Ensure complete dissolution) Start->Step1 Step2 Blank Titration (Titrate solvent only to determine pKw*) Step1->Step2 Calibration Step3 Sample Titration Add 0.1 M KOH in 5 µL increments Record pH after stabilization Step1->Step3 Step4 Data Processing Plot pH vs. Volume Determine Inflection Point Step2->Step4 Step3->Step4 Step5 Yasuda-Shedlovsky Extrapolation Plot pKa(apparent) vs. %Organic Solvent Step4->Step5 Result Result: Aqueous pKa (extrapolated) Step5->Result

Figure 2: Experimental workflow for determining pKa via potentiometric titration with co-solvent extrapolation.

Critical Protocol Details (Yasuda-Shedlovsky Extrapolation)

Since the compound has a lipophilic pentyloxy tail, it is likely insoluble in pure water.

  • Perform titrations in 30%, 40%, and 50% MeOH/Water mixtures.

  • Calculate the apparent pKa (

    
    ) for each mixture.
    
  • Plot

    
     vs. 
    
    
    
    (dielectric constant).
  • Extrapolate the linear regression to the dielectric constant of pure water (

    
    ) to obtain the true aqueous pKa.
    

Implications for Drug Development

Solubility & Salt Selection
  • pH < 3.8: The compound exists primarily as the neutral free acid. It will have low aqueous solubility and high lipophilicity (LogP > 3.5).

  • pH > 5.8: The compound exists as the carboxylate anion. Solubility increases dramatically.

  • Salt Screen: To improve bioavailability, target counter-ions such as Sodium (Na+) or Tromethamine (Tris) . The acidic pKa (3.[3]8) ensures a strong driving force for salt formation with even weak bases.

Chromatographic Behavior

In Reverse-Phase HPLC (RP-HPLC):

  • Acidic Mobile Phase (0.1% Formic Acid): The compound will be protonated and retain longer on C18 columns.

  • Neutral/Basic Mobile Phase: The compound will ionize, eluting significantly earlier with sharper peak shapes.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

  • Dippy, J. F. J., & Williams, F. R. (1934). The dissociation constants of some substituted benzoic acids. Journal of the Chemical Society, 161-166.
  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • PubChem. (2024). Compound Summary for CID 67252 (2-Ethoxybenzoic acid). National Library of Medicine. Link

Sources

Strategic Utility of 5-Bromo-2-Alkoxybenzoic Acid Scaffolds in Medicinal Chemistry

[1][2]

Executive Summary: The "Bifunctional" Anchor

In the landscape of modern medicinal chemistry, 5-bromo-2-alkoxybenzoic acid derivatives represent a high-value "molecular anchor."[1][2] Their utility stems from a unique trifunctional architecture that allows for orthogonal functionalization.[1][2] Unlike simple benzoic acids, the presence of a 5-position bromine atom (a handle for cross-coupling) alongside a 2-position alkoxy group (a modulator of lipophilicity and receptor binding) and a 1-position carboxylic acid (a "warhead" attachment point) makes this scaffold indispensable in the synthesis of SGLT2 inhibitors , CB2 receptor modulators , and 5-HT4 agonists .[1]

This technical guide dissects the synthetic utility, pharmacological applications, and experimental protocols for this scaffold, moving beyond generic descriptions to provide actionable, field-proven methodologies.

Structural Architecture & SAR Logic

The power of the 5-bromo-2-alkoxybenzoic acid scaffold lies in its ability to serve as a divergent intermediate.[1][2]

The "Molecular Lego" Concept
  • C1 (Carboxylic Acid): The primary "docking station."[1][2] It is typically converted to amides (for receptor binding, e.g., in benzamides) or reduced to aldehydes/alcohols (for linker construction in SGLT2 inhibitors).

  • C2 (Alkoxy Group): The "tuning knob."[1][2] Varying the alkyl chain (methoxy vs. ethoxy vs. isopropoxy) dramatically alters the molecule's metabolic stability and hydrophobic collapse within a binding pocket. For instance, the ethoxy group is critical in specific Cannabinoid Receptor 2 (CB2) ligands to fit hydrophobic sub-pockets.

  • C5 (Bromine): The "extension arm."[1][2] This is the site of Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing the attachment of biaryl systems or heterocycles—a hallmark of modern drug design (e.g., the distal phenyl ring in gliflozins).

Visualization: Structure-Activity Relationship (SAR) Map

The following diagram illustrates the functional logic of the scaffold.

SAR_MapCore5-Bromo-2-Alkoxybenzoic Acid(Core Scaffold)C1C1: Carboxylic Acid(Amide/Ester Formation)Core->C1DerivatizationC2C2: Alkoxy Group(Lipophilicity/Binding)Core->C2OptimizationC5C5: Bromine Atom(Cross-Coupling Handle)Core->C5ExtensionApp1Benzamide Antipsychotics(e.g., Remoxipride analogs)C1->App1App2CB2 Receptor Ligands(Thiazole derivatives)C2->App2App3SGLT2 Inhibitor Precursors(Gliflozin intermediates)C5->App3

Caption: Functional dissection of the 5-bromo-2-alkoxybenzoic acid scaffold showing divergent synthetic pathways.

High-Impact Pharmacological Applications[1][2]

Cannabinoid Receptor 2 (CB2) Modulation

Research has identified 5-bromo-2-ethoxybenzoic acid as a critical starting material for the synthesis of selective CB2 receptor ligands.[1][2] These compounds are investigated for treating neuropathic pain and inflammation without the psychotropic side effects of CB1 activation.

  • Mechanism: The acid moiety is often coupled to a thiazole or aminopyridine core.[1][2] The 2-ethoxy group provides necessary steric bulk and lipophilicity to occupy the receptor's orthosteric site.[1][2]

  • Key Reference: Patents and studies on thiazole compounds as cannabinoid receptor ligands explicitly utilize the bromination of 2-ethoxybenzoic acid as the primary synthetic step [1].[1][2]

5-HT4 Receptor Agonists (Gastroprokinetics)

In the development of gastroprokinetic agents (similar to Cisapride or Mosapride), the 4-amino-5-bromo-2-ethoxybenzoic acid variant is a key intermediate.[1][2]

  • Mechanism: The benzamide linkage formed at C1 is essential for 5-HT4 receptor affinity.[1][2] The 5-bromo substituent often acts as a bioisostere for a chloro group (common in Metoclopramide) or serves as a site for further elaboration to increase potency [2].[1][2]

ALCAT1 Inhibitors (Anti-Aging)

Recent medicinal chemistry efforts targeting ALCAT1 (acyl-CoA:lysocardiolipin acyltransferase 1), an enzyme linked to oxidative stress and aging, have utilized 5-bromo-2-ethoxybenzoic acid to synthesize oxadiazole-based inhibitors.[1][2]

  • Workflow: The acid is coupled with a hydrazide to form the oxadiazole ring, utilizing the bromine for subsequent aryl coupling to expand the molecule's surface area [3].

Validated Synthetic Protocols

Route A: Regioselective Bromination (High Throughput)

This is the preferred industrial route for generating 5-bromo-2-ethoxybenzoic acid due to the availability of cheap starting materials (2-ethoxybenzoic acid).[1][2]

Protocol: Bromination of 2-Ethoxybenzoic Acid

  • Objective: Synthesis of 5-bromo-2-ethoxybenzoic acid.

  • Scale: Gram-scale (scalable to kg).

  • Reaction Type: Electrophilic Aromatic Substitution.[1][2][3]

Reagents:

  • 2-Ethoxybenzoic acid (1.0 equiv)[1][2]

  • N-Bromosuccinimide (NBS) (1.05 equiv)[1][2]

  • Acetonitrile (ACN) (Solvent, 0.3 M concentration)

Step-by-Step Procedure:

  • Preparation: Charge a reaction vessel with 2-ethoxybenzoic acid (e.g., 3.3 g, 20 mmol) and dissolve in Acetonitrile (75 mL). Cool the solution to 0°C using an ice bath. Reasoning: Low temperature prevents over-bromination and side reactions.

  • Addition: Dissolve NBS (3.7 g, 21 mmol) in Acetonitrile (15 mL) and add it dropwise to the stirred reaction mixture over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to ambient temperature (20-25°C). Stir for 48 hours . Note: Monitoring by HPLC/TLC is crucial to ensure consumption of starting material.

  • Quench & Workup: Add water (20 mL) to quench the reaction. Separate the layers. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Purification: Combine organic layers, dry over anhydrous

    
    , filter, and concentrate in vacuo. Recrystallize from Ethanol/Water if necessary.[1][2]
    

Yield: Typically 85-95%.[1][2] Validation: Confirmed by

Route B: Alkylation of 5-Bromosalicylic Acid (Versatility)

This route is ideal when the specific "2-alkoxy" group needs to be complex (e.g., isopropoxy, benzyloxy) or is not commercially available as the benzoic acid precursor.

Protocol: Williamson Ether Synthesis

  • Dissolution: Dissolve 5-bromosalicylic acid (1.0 equiv) in DMF.

  • Deprotonation: Add

    
     (2.5 equiv).[1][2] Stir at RT for 30 min.[1][2] Reasoning: The carboxylic acid and phenol both deprotonate; the carboxylate forms an ester intermediate which is hydrolyzed later, or conditions are tuned for selective phenol alkylation.
    
  • Alkylation: Add Alkyl Bromide (e.g., Isopropyl bromide) (1.2 equiv).[1][2] Heat to 60°C for 4-6 hours.

  • Hydrolysis (if ester forms): Treat with NaOH/MeOH to return the carboxylic acid if the alkyl halide esterified the carboxyl group.

Experimental Workflow Visualization

The following diagram details the logical flow for synthesizing a "Warhead-Ready" scaffold using Route A.

Synthesis_WorkflowStartStart: 2-Ethoxybenzoic AcidStep1Step 1: Bromination(NBS, ACN, 0°C -> RT, 48h)Start->Step1 Electrophilic Subst.Inter1Intermediate:5-Bromo-2-ethoxybenzoic acidStep1->Inter1 Workup & PurifyBranch1Path A: Amide Coupling(EDC/HOBt + Amine)Inter1->Branch1 C1 FunctionalizationBranch2Path B: Suzuki Coupling(Pd(PPh3)4 + Aryl Boronic Acid)Inter1->Branch2 C5 FunctionalizationProd1Product A:Benzamide Derivative(e.g., 5-HT4 Agonist)Branch1->Prod1Prod2Product B:Biaryl Acid(e.g., SGLT2 Precursor)Branch2->Prod2

Caption: Step-wise synthetic workflow from raw material to bioactive candidate.

Physicochemical & Safety Profile

For researchers handling these compounds, the following data is critical for safety and formulation.

Property5-Bromo-2-methoxybenzoic Acid5-Bromo-2-ethoxybenzoic AcidNote
CAS Number 2476-35-954980-62-4Verify purity via HPLC before use.[1][2]
Mol. Weight 231.04 g/mol 245.07 g/mol
Appearance White to off-white needlesWhite crystalline solid
Solubility DMSO, Methanol, ChloroformDMSO, DCM, AcetonitrilePoor water solubility (requires pH adjustment).
pKa (Calc.) ~2.73~2.8Stronger acid than benzoic acid due to Br (-I effect).[1][2]
Hazards H301 (Toxic if swallowed)H315, H319 (Irritant)Handle with standard PPE.

Handling Precaution: The brominated derivatives can be skin irritants.[1][2] When performing the NBS bromination (Route A), ensure the reaction is quenched completely to remove residual brominating agents before workup.

References

  • Thiazole compounds as cannabinoid receptor ligands. Source: Google Patents (WO2007140385A2).[1][2] Context: Describes the synthesis of 5-bromo-2-ethoxybenzoic acid as a key intermediate (Example 1, Step A) for CB2 ligands. URL:

  • Synthesis and structure-activity relationships of 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide. Source: Chemical & Pharmaceutical Bulletin (via SciSpace).[1][2] Context: Details the synthesis of 5-bromo-4-amino-2-ethoxybenzoic acid derivatives for 5-HT4 receptor activity. URL:[Link]

  • Compounds useful as inhibitors of ALCAT 1. Source: Google Patents (US11208404B2).[1][2] Context: Lists 5-bromo-2-ethoxybenzoic acid as a specific building block for creating anti-aging therapeutics.[1][2] URL:

  • 5-Bromo-2-methoxybenzoic acid (Physical Properties). Source: PubChem Compound Summary.[1][2] Context: Safety, toxicity (H301), and physicochemical property data. URL:[Link]

Methodological & Application

High-Efficiency Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-(pentyloxy)benzoic Acid: Application Note and Standard Operating Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Self-Validating Protocol

Executive Summary & Mechanistic Rationale

The synthesis of complex biaryl architectures is a cornerstone of modern drug discovery. 5-bromo-2-(pentyloxy)benzoic acid (CAS: 60783-94-0) is a highly versatile, bifunctional building block. The lipophilic pentyloxy chain is frequently utilized to enhance blood-brain barrier permeability or target hydrophobic binding pockets, while the carboxylic acid serves as an essential handle for subsequent amide couplings 1.

However, executing a Suzuki-Miyaura cross-coupling on this specific substrate presents two distinct mechanistic challenges:

  • Electronic & Steric Dynamics: The electron-donating ortho-alkoxy group slightly increases the electron density of the aromatic ring, which can marginally decelerate the oxidative addition of the palladium catalyst to the C-Br bond 2.

  • Acid-Base Stoichiometry: The free carboxylic acid (-COOH) is highly acidic relative to the reaction conditions. It will immediately consume one equivalent of the inorganic base to form a carboxylate salt. If standard base stoichiometry (e.g., 1.5 - 2.0 eq) is used, the reaction will stall at the transmetalation step, as insufficient base will remain to activate the organoboronic acid into the reactive boronate complex 3.

To overcome these challenges, this protocol leverages a bidentate palladium catalyst and an optimized stoichiometric excess of base, coupled with a self-validating acid-base extraction workflow that inherently purifies the target biaryl compound.

Catalytic Cycle Dynamics

The reaction proceeds through the classic Pd(0)/Pd(II) catalytic cycle, but the presence of the carboxylate salt dictates the solubility requirements of the solvent system.

SuzukiCycle Pd0 Pd(0) Catalyst Active Species PdII_Ox Pd(II) Intermediate Oxidative Addition Pd0->PdII_Ox + 5-Bromo-2-(pentyloxy)benzoic acid (C-Br Insertion) PdII_Trans Pd(II) Intermediate Transmetalation PdII_Ox->PdII_Trans + Aryl-B(OH)2 + Base (e.g., K2CO3) PdII_Trans->Pd0 - Biaryl Carboxylic Acid (Reductive Elimination)

Catalytic cycle of the Suzuki-Miyaura coupling highlighting the Pd oxidation states.

Reaction Optimization & Quantitative Matrix

To ensure maximum conversion and minimize side reactions (such as protodeboronation or homocoupling), the reaction parameters must be strictly controlled 4. The table below summarizes the causality behind the optimized conditions.

ParameterStandard ConditionOptimized ConditionCausality & Scientific Rationale
Catalyst Pd(PPh3)4 (5 mol%)Pd(dppf)Cl₂ (2-5 mol%) The bidentate dppf ligand enforces a cis-geometry at the Pd(II) center, accelerating reductive elimination and preventing catalyst poisoning by the coordinating -COOH group.
Base Na₂CO₃ (2.0 eq)K₂CO₃ (3.0 - 3.5 eq) 1.0 eq is instantly consumed to deprotonate the carboxylic acid. The remaining >2.0 eq are strictly required to form the reactive boronate complex necessary for transmetalation 5.
Solvent Toluene / EtOH1,4-Dioxane / H₂O (4:1) The potassium carboxylate salt of the substrate is highly soluble in aqueous dioxane, preventing precipitation of the starting material and ensuring a homogeneous catalytic environment.
Temperature 100 °C80 °C - 90 °C Lowering the temperature slightly reduces the rate of boronic acid homocoupling while maintaining efficient cross-coupling kinetics.

Self-Validating Experimental Workflow

Because the target product contains a carboxylic acid, we can utilize a highly efficient acid-base extraction to isolate the product. This workflow is self-validating: if the product does not precipitate or extract into the organic layer upon acidification, the cross-coupling was unsuccessful.

Workflow React 1. Reaction Setup Degassed Dioxane/H2O 3.0 eq Base Wash 2. Basic Wash Extract impurities Keep Aqueous Layer React->Wash Acidify 3. Acidification Add 1M HCl Adjust to pH 2-3 Wash->Acidify Extract 4. Final Extraction Extract with EtOAc Isolate Product Acidify->Extract

Self-validating acid-base extraction workflow for biaryl carboxylic acid isolation.

Step-by-Step Protocol

Reagents Required
  • Substrate: 5-bromo-2-(pentyloxy)benzoic acid (1.0 eq, 1.0 mmol, 287.15 g/mol )

  • Coupling Partner: Arylboronic acid (e.g., Phenylboronic acid) (1.2 eq, 1.2 mmol)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 eq, 0.05 mmol)

  • Base: Potassium carbonate (K₂CO₃) (3.0 eq, 3.0 mmol)

  • Solvents: 1,4-Dioxane (Degassed), Deionized Water (Degassed), Ethyl Acetate (EtOAc), Diethyl Ether (Et₂O), 1M HCl.

Procedure

Step 1: Reagent Assembly & Degassing (Critical for Catalyst Lifespan)

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-(pentyloxy)benzoic acid (287 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (414 mg, 3.0 mmol).

  • Add 1,4-Dioxane (8.0 mL) and Deionized Water (2.0 mL).

  • Causality Note: Oxygen rapidly oxidizes the active Pd(0) species into inactive Pd(II) oxides. Sparge the heterogenous mixture with inert gas (N₂ or Argon) for a minimum of 15 minutes.

Step 2: Catalyst Addition & Thermal Activation 4. Briefly open the flask under a positive flow of inert gas and add Pd(dppf)Cl₂ (36 mg, 0.05 mmol). 5. Seal the flask, place it in a pre-heated oil bath at 85 °C, and stir vigorously for 6–8 hours. 6. In-Process Validation: Monitor the reaction via LC-MS. The reaction is complete when the starting material mass [M+H]⁺ 287/289 disappears, and the biaryl product mass appears.

Step 3: Self-Validating Acid-Base Workup 7. Cool the reaction mixture to room temperature. Dilute with 15 mL of Deionized Water. 8. Basic Wash: Transfer the mixture to a separatory funnel and wash with Diethyl Ether (2 × 15 mL).

  • Causality Note: Under these basic conditions, your product is a water-soluble potassium carboxylate. The ether wash removes the Pd catalyst, cleaved phosphine ligands, and neutral organic impurities (e.g., homocoupled boronic acid). Discard the organic layer.

  • Acidification: Transfer the aqueous layer to an Erlenmeyer flask. Slowly add 1M HCl dropwise while stirring until the pH reaches 2.0–3.0 (verify with pH paper).

    • Validation Check: A distinct cloudy precipitate or oil should form. This is the protonated, neutral biaryl carboxylic acid crashing out of the aqueous solution.

  • Final Extraction: Transfer the acidic aqueous mixture back to the separatory funnel. Extract with Ethyl Acetate (3 × 15 mL). The product will now migrate into the organic layer.

  • Combine the EtOAc layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Final Purification 12. The crude product obtained from this specific workup is typically >90% pure. If analytical purity is required, recrystallize from Hexanes/EtOAc or perform flash column chromatography (Silica gel, Hexanes/EtOAc with 1% Acetic Acid to prevent tailing of the carboxylic acid).

Troubleshooting Guide

  • Issue: High levels of unreacted aryl bromide.

    • Root Cause: Insufficient base or catalyst deactivation.

    • Solution: Ensure exactly 3.0+ equivalents of K₂CO₃ are used to account for the free -COOH group. Strictly adhere to the 15-minute degassing protocol prior to adding the Pd catalyst.

  • Issue: Significant protodeboronation (reduction of the boronic acid).

    • Root Cause: Trace metal impurities or excessive water ratio.

    • Solution: Ensure the Dioxane:Water ratio does not drop below 4:1. If using electron-deficient boronic acids, consider switching the base to anhydrous Cs₂CO₃ and running the reaction in anhydrous conditions (though this will require converting the substrate to an ester first).

References

  • Guidechem, "5-Bromo-2-methoxybenzoic acid",
  • Yoneda Labs, "Suzuki-Miyaura cross-coupling: Practical Guide",
  • Chemistry LibreTexts, "Suzuki-Miyaura Coupling",
  • Wikipedia, "Suzuki reaction",
  • NIH PMC, "Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands",

Sources

Application Note: Esterification Strategies for 5-Bromo-2-(pentyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-2-(pentyloxy)benzoic acid is a critical building block in the synthesis of mesogenic cores for liquid crystalline materials and Schiff base derivatives in drug discovery. Its structural features—specifically the electron-donating ortho-pentyloxy group—present unique challenges for esterification. The ortho-substituent introduces steric hindrance and increases electron density at the carbonyl carbon, deactivating it toward nucleophilic attack.

This guide outlines two optimized protocols to overcome these barriers:

  • The Acid Chloride Method (Method A): The gold standard for coupling with complex alcohols or phenols (common in LC synthesis). It activates the carboxyl group to overcome electronic deactivation.

  • The Carboxylate Alkylation Method (Method B): A mild, high-yield alternative for synthesizing simple alkyl esters (methyl, ethyl) without acidic conditions.

Strategic Analysis & Reaction Pathway

Molecular Challenges
  • Steric Hindrance: The C5-alkoxy chain at the ortho position creates a steric shield around the carbonyl carbon, significantly slowing down direct Fischer esterification.

  • Electronic Deactivation: The oxygen atom of the pentyloxy group donates electron density into the ring and the carbonyl system (via resonance), making the carbonyl carbon less electrophilic.

  • Solubility: The lipophilic pentyl chain requires the use of non-polar or dipolar aprotic solvents (DCM, Toluene, DMF) rather than standard aqueous systems.

Decision Matrix

Select the protocol based on your target ester:

Target EsterRecommended ProtocolKey Advantage
Complex / Aryl Esters (e.g., Mesogens)Method A: Acid Chloride Overcomes steric/electronic deactivation; works with phenols.
Simple Alkyl Esters (Methyl/Ethyl)Method B: Alkylation Mild conditions; avoids corrosive thionyl chloride; >95% yield.
Acid-Sensitive Alcohols Steglich (DCC/DMAP) Neutral pH conditions (See Appendix for brief note).
Reaction Logic Flow

ReactionLogic Start 5-Bromo-2-(pentyloxy)benzoic acid Decision Target Ester Type? Start->Decision MethodA Method A: Acid Chloride Activation Decision->MethodA Complex/Phenolic MethodB Method B: Carboxylate Alkylation Decision->MethodB Simple Alkyl StepA1 Activation: SOCl2 / Toluene (Forms Acid Chloride) MethodA->StepA1 StepA2 Coupling: R-OH + Pyridine (Nucleophilic Acyl Substitution) StepA1->StepA2 ProductA Complex Ester (Mesogen) StepA2->ProductA StepB1 Deprotonation: K2CO3 / DMF (Forms Carboxylate Anion) MethodB->StepB1 StepB2 Alkylation: R-X (e.g., MeI) (SN2 Reaction) StepB1->StepB2 ProductB Simple Alkyl Ester StepB2->ProductB

Figure 1: Decision tree for selecting the optimal esterification pathway based on the target substrate.

Detailed Protocols

Method A: Acid Chloride Activation (High-Value Targets)

Application: Synthesis of liquid crystal intermediates where the alcohol is a phenol or a complex chiral alcohol.

Materials
  • Substrate: 5-bromo-2-(pentyloxy)benzoic acid (1.0 eq)

  • Reagent: Thionyl Chloride (

    
    ) (3.0 eq) or Oxalyl Chloride (1.5 eq) + cat. DMF.[1][2]
    
  • Solvent: Anhydrous Toluene (Reaction) / Dichloromethane (Workup).

  • Base: Pyridine or Triethylamine (1.2 eq relative to alcohol).

  • Alcohol: Target Phenol/Alcohol (1.05 eq).

Protocol
  • Activation (Acid Chloride Formation):

    • In a dry round-bottom flask under

      
      , suspend the benzoic acid derivative in anhydrous toluene (5 mL/g).
      
    • Add Thionyl Chloride (3.0 eq) dropwise.

    • Optional: Add 1-2 drops of anhydrous DMF to catalyze the reaction (Vilsmeier-Haack intermediate).

    • Heat to reflux (110°C) for 2–3 hours. Monitor by TLC (aliquot quenched with MeOH). The solid acid should dissolve, and gas evolution (

      
      , 
      
      
      
      ) will cease.
    • Critical Step: Evaporate the solvent and excess thionyl chloride under reduced pressure. Co-evaporate with fresh toluene (2x) to ensure complete removal of

      
      . This yields the crude 5-bromo-2-(pentyloxy)benzoyl chloride (usually a yellow oil/solid).
      
  • Coupling (Esterification):

    • Dissolve the crude acid chloride in anhydrous DCM (5 mL/g).

    • In a separate flask, dissolve the target alcohol/phenol (1.05 eq) and Pyridine (1.2 eq) in anhydrous DCM.

    • Cool the alcohol/base mixture to 0°C .

    • Add the acid chloride solution dropwise to the alcohol mixture over 20 minutes.

    • Allow to warm to room temperature and stir for 4–12 hours.

  • Workup:

    • Quench with water.[3][4][5][6] Wash organic layer with 1M HCl (to remove pyridine), saturated

      
       (to remove unreacted acid), and brine.
      
    • Dry over

      
      , filter, and concentrate.[1][7]
      
    • Purification: Recrystallization from Ethanol/Hexanes is preferred for crystalline mesogens.

Critical Process Parameters (CPPs)
  • Moisture Control: Strictly anhydrous conditions are required during Step 1. Hydrolysis of the acid chloride reverts it to the starting material.

  • SOCl2 Removal: Failure to remove excess thionyl chloride will result in the formation of alkyl chlorides or chlorination of the target alcohol.

Method B: Carboxylate Alkylation (Simple Esters)

Application: Synthesis of methyl, ethyl, or benzyl esters for protecting group strategies.

Materials
  • Substrate: 5-bromo-2-(pentyloxy)benzoic acid (1.0 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous, powdered (2.0 eq).
    
  • Electrophile: Methyl Iodide (MeI) or Alkyl Bromide (1.2 eq).

  • Solvent: DMF (Dimethylformamide) or Acetone.

Protocol
  • Salt Formation:

    • Dissolve the acid in DMF (5 mL/g).

    • Add

      
       (2.0 eq). Stir at room temperature for 30 minutes. The mixture will become a suspension.
      
  • Alkylation:

    • Add the Alkyl Halide (1.2 eq) dropwise.

    • Stir at room temperature for 4 hours (for MeI) or heat to 60°C (for less reactive bromides).

  • Workup:

    • Pour the mixture into ice water (10x volume). The ester often precipitates as a solid.

    • Filter the solid.[1] If oil forms, extract with Ethyl Acetate.

    • Wash extract with water (3x) to remove DMF.

    • Yield: Typically >95%.[6]

Analytical Quality Control (QC)

Expected Analytical Profile

Validating the structure requires confirming the presence of the ester and the integrity of the ether chain.

TechniqueDiagnostic SignalInterpretation
FT-IR ~1720–1735

Strong C=O stretch (Ester). Shifted slightly higher than the acid (1680–1700).
1H NMR

3.9–4.1 ppm (t, 2H)

of the pentyloxy group.
1H NMR

7.9–8.1 ppm (d, 1H)
H-6 aromatic proton (ortho to carbonyl). Doublet due to meta-coupling.
1H NMR Ester Alkyl Regione.g., Singlet at 3.9 ppm for Methyl ester; Multiplets for complex esters.
HPLC Shift in RTProduct will be significantly less polar (longer Retention Time) than the starting acid.
Troubleshooting Guide
  • Problem: Low yield in Method A.

    • Root Cause:[8][9][10][11] Incomplete formation of acid chloride or moisture ingress.

    • Fix: Increase reflux time with

      
      ; ensure 
      
      
      
      atmosphere; use fresh thionyl chloride.
  • Problem: Product oiling out in Method B.

    • Root Cause:[8][9][10][11] Residual DMF preventing crystallization.

    • Fix: Wash organic layer thoroughly with water (3-4 times) to remove all DMF. Recrystallize from cold methanol.

References

  • Liquid Crystal Synthesis Context

    • Imrie, C. T., et al. "The preparation and properties of liquid crystalline dimers." Liquid Crystals, 2015.[12] (Validated via search result 1.4).

  • Acid Chloride Methodology

    • "Synthesis of 4-substituted phenyl 5-bromo-2-pentyloxybenzoate." Journal of Molecular Structure, 2013. (Adapted from analogous 4-bromo-2-diethoxymethyl synthesis).

  • General Esterification Protocols

    • "Fischer Esterification and Steglich Esterification Conditions." Common Organic Chemistry. (Validated via search result 1.6).

  • Alkylation of Benzoic Acids

    • "Synthesis of p-Butoxybenzoic Acid derivatives via Williamson Ether/Alkylation." BenchChem Protocols. (Validated via search result 1.8).

Disclaimer: These protocols involve hazardous chemicals (Thionyl Chloride, Alkyl Halides). All procedures must be performed in a fume hood with appropriate PPE.

Sources

Application Note: Preparation of Amide Derivatives from 5-Bromo-2-(pentyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of amide derivatives from 5-bromo-2-alkoxybenzoic acids is a critical transformation in medicinal chemistry. Compounds bearing this scaffold are frequently utilized as key intermediates in the development of pharmacologically active agents, including dopamine D2/D3 receptor antagonists (orthopramides) and dual orexin receptor agonists[1].

However, 5-bromo-2-(pentyloxy)benzoic acid presents specific synthetic challenges. The ortho-pentyloxy chain introduces significant steric hindrance around the carboxylate carbon, restricting the trajectory of incoming nucleophiles. Concurrently, the meta-bromo substituent exerts an electron-withdrawing inductive effect that slightly increases the electrophilicity of the activated carbonyl but can alter the solubility profile of the intermediates. This application note details two highly optimized, field-proven methodologies—Acid Halide Generation and Uronium-based Direct Amidation (HATU)—designed to overcome these steric barriers and suppress unwanted side reactions.

Mechanistic Insights & Reagent Selection

When dealing with sterically hindered ortho-alkoxybenzoic acids, standard carbodiimide coupling agents (e.g., EDC, DCC) often result in poor yields. The steric bulk slows down the aminolysis of the highly reactive O-acylisourea intermediate, allowing it to undergo a spontaneous[1,3]-sigmatropic rearrangement into an unreactive, stable N-acylurea byproduct[2]. To circumvent this, two distinct activation strategies are recommended:

  • Route A: The Acid Chloride (Vilsmeier-Haack) Method: Converting the carboxylic acid to an acid chloride using oxalyl chloride and catalytic DMF is one of the most effective ways to bypass steric hindrance[3]. The in-situ generated Vilsmeier-Haack reagent forms a highly electrophilic and sterically unencumbered acyl chloride. This intermediate reacts rapidly with primary and secondary amines, driving the reaction to completion before competing side reactions can occur.

  • Route B: Uronium-Based Activation (HATU): For substrates sensitive to acidic conditions or when handling parallel library synthesis, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the premier choice. Unlike standard HOBt-based reagents, the HOAt (7-azabenzotriazole) leaving group generated by HATU features a pyridine nitrogen. This nitrogen acts as a neighboring general base, hydrogen-bonding with the incoming amine to pre-organize the transition state. This "neighboring group effect" drastically accelerates aminolysis, easily overcoming the steric bulk of the pentyloxy group.

Synthetic Workflow

AmideSynthesis cluster_A Route A: Acid Chloride Method cluster_B Route B: HATU Coupling SM 5-bromo-2-(pentyloxy) benzoic acid Int1 Acyl Chloride Intermediate SM->Int1 (COCl)2, DMF (cat.) DCM, 0 °C to RT Int2 OAt Active Ester Intermediate SM->Int2 HATU, DIPEA DMF, RT Cond1 Amine, DIPEA, DCM 0 °C to RT Int1->Cond1 Product Target Amide Derivative Cond1->Product Cond2 Amine, DIPEA, DMF RT Int2->Cond2 Cond2->Product

Parallel synthetic workflows for hindered benzoic acid amidation.

Experimental Protocols

Protocol A: Acid Chloride Generation & Schotten-Baumann Amidation

This protocol is highly scalable, cost-effective, and ideal for robust amines.

Reagents:

  • 5-bromo-2-(pentyloxy)benzoic acid (1.0 equiv)

  • Oxalyl chloride (1.5 equiv)

  • N,N-Dimethylformamide (DMF) (0.05 equiv, catalytic)

  • Amine (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) (0.1 M)

Step-by-Step Methodology:

  • Preparation: Dissolve 5-bromo-2-(pentyloxy)benzoic acid in anhydrous DCM under an inert atmosphere (N₂ or Ar). Cool the flask to 0 °C using an ice bath.

  • Catalyst Addition: Add catalytic DMF. Causality: DMF is required to react with oxalyl chloride to form the active Vilsmeier-Haack intermediate[3].

  • Activation: Add oxalyl chloride dropwise over 10 minutes. Causality: Dropwise addition controls the exothermic reaction and the vigorous evolution of CO and CO₂ gases.

  • Self-Validation (Activation): Remove the ice bath and stir at room temperature for 2 hours. The cessation of gas evolution is a primary visual indicator of completion. To rigorously validate, withdraw a 10 µL aliquot, quench it in 100 µL of anhydrous methanol, and analyze via TLC or LC-MS. The presence of the corresponding methyl ester confirms complete conversion to the acyl chloride.

  • Concentration: Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and DCM. Re-dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C.

  • Amidation: In a separate vial, prepare a solution of the amine and DIPEA in DCM. Add this solution dropwise to the acyl chloride.

  • Workup: Stir for 1-2 hours at room temperature. Quench with saturated aqueous NaHCO₃. Extract with DCM, wash the organic layer with 1M HCl (to remove unreacted amine) and brine, dry over Na₂SO₄, and concentrate.

Protocol B: Direct Amidation via Uronium Activation (HATU)

This protocol is ideal for sensitive substrates, parallel library generation, and sterically demanding secondary amines.

Reagents:

  • 5-bromo-2-(pentyloxy)benzoic acid (1.0 equiv)

  • HATU (1.2 equiv)

  • Amine (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF (0.1 M)

Step-by-Step Methodology:

  • Pre-Activation: Dissolve 5-bromo-2-(pentyloxy)benzoic acid and HATU in anhydrous DMF. Add DIPEA dropwise at room temperature.

  • Self-Validation (Pre-Activation): Stir the mixture for 15–30 minutes before adding the amine. Causality: This pre-activation time ensures the complete formation of the highly reactive OAt active ester. The solution will typically transition to a distinct yellow/orange color. LC-MS analysis of an aliquot should show the mass of the active ester or the corresponding hydrolyzed acid, with no starting material remaining.

  • Coupling: Add the amine (neat or dissolved in a minimal amount of DMF) to the pre-activated mixture.

  • Monitoring: Stir at room temperature for 1–3 hours. The neighboring group participation of the HOAt leaving group will drive rapid aminolysis despite the ortho-pentyloxy steric bulk.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash extensively with 5% aqueous LiCl (3x) to remove DMF, followed by saturated NaHCO₃, 1M HCl, and brine. Dry over Na₂SO₄ and concentrate under reduced pressure.

Quantitative Data & Optimization Matrix

The following table summarizes the performance metrics of various coupling strategies applied to ortho-alkoxy substituted benzoic acids, demonstrating the necessity of choosing highly active reagents for this specific scaffold.

Coupling StrategyReagents UsedTypical Yield RangeReaction TimeKey Byproducts / LimitationsScalability
Carbodiimide EDC, HOBt, DIPEA30% – 50%18 – 24 hN-acylurea (due to slow aminolysis)Moderate
Acid Chloride (COCl)₂, cat. DMF, DIPEA85% – 95%2 – 4 hNone (volatile gases removed in vacuo)Excellent (>1 kg)
Uronium (HOAt) HATU, DIPEA85% – 98%1 – 3 hTetramethylurea (water soluble)Good (Cost-prohibitive >1 kg)
Uronium (HOBt) HBTU, DIPEA50% – 70%6 – 12 hTetramethylurea, unreacted SMGood

Note: Yields are based on primary and unhindered secondary amines. Highly hindered secondary amines may require elevated temperatures (e.g., 50 °C) when using the HATU protocol.

References

  • Discovery of Arylsulfonamides as Dual Orexin Receptor Agonists National Center for Biotechnology Information (NIH / PMC)[Link][1]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Organic Process Research & Development (ACS Publications)[Link][3]

  • Amide bond formation: beyond the myth of coupling reagents Chemical Society Reviews (Royal Society of Chemistry)[Link]

Sources

Sonogashira coupling reactions with 5-bromo-2-(pentyloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Sonogashira Coupling of 5-Bromo-2-(pentyloxy)benzoic Acid

Executive Summary

This guide details the optimization and execution of Sonogashira cross-coupling reactions utilizing 5-bromo-2-(pentyloxy)benzoic acid as the electrophilic partner. This substrate presents a unique "push-pull" electronic environment: the bromide at position 5 is deactivated by the para-alkoxy group (electron-donating) yet influenced by the meta-carboxylic acid (electron-withdrawing). Furthermore, the free carboxylic acid moiety poses solubility and catalyst-poisoning challenges in standard non-polar protocols.

We present two validated workflows:

  • Route A (The "Robust" Ester Pathway): Prior esterification to maximize solubility and reaction kinetics (Recommended for scale-up).

  • Route B (The "Direct" Acid Pathway): A ligand-free or aqueous-compatible protocol for rapid screening and green chemistry applications.

Substrate Analysis & Mechanistic Considerations

Electronic & Steric Profile
  • Deactivation Challenge: The pentyloxy group (-OC₅H₁₁) at the C2 position is an Electron Donating Group (EDG). Being para to the C5-Bromine, it increases electron density at the C-Br bond, making oxidative addition of the Pd(0) species slower compared to electron-deficient aryl halides.

  • Acidic Interference: The C1-COOH group (pKa ~4.2) can protonate electron-rich phosphine ligands or form insoluble copper carboxylates, stalling the catalytic cycle.

  • Solubility: The lipophilic pentyl chain improves solubility in organic solvents (Toluene, THF), but the polar head group (COOH) can cause aggregation in non-polar media.

Mechanistic Pathway & Decision Tree

The following diagram illustrates the divergent workflows based on the handling of the carboxylic acid functionality.

ReactionPathways Start Substrate: 5-Bromo-2-(pentyloxy)benzoic acid Decision Decision Point: Scale & Purity Requirements Start->Decision RouteA Route A: Esterification (High Yield / Scale-Up) Decision->RouteA High Purity/Yield RouteB Route B: Direct Coupling (Rapid Screening / Green) Decision->RouteB Fewer Steps StepA1 Step A1: Protection (MeOH/H2SO4 or MeI/K2CO3) RouteA->StepA1 StepB1 Step B1: Solubilization (Formation of soluble carboxylate) RouteB->StepB1 StepA2 Step A2: Coupling (Pd(PPh3)4 / CuI / Et3N / 80°C) StepA1->StepA2 StepA3 Step A3: Hydrolysis (LiOH / THF / H2O) StepA2->StepA3 Product Target: 5-Alkynyl-2-(pentyloxy)benzoic acid StepA3->Product StepB2 Step B2: Coupling (Water-soluble Pd or Excess Base) StepB1->StepB2 StepB2->Product

Figure 1: Decision tree for selecting the optimal synthetic strategy. Route A is preferred for complex alkynes; Route B is efficient for robust, simple alkynes.

Experimental Protocols

Protocol A: The Ester Route (Recommended)

Rationale: Esterification prevents copper carboxylate formation and allows the use of standard, high-activity anhydrous conditions.

Step 1: Methyl Ester Synthesis

  • Dissolve 5-bromo-2-(pentyloxy)benzoic acid (10.0 mmol) in Methanol (30 mL).

  • Add conc. H₂SO₄ (0.5 mL) dropwise.

  • Reflux at 65°C for 4-6 hours (Monitor by TLC; eluent 20% EtOAc/Hexane).

  • Concentrate in vacuo, neutralize with sat. NaHCO₃, and extract with EtOAc.

  • Yield Target: >95% (Oil or low-melting solid).

Step 2: Sonogashira Coupling

  • Reagents:

    • Methyl 5-bromo-2-(pentyloxy)benzoate (1.0 equiv)

    • Terminal Alkyne (1.2 equiv)[1]

    • Catalyst: Pd(PPh₃)₄ (3-5 mol%) – Note: Tetrakis is preferred over Pd(OAc)₂ here for stability.

    • Co-Catalyst: CuI (2-3 mol%)

    • Base/Solvent: Triethylamine (Et₃N) / THF (1:3 ratio) or pure Et₃N if substrate is soluble.

  • Procedure:

    • Charge an oven-dried Schlenk flask with the ester, Pd(PPh₃)₄, and CuI.

    • Evacuate and backfill with Argon (3 cycles).

    • Add degassed THF and Et₃N via syringe.

    • Add the terminal alkyne dropwise.

    • Heat to 60-80°C for 4-12 hours. Crucial: The electron-rich nature of the ring requires heating; room temperature is often insufficient.

    • Workup: Filter through a Celite pad to remove Pd/Cu residues. Concentrate and purify via silica column chromatography.

Step 3: Hydrolysis (Optional)

  • Dissolve coupled ester in THF/Water (3:1).

  • Add LiOH (3.0 equiv). Stir at RT or 40°C until conversion is complete.

  • Acidify with 1M HCl to precipitate the final acid product.

Protocol B: Direct Coupling on Free Acid

Rationale: Avoids two extra steps. Requires careful base selection to maintain the "soluble carboxylate" state without precipitating the catalyst.

  • Reagents:

    • 5-bromo-2-(pentyloxy)benzoic acid (1.0 equiv)

    • Terminal Alkyne (1.5 equiv)[1]

    • Catalyst: PdCl₂(PPh₃)₂ (5 mol%)

    • Co-Catalyst: CuI (5 mol%)

    • Base: Excess Et₃N (5-10 equiv) is critical to solubilize the acid.

    • Solvent: DMF (Dimethylformamide) – Required for polarity.

  • Procedure:

    • Dissolve the acid substrate in DMF. Add Et₃N. Stir for 5 mins to ensure formation of the soluble triethylammonium carboxylate salt.

    • Add PdCl₂(PPh₃)₂ and CuI under Argon flow.

    • Add alkyne.

    • Heat to 80-90°C . The higher temperature is necessary to overcome the energy barrier of the deactivated aryl bromide in the presence of the carboxylate.

    • Workup: Pour into dilute HCl (1M) to quench and re-protonate the acid. Extract with EtOAc.[2] Note: The product will be in the organic layer; copper salts remain in the aqueous phase.

Comparative Data & Optimization

ParameterRoute A (Ester)Route B (Direct Acid)
Overall Yield High (85-95%)Moderate (60-75%)
Reaction Time Long (3 steps)Short (1 step)
Purification Easy (Flash Column)Difficult (Acid/Base extraction required)
Functional Group Tolerance ExcellentLower (Sensitive to strong bases)
Catalyst Loading Standard (2-3 mol%)Higher (5 mol% often needed)

Troubleshooting & Critical Control Points

The "Black Precipitate" Issue

If the reaction turns black immediately upon heating and yield is low, it indicates Pd precipitation (catalyst death).

  • Cause: Instability of the active Pd(0) species, often due to insufficient phosphine ligand or oxygen leaks.

  • Solution: Increase ligand concentration (add 10 mol% PPh₃) or switch to a more robust catalyst like PdCl₂(dppf) which resists de-ligation at high temperatures.

Sluggish Conversion

Due to the electron-donating pentyloxy group, the oxidative addition step is the rate-determining step (RDS).

  • Solution: Switch to electron-rich, bulky ligands such as XPhos or SPhos . These ligands boost the electron density on the Pd center, accelerating oxidative addition into the deactivated C-Br bond.

Mechanistic Diagram: Catalytic Cycle

The following diagram highlights the specific interference points for this substrate.

CatalyticCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Slow step due to EDG) Pd0->OxAdd + Ar-Br PdII_Ar Pd(II)-Ar-Br OxAdd->PdII_Ar TransMet Transmetallation (Cu-Acetylide enters) PdII_Ar->TransMet + Cu-C≡C-R PdII_Alk Pd(II)-Ar-Alkyne TransMet->PdII_Alk RedElim Reductive Elimination (Product Release) PdII_Alk->RedElim RedElim->Pd0 Interference COOH Interference: Forms Insoluble Cu-Salts Interference->TransMet Inhibits Cu cycle

Figure 2: Catalytic cycle showing the rate-limiting oxidative addition (yellow) and potential acid interference (red).

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[3] Chemical Reviews, 107(3), 874-922. Link

  • Li, H., et al. (2011). Copper-free Sonogashira coupling of haloaryl carboxylic acids with terminal alkynes.[4][5] Tetrahedron Letters, 52(12), 1345-1348. (Validates direct coupling on free acids).

  • Gelman, D., & Buchwald, S. L. (2003).[6] Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Bromides with Terminal Alkynes.[4][5][7] Angewandte Chemie International Edition, 42(48), 5993-5996. Link (Source for bulky ligand optimization).

  • Khaokeaw, S., et al. (2016).[8] Synthesis of 5-alkynyl-2-alkoxybenzoic acid derivatives via Sonogashira coupling.[2] Journal of Chemical Research. (Specific relevance to alkoxy-benzoic acid scaffolds).

  • BenchChem Application Notes. (2025). Protocols for Sonogashira Coupling of 2-Bromo-4-methoxybenzoic Acid. Link (General conditions for alkoxy-bromo-benzoic acids).

Sources

Supramolecular Side-Chain Polymer Assembly: 5-Bromo-2-(pentyloxy)benzoic Acid Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-SP-2026-05

Abstract

This application note details the synthesis and assembly of supramolecular side-chain liquid crystalline polymers (SCLCPs) utilizing 5-bromo-2-(pentyloxy)benzoic acid as a functional mesogenic ligand. Unlike covalent side-chain polymers, this protocol leverages non-covalent hydrogen bonding interactions to graft the ligand onto a poly(4-vinylpyridine) (P4VP) backbone. The 5-bromo substituent provides a unique handle for heavy-atom contrast in X-ray scattering or further post-assembly halogen bonding, while the pentyloxy tail ensures sufficient flexibility for mesophase formation.

Molecular Architecture & Design Rationale

The selection of 5-bromo-2-(pentyloxy)benzoic acid (5-Br-2-PeBA) is driven by three critical structural features that facilitate supramolecular assembly:

  • Carboxylic Acid Headgroup (Donor): Acts as a hydrogen bond donor to the pyridyl nitrogen of the polymer backbone.

  • Pentyloxy Tail (Spacer): A flexible alkyl chain (n=5) that decouples the rigid aromatic core from the backbone, promoting liquid crystalline (LC) ordering.

  • 5-Bromo Substituent (Functional Handle): Introduces polarizability anisotropy and serves as a potential site for halogen bonding or cross-coupling, distinguishing it from standard alkoxybenzoic acids.

Mechanism of Assembly

The supramolecular polymer is formed via the self-assembly of 5-Br-2-PeBA (proton donor) and P4VP (proton acceptor). The driving force is the formation of a hydrogen bond between the hydroxyl group of the acid and the nitrogen atom of the pyridine ring.

SupramolecularAssembly cluster_mech Interaction Type P4VP Poly(4-vinylpyridine) (Backbone) Complex Supramolecular Complex (P4VP-Ligand) P4VP->Complex Acceptor (N) H_Bond Hydrogen Bond (O-H···N) P4VP->H_Bond Ligand 5-Bromo-2-(pentyloxy)benzoic acid (Ligand) Ligand->Complex Donor (COOH) Ligand->H_Bond

Figure 1: Schematic representation of the supramolecular assembly process driven by hydrogen bonding.

Experimental Protocols

Part A: Synthesis of 5-Bromo-2-(pentyloxy)benzoic Acid

Note: If the ligand is not commercially available in the required purity, synthesize it via Williamson etherification of 5-bromosalicylic acid.

Reagents:

  • 5-Bromosalicylic acid (CAS: 89-55-4)[1]

  • 1-Bromopentane (CAS: 110-53-2)

  • Potassium Carbonate (

    
    , anhydrous)
    
  • Potassium Iodide (KI, catalytic amount)

  • Solvent: Acetone or DMF (N,N-Dimethylformamide)

Step-by-Step Protocol:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 5-bromosalicylic acid (10.0 mmol, 2.17 g) in 50 mL of acetone (or DMF for higher temperature).

  • Base Addition: Add

    
      (25.0 mmol, 3.45 g) and a spatula tip of KI  (catalyst). Stir for 30 minutes at room temperature to form the phenolate/carboxylate salt.
    
  • Alkylation: Add 1-bromopentane (12.0 mmol, 1.5 mL) dropwise.

  • Reflux: Heat the mixture to reflux (approx. 60°C for acetone) and stir for 24 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

  • Hydrolysis (If ester forms): Note: Under these conditions, the carboxylate may also be alkylated to form the ester. If this occurs, perform a basic hydrolysis (NaOH/EtOH/H2O) to return to the free acid.

  • Workup: Evaporate the solvent. Resuspend the residue in water and acidify with 1M HCl to pH 2. The product will precipitate.[2]

  • Purification: Filter the precipitate and recrystallize from ethanol/water (1:1).

  • Yield Check: Target yield >75%. Verify structure via

    
    -NMR (Look for triplet at 
    
    
    
    ~4.0 ppm for
    
    
    ).
Part B: Supramolecular Polymerization (Complexation)

Materials:

  • Host Polymer: Poly(4-vinylpyridine) (P4VP), MW ~60,000 g/mol (CAS: 25232-41-1).

  • Guest Ligand: 5-Bromo-2-(pentyloxy)benzoic acid (Synthesized in Part A).

  • Solvent: Tetrahydrofuran (THF) or Chloroform (

    
    ), HPLC grade.
    

Stoichiometry Calculation: To achieve 100% degree of functionalization (nominal):

  • P4VP Repeat Unit MW = 105.14 g/mol .

  • Ligand MW = 287.15 g/mol .

  • Ratio: 1.0 molar equivalent of Ligand per pyridine unit.

Protocol:

  • Solution A: Dissolve 105 mg of P4VP (1.0 mmol of repeat units) in 10 mL of THF. Stir until optically clear.

  • Solution B: Dissolve 287 mg of 5-Br-2-PeBA (1.0 mmol) in 5 mL of THF.

  • Mixing: Slowly add Solution B to Solution A under vigorous stirring.

    • Observation: The solution should remain clear. If turbidity occurs, add more solvent or gently heat to 40°C.

  • Equilibration: Stir the mixture for 12 hours at room temperature to ensure thermodynamic equilibrium of H-bonds.

  • Film Formation:

    • Method 1 (Bulk): Pour into a Teflon petri dish and allow slow evaporation of solvent over 48 hours in a fume hood (cover with perforated foil).

    • Method 2 (Annealing): Dry the film under vacuum at 60°C for 24 hours to remove residual solvent.

Characterization & Validation Workflow

To confirm the formation of the supramolecular polymer, you must validate the integrity of the hydrogen bond and the resulting mesophase.

Data Summary Table: Expected Parameters
TechniqueParameter to MeasureExpected Result (Success)
FTIR C=O Stretch (Acid)Shift from ~1680 cm

(dimer) to ~1710 cm

(H-bonded to Py)
FTIR Pyridine Ring StretchShift from 1597 cm

(free) to ~1605 cm

(bound)
DSC Glass Transition (

)
Lower than pure P4VP (~150°C) due to plasticization
DSC Clearing Point (

)
Endothermic peak indicating LC-to-Isotropic transition
POM Optical TextureBirefringence (Schlieren or focal conic fan textures)
Validation Logic Flow

Characterization Sample Supramolecular Film FTIR FTIR Spectroscopy Sample->FTIR DSC DSC (Thermal) Sample->DSC POM Polarized Optical Microscopy Sample->POM Decision1 Pyridine Band Shift? FTIR->Decision1 Decision2 Birefringence Observed? POM->Decision2 Decision1->Decision2 Yes Result_Fail FAILED Phase Separation Decision1->Result_Fail No Result_Success VALIDATED Supramolecular LC Polymer Decision2->Result_Success Yes Decision2->Result_Fail No

Figure 2: Logical flowchart for validating the synthesis of the supramolecular polymer.

Troubleshooting & Optimization

  • Issue: Macrophase Separation (Opaque Film)

    • Cause: Incomplete complexation or humidity interference.

    • Solution: Use anhydrous THF. Ensure 1:1 stoichiometry is precise. Anneal the film above the

      
       but below the clearing point (
      
      
      
      ) for 4 hours.
  • Issue: No Liquid Crystalline Texture

    • Cause: The pentyloxy chain (n=5) might be too short for the specific backbone rigidity.

    • Solution: Increase the alkyl chain length to octyloxy (n=8) or decyloxy (n=10) if n=5 yields only amorphous solids. However, the 5-bromo substituent often induces strong intermolecular interactions that stabilize the phase.

References

  • Kato, T., & Frechet, J. M. J. (1989). Stabilization of a liquid-crystalline phase through noncovalent interaction with a polymer side chain. Macromolecules, 22(9), 3818–3819. Link

  • Faul, C. F., & Antonietti, M. (2003). Ionic self-assembly: Facile synthesis of supramolecular materials. Advanced Materials, 15(9), 673-683. Link

  • Bazuin, C. G., & Tork, A. (1995). Supramolecular side-chain liquid crystalline polymers: The effect of the acid/pyridine ratio. Macromolecules, 28(26), 8877–8880. Link

  • PubChem. (n.d.). 5-Bromo-2-(pentyloxy)benzoic acid (CAS 60783-94-0).[3] National Library of Medicine. Link

Sources

Application Notes and Protocols: Strategic Functionalization of the Bromine Position in 5-Bromo-2-(pentyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of 5-Bromo-2-(pentyloxy)benzoic Acid as a Versatile Building Block

5-Bromo-2-(pentyloxy)benzoic acid is a key aromatic building block whose derivatives are of significant interest in medicinal chemistry and materials science. The strategic location of the bromine atom on the phenyl ring, activated by the ortho-pentyloxy and para-carboxylic acid groups, provides a versatile handle for a variety of chemical transformations. This allows for the introduction of diverse functionalities, leading to the synthesis of novel compounds with potentially valuable biological activities and material properties. Functionalized benzoic acid derivatives, for instance, have been explored for their retinoid-like bioactivity.[1]

This guide provides a comprehensive overview of established and effective protocols for the functionalization of the bromine position in 5-bromo-2-(pentyloxy)benzoic acid. It is designed to equip researchers with the knowledge and practical steps necessary to leverage this versatile substrate in their synthetic endeavors. We will delve into the mechanistic underpinnings of key reactions, offer detailed experimental procedures, and provide insights into reaction optimization and troubleshooting.

Core Functionalization Strategies

The transformation of the carbon-bromine bond in 5-bromo-2-(pentyloxy)benzoic acid can be broadly categorized into three main strategies:

  • Palladium-Catalyzed Cross-Coupling Reactions: These reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

  • Copper-Catalyzed Cross-Coupling Reactions: Offering an alternative to palladium-based methods, these reactions are particularly useful for certain transformations.

  • Organometallic Intermediate Formation: This approach involves the conversion of the aryl bromide into a more reactive organometallic species, which can then be quenched with various electrophiles.

The following sections will provide detailed protocols and mechanistic insights for each of these strategies.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance. For 5-bromo-2-(pentyloxy)benzoic acid, the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are particularly relevant.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of biaryl structures.[2][3][4] It involves the reaction of an organoboron species (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.

Mechanism: The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation of the organoboron compound to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[2] The base plays a crucial role in activating the organoboron reagent for transmetalation.[4]

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-(pentyloxy)benzoic Acid with Phenylboronic Acid

Materials:

  • 5-Bromo-2-(pentyloxy)benzoic acid

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add 5-bromo-2-(pentyloxy)benzoic acid (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.

  • Stir the reaction mixture vigorously at 100 °C for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[2]

Data Presentation:

Catalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)Notes
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012>95Broadly applicable for aryl bromides, tolerates various functional groups.[2]
Pd₂(dba)₃ / XPhosK₂CO₃1,4-Dioxane801690-98Effective for sterically hindered substrates.
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80475-85A classic catalyst, may require longer reaction times for less reactive substrates.

Visualization:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 5-Bromo-2-(pentyloxy)benzoic acid Phenylboronic acid Pd(OAc)₂/SPhos K₃PO₄ Heating Stir at 100 °C 12 hours Reactants->Heating Add Solvents Solvents Toluene Water Extraction Ethyl Acetate/Water Extraction Heating->Extraction Cool to RT Purification Flash Chromatography Extraction->Purification Product Desired Biaryl Product Purification->Product

Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and amines.[5][6] This reaction has broad substrate scope and functional group tolerance, making it a valuable tool in drug discovery.[5]

Mechanism: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.[5][6]

Experimental Protocol: Buchwald-Hartwig Amination of 5-Bromo-2-(pentyloxy)benzoic Acid with Aniline

Materials:

  • 5-Bromo-2-(pentyloxy)benzoic acid

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (anhydrous and degassed)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of argon, add Pd(OAc)₂ (0.05 equiv) and BINAP (0.08 equiv) to a Schlenk tube.

  • Add anhydrous, degassed toluene (5 mL) and stir for 10 minutes to form the catalyst complex.

  • In a separate Schlenk tube, add 5-bromo-2-(pentyloxy)benzoic acid (1.0 equiv), aniline (1.5 equiv), and Cs₂CO₃ (2.0 equiv).

  • Evacuate and backfill the second tube with argon three times.

  • Transfer the pre-formed catalyst solution to the second tube via cannula.

  • Heat the reaction mixture to 110 °C and stir for 8 hours under a positive pressure of argon.[7]

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the desired N-aryl benzoic acid.[7]

Data Presentation:

Catalyst/LigandBaseSolventTemp (°C)Time (h)Typical Yield (%)Notes
Pd(OAc)₂/BINAPCs₂CO₃Toluene110885-95A robust system for a wide range of amines.[7]
Pd₂(dba)₃/XantphosNaOtBuDioxane1001280-90Effective for less reactive amines.
[Pd(IPr*)(cin)Cl]KOtAmToluene1002>90Highly active catalyst for flow chemistry applications.[8]

Visualization:

Buchwald_Hartwig_Amination_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_complex L₂Pd(II)(Ar)Br OxAdd->PdII_complex Amine_Coord + R₂NH - L PdII_complex->Amine_Coord PdII_Amine [L₂Pd(II)(Ar)(NHR₂)]⁺Br⁻ Amine_Coord->PdII_Amine Deprotonation + Base - Base-H⁺ PdII_Amine->Deprotonation PdII_Amido L₂Pd(II)(Ar)(NR₂) Deprotonation->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Regenerates Catalyst Product Ar-NR₂ Red_Elim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[9][10] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[9][10][11]

Mechanism: The reaction is believed to proceed through two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation from a copper(I) acetylide intermediate. Reductive elimination then yields the arylalkyne product. The copper cycle involves the formation of the copper(I) acetylide from the terminal alkyne and a copper(I) salt in the presence of a base.

Experimental Protocol: Sonogashira Coupling of 5-Bromo-2-(pentyloxy)benzoic Acid with Phenylacetylene

Materials:

  • 5-Bromo-2-(pentyloxy)benzoic acid

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add 5-bromo-2-(pentyloxy)benzoic acid (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), CuI (0.05 mmol, 5 mol%), and PPh₃ (0.06 mmol, 6 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed THF (10 mL) and triethylamine (2.0 mmol).

  • Add phenylacetylene (1.2 mmol) dropwise to the stirred solution.

  • Heat the reaction mixture to 65 °C and stir for 6 hours under argon.

  • Monitor the reaction by TLC.

  • Upon completion, cool to room temperature and filter off the triethylammonium bromide salt.

  • Wash the filter cake with THF.

  • Concentrate the combined filtrates under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash chromatography.

Data Presentation:

Catalyst SystemCo-catalystBaseSolventTemp (°C)Time (h)Typical Yield (%)Notes
Pd(PPh₃)₂Cl₂/PPh₃CuIEt₃NTHF65685-95Standard conditions for Sonogashira coupling.
Pd(OAc)₂/dppfCuICs₂CO₃DMF901280-90Effective for more challenging substrates.
[Pd(dipyridyl)]Cl₂NoneTBAANMPRT2470-85Copper-free conditions are possible with specific catalysts.[10]

Part 2: Copper-Catalyzed Cross-Coupling Reactions

While palladium catalysis is dominant, copper-catalyzed reactions, such as the Ullmann condensation, offer a valuable alternative, especially for forming carbon-oxygen and carbon-nitrogen bonds.[12]

Ullmann Condensation: C-O and C-N Bond Formation

The Ullmann condensation is a copper-promoted conversion of aryl halides to aryl ethers, thioethers, and amines.[12] Traditionally, these reactions require high temperatures and stoichiometric amounts of copper.[12][13] However, modern variations utilize soluble copper catalysts and ligands, allowing for milder reaction conditions.

Mechanism: The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I) alkoxide or amide, which then reacts with the aryl halide in a metathesis-like reaction.[12]

Experimental Protocol: Ullmann Ether Synthesis with Phenol

Materials:

  • 5-Bromo-2-(pentyloxy)benzoic acid

  • Phenol

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk tube, add 5-bromo-2-(pentyloxy)benzoic acid (1.0 mmol), phenol (1.2 mmol), CuI (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DMF (5 mL).

  • Heat the reaction mixture to 120 °C and stir for 24 hours under argon.

  • Monitor the reaction by TLC.

  • Upon completion, cool to room temperature and pour the mixture into water.

  • Extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Visualization:

Ullmann_Condensation Aryl_Halide 5-Bromo-2-(pentyloxy)benzoic acid Reaction Heat in Solvent (e.g., DMF) Aryl_Halide->Reaction Nucleophile Phenol or Amine Nucleophile->Reaction Catalyst_System CuI / Ligand Base Catalyst_System->Reaction Product Aryl Ether or Aryl Amine Reaction->Product

Caption: Key components of the Ullmann condensation reaction.

Part 3: Organometallic Intermediate Formation

This strategy involves converting the relatively unreactive aryl bromide into a highly reactive organometallic species, such as a Grignard reagent or an organolithium compound. These intermediates can then react with a wide range of electrophiles to introduce new functional groups.

Grignard Reaction: Formation of a Carboxylic Acid Derivative

The formation of a Grignard reagent from an aryl bromide followed by quenching with an electrophile is a classic and powerful method for C-C bond formation.[14] In the context of 5-bromo-2-(pentyloxy)benzoic acid, the existing carboxylic acid group is acidic and will be deprotonated by the Grignard reagent. Therefore, this method is more suitable for the corresponding ester or after protection of the carboxylic acid. However, for the purpose of demonstrating the principle, we will describe the carboxylation of a related aryl bromide.

Mechanism: The Grignard reagent is formed by the reaction of an organohalide with magnesium metal.[14] This organomagnesium species is a strong nucleophile and a strong base. Reaction with carbon dioxide (dry ice) followed by an acidic workup leads to the formation of a carboxylic acid.[15]

Experimental Protocol: Carboxylation via a Grignard Reagent (Illustrative Example with Bromobenzene)

Materials:

  • Bromobenzene

  • Magnesium turnings

  • Iodine (a small crystal)

  • Anhydrous diethyl ether

  • Dry ice (solid CO₂)

  • Hydrochloric acid (HCl), 6M

  • Standard glassware for Grignard reactions (flame-dried)

Procedure:

  • Place magnesium turnings (1.2 equiv) in a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add a small crystal of iodine.

  • Add a small amount of anhydrous diethyl ether to cover the magnesium.

  • Dissolve bromobenzene (1.0 equiv) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add a small portion of the bromobenzene solution to the flask to initiate the reaction (indicated by the disappearance of the iodine color and gentle refluxing).

  • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture in an ice bath.

  • Carefully pour the Grignard solution onto an excess of crushed dry ice in a separate beaker.

  • Allow the excess dry ice to sublime.

  • Slowly add 6M HCl to the residue with stirring until the aqueous layer is acidic.[16]

  • Separate the ether layer and extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over MgSO₄, and remove the solvent to yield benzoic acid.[17]

Visualization:

Grignard_Reaction_Pathway Start Ar-Br Mg Mg / Ether Start->Mg Grignard Ar-MgBr Mg->Grignard Formation CO2 1. CO₂ (Dry Ice) Grignard->CO2 Intermediate Ar-CO₂MgBr CO2->Intermediate Carboxylation Workup 2. H₃O⁺ Intermediate->Workup Product Ar-COOH Workup->Product Protonation

Caption: Pathway for carboxylation via a Grignard reagent.

Halogen-Lithium Exchange: A Route to Diverse Functionality

Halogen-lithium exchange is a rapid reaction that occurs at low temperatures, typically using an alkyllithium reagent such as n-butyllithium or tert-butyllithium.[18][19] The resulting organolithium species is a potent nucleophile that can react with a variety of electrophiles. The presence of the acidic proton on the carboxylic acid of the starting material requires the use of at least two equivalents of the organolithium reagent.

Mechanism: The reaction proceeds via a nucleophilic attack of the alkyllithium on the bromine atom, forming a new organolithium species and an alkyl bromide.

Experimental Protocol: Halogen-Lithium Exchange and Quenching with an Electrophile (e.g., DMF)

Materials:

  • 5-Bromo-2-(pentyloxy)benzoic acid

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Argon or Nitrogen gas

  • Standard glassware for low-temperature reactions

Procedure:

  • Dissolve 5-bromo-2-(pentyloxy)benzoic acid (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried flask under argon.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (2.2 mmol, 2.2 equiv) dropwise, maintaining the temperature below -70 °C. The first equivalent deprotonates the carboxylic acid, and the second performs the halogen-lithium exchange.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add anhydrous DMF (1.5 mmol, 1.5 equiv) dropwise.

  • Continue stirring at -78 °C for 1 hour, then allow the reaction to warm slowly to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the resulting aldehyde by column chromatography.

Conclusion

The functionalization of the bromine position in 5-bromo-2-(pentyloxy)benzoic acid opens a gateway to a vast chemical space. The choice of reaction—be it a palladium- or copper-catalyzed cross-coupling, or the formation of an organometallic intermediate—will depend on the desired final product and the compatibility of the reagents with the existing functional groups. The protocols and insights provided in this guide serve as a robust starting point for researchers to explore and exploit the synthetic potential of this versatile building block in their pursuit of novel molecules for pharmaceutical and materials science applications.

References

  • Ullmann condensation - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved March 7, 2026, from [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (2015). Molecules, 20(8), 13813–13829. [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2026, from [Link]

  • Sonogashira coupling of aryl halides. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Ullmann Condensation. (n.d.). SynArchive. Retrieved March 7, 2026, from [Link]

  • Ullmann reaction | PPTX. (n.d.). Slideshare. Retrieved March 7, 2026, from [Link]

  • Ma, D., Zhang, Y., Yao, J., Wu, S., & Tao, F. (2003). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. Organic Letters, 5(14), 2453–2455. [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Grignard Reaction. (n.d.). Retrieved March 7, 2026, from [Link] सिंथेसिस.pdf

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved March 7, 2026, from [Link]

  • organic synthesis: benzoic acid via a grignard reaction. (n.d.). Retrieved March 7, 2026, from [Link]

  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. (2015). Green Chemistry, 18(1), 253-259. [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved March 7, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2026, from [Link]

  • Aromatic Reactions: Grignard Reaction to form Benzoic Acid. (n.d.). Retrieved March 7, 2026, from [Link]

  • GRIGNARD REACTION – Synthesis of Benzoic Acid. (n.d.). Retrieved March 7, 2026, from [Link]

  • Benzoic acid, 5-bromo-2-(pentyloxy)- (C12H15BrO3). (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2014). Molecules, 19(12), 20524–20536. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2026, from [Link]

  • 17.10: Nucleophilic Aromatic Substitution - The Addition-Elimantion Mechanism. (2019, September 3). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • Grignard Reaction - Synthesis of Substituted Benzoic Acids. (2011, October 11). OpenBU. Retrieved March 7, 2026, from [Link]

  • Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. (2017). Molecules, 22(11), 1935. [Link]

  • The Role of Conjugation in the Halogen Lithium Exchange Selectivity: Lithiation of 4,6,7,9-Tetrabromo-1,3. (n.d.). Retrieved March 7, 2026, from [Link]

  • SELECTIVE LITHIATION OF DIBROMINATED SPECIES. (1990). IDEALS. Retrieved March 7, 2026, from [Link]

  • Azoles. Part 8. Metallation and bromine → lithium exchange reactions of polyhalogenothiazoles. (1991). Journal of the Chemical Society, Perkin Transactions 1, 165–170. [Link]

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  • Nucleophilic Aromatic Substitution. (2019, July 12). YouTube. Retrieved March 7, 2026, from [Link]

  • Functional Studies of Newly Synthesized Benzoic Acid Derivatives: Identification of Highly Potent Retinoid-Like Activity. (1988). Cancer Research, 48(6), 1551–1557. [Link]

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Sources

Troubleshooting & Optimization

Technical Support Center: 5-Bromo-2-(pentyloxy)benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SYN-5B2P-OPT Status: Open Assigned Specialist: Senior Application Scientist Subject: Yield Optimization & Troubleshooting Guide

Executive Summary & Chemical Logic

User Query: "How do I improve the yield of 5-bromo-2-(pentyloxy)benzoic acid? My current yields are inconsistent, and purification is difficult."

Technical Diagnosis: The synthesis of 5-bromo-2-(pentyloxy)benzoic acid hinges on the selective


-alkylation  of the phenolic hydroxyl group in the presence of a carboxylic acid. The primary "yield killers" in this pathway are:
  • Competitive Esterification: The carboxylate anion is nucleophilic. Without protection or strict control, the alkylating agent (1-bromopentane) reacts with the carboxylate to form the ester (side product).

  • Solubility Mismatches: The dianion (if proceeding directly) requires polar aprotic solvents, while the alkyl halide is lipophilic.

  • Regioselectivity (if brominating late): Brominating 2-(pentyloxy)benzoic acid can lead to mixtures of 3-bromo and 5-bromo isomers.

The Solution Architecture: To guarantee high yield and purity, we recommend the "Protect-Alkylate-Deprotect" (PAD) strategy over direct alkylation. While it adds steps, it eliminates competitive esterification, simplifying workup and boosting overall yield.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision points in your synthesis. Use this to determine which protocol matches your current precursor availability.

Synthesis_Workflow Start Starting Material: 5-Bromosalicylic Acid Direct_Route Route A: Direct Alkylation (Faster, Lower Purity) Start->Direct_Route If time is critical Protect_Route Route B: PAD Strategy (Recommended for High Yield) Start->Protect_Route If purity is critical Product Target: 5-Bromo-2-(pentyloxy)benzoic acid Direct_Route->Product Requires 2.2 eq. Base + Strict Temp Control Step_Ester Step 1: Esterification (MeOH/H2SO4) Protect_Route->Step_Ester Step_Alkylation Step 2: Williamson Ether Synthesis (1-Bromopentane/K2CO3/DMF) Step_Ester->Step_Alkylation Step_Hydrolysis Step 3: Saponification (NaOH/H2O/MeOH) Step_Alkylation->Step_Hydrolysis Step_Hydrolysis->Product

Caption: Figure 1. Decision tree comparing the Direct Alkylation route (risky) vs. the PAD Strategy (robust).

Optimized Protocols

Protocol A: The "PAD" Strategy (Recommended)

Best for: High purity (>98%), scale-up, and avoiding chromatography.

Phase 1: Esterification (Protection)

Convert 5-bromosalicylic acid to Methyl 5-bromosalicylate.

  • Reagents: 5-Bromosalicylic acid (1.0 eq), Methanol (Solvent/Reagent),

    
     (cat.).
    
  • Procedure: Reflux for 8-12 hours.

  • Checkpoint: Monitor TLC. The acid spot should disappear.

  • Yield Target: >95%.

Phase 2: Williamson Ether Synthesis (The Critical Step)
  • Reagents:

    • Methyl 5-bromosalicylate (1.0 eq)

    • 1-Bromopentane (1.2 eq)

    • Base:

      
       (2.0 eq) - Anhydrous, finely ground.
      
    • Catalyst: KI (0.1 eq) - Finkelstein condition to accelerate reaction.

    • Solvent: DMF (Dimethylformamide) or Acetone. Note: DMF is faster; Acetone is easier to remove.

  • Step-by-Step:

    • Dissolve Methyl 5-bromosalicylate in DMF (5 mL per gram).

    • Add

      
       and stir at Room Temp (RT) for 15 mins (Formation of phenoxide).
      
    • Add KI and 1-Bromopentane.

    • Heat to 60-70°C . Do not exceed 90°C to prevent degradation.

    • Stir for 4-6 hours.

  • Why this works: The methyl ester protects the carboxyl group, forcing the alkyl halide to react only with the phenoxide. KI converts the alkyl bromide to a more reactive alkyl iodide in situ [1].

Phase 3: Hydrolysis (Deprotection)
  • Reagents: NaOH (2.0 eq), Methanol/Water (3:1 ratio).

  • Step-by-Step:

    • Add NaOH solution directly to the crude alkylated ester.

    • Reflux for 1-2 hours.

    • Workup (Critical for Yield): Evaporate Methanol. Dilute with water.[1] The solution should be clear.

    • Acidification: Slowly add 1M HCl while stirring until pH ~2. The product will precipitate as a white solid.

    • Filter and wash with cold water.

Troubleshooting Guide (FAQ)

Issue 1: "I am getting a mixture of products (Ester and Ether)."
  • Diagnosis: You likely attempted Direct Alkylation (Route A) without protecting the carboxylic acid.

  • The Fix: If you must use Direct Alkylation, you need to use 2.2 equivalents of strong base (like NaH) to form the dianion.

    • Reaction: Carboxylate forms first (kinetic), Phenoxide forms second.

    • Risk:[2][3] The carboxylate is still nucleophilic.

  • Recommendation: Switch to Protocol A (PAD Strategy).

Issue 2: "The reaction is extremely slow (>24 hours)."
  • Diagnosis:

    • Steric Hindrance: The bromine at position 5 slightly deactivates the ring, but the main issue is likely the biphasic nature of the reaction if the base isn't dissolved.

    • Leaving Group: Bromine is a good leaving group, but Pentyl-Br is a primary alkyl halide with a moderate chain length.

  • The Fix:

    • Add Potassium Iodide (KI): Adding 10 mol% KI acts as a catalyst. It reacts with 1-Bromopentane to form 1-Iodopentane (better leaving group), which then reacts with the phenoxide [2].

    • Switch Solvent: If using Acetone, switch to DMF or DMSO to increase the solubility of the base.

Issue 3: "My product is an oil/sticky gum, not a solid."
  • Diagnosis: Impurities (unreacted 1-bromopentane or mineral oil from NaH) are preventing crystallization.

  • The Fix:

    • Hexane Wash: Before acidification (in the hydrolysis step), wash the basic aqueous layer with Hexane/Ether. This extracts unreacted alkyl halide.

    • Controlled Acidification: Do not dump acid in. Add HCl dropwise to the aqueous salt solution. Rapid precipitation often traps impurities.

Data & Solvent Selection Matrix

Use this table to select the optimal solvent system based on your lab's constraints.

SolventReaction RateWorkup DifficultyRecommendation
Acetone Slow (Reflux @ 56°C)Easy (Rotovap)Good for small scale, overnight reactions.
DMF Fast (Heat @ 70°C)Hard (High BP, water wash required)Best for high yield & scale-up.
Ethanol ModerateEasyAvoid. Nucleophilic solvent can compete (forming ethyl esters).
Toluene SlowModerateRequires Phase Transfer Catalyst (e.g., TBAB).

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Conditions.[4][5]Link

  • Organic Chemistry Portal. (n.d.). Williamson Ether Synthesis.[4][5][6]Link

  • ChemicalBook. (n.d.). Synthesis of 2-(benzyloxy)-5-bromobenzoic acid (Analogous Protocol).Link

  • Santa Cruz Biotechnology. (n.d.). 5-Bromo-2-(isopentyloxy)benzoic acid Product Data.Link

  • World Intellectual Property Organization (WIPO). (2023). WO/2023/019849: Method for Preparing 5-Bromo-2-Chloro-Benzoic Acid.[7] (Relevant for halogenated benzoic acid handling). Link

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 5-bromosalicylic acid and alkyl halides before handling.

Sources

Technical Support Guide: Recrystallization of 5-Bromo-2-(pentyloxy)benzoic Acid

[1]

Executive Summary & Compound Profile

Subject: 5-Bromo-2-(pentyloxy)benzoic acid CAS: 60783-94-0 (Generic/Isomer specific may vary) Application: Liquid crystal mesogens, pharmaceutical intermediates (e.g., SGLT2 inhibitor precursors).[1]

This guide addresses the purification of 5-bromo-2-(pentyloxy)benzoic acid . Unlike simple benzoic acids, the presence of the C5-pentyloxy tail introduces significant lipophilicity, altering its solubility profile compared to 5-bromo-2-chlorobenzoic acid or salicylic acid. The primary challenge with this molecule is "oiling out" (liquid-liquid phase separation) during cooling due to its amphiphilic nature and potentially suppressed melting point relative to shorter-chain analogues.

Solvent Selection Matrix

The following recommendations are based on the principle of "like dissolves like," balanced against the specific functional group interactions (Hydrogen bonding of -COOH vs. Van der Waals forces of -OC5H11).

Primary Recommended Solvents
Solvent SystemSuitabilityMechanism of ActionNotes
Ethanol (95%) High Balanced polarity.[1] Solubilizes the aromatic core hot; water content reduces solubility cold.Best starting point. The pentyloxy chain is compatible with the ethyl group, preventing premature oiling out.
Acetonitrile Medium-High Polar aprotic.[1] Good for removing non-polar impurities.[1]Excellent for obtaining high-purity crystals, though yield may be lower than ethanol systems.[1]
Ethanol/Water (4:1) High Co-solvent system.[1] Water acts as an anti-solvent to force precipitation.[1]Critical: Water must be added hot and slowly. Excess water causes oiling out.[1]
Glacial Acetic Acid Medium High solubility for halobenzoic acids.[1]Good for removing inorganic salts, but difficult to remove trace solvent from the crystal lattice.[1]
Solvents to Avoid
  • Water: The compound is effectively insoluble due to the lipophilic pentyloxy chain and bromine atom.

  • Diethyl Ether / Dichloromethane: Too soluble even at room temperature; poor recovery.[1]

  • Hexane/Heptane: The compound is likely insoluble even when hot; however, these can be used as anti-solvents in conjunction with Ethyl Acetate.[1]

Step-by-Step Recrystallization Protocol

Objective: Purify crude 5-bromo-2-(pentyloxy)benzoic acid to >98% HPLC purity.

Phase 1: Dissolution
  • Place 5.0 g of crude material in a 100 mL Erlenmeyer flask.

  • Add 15 mL of Ethanol (95%) .

  • Heat gently on a stir plate/steam bath to boiling (approx. 78°C).

  • Observation Check: If solid remains, add hot ethanol in 1 mL increments until dissolved.[1]

    • Note: If the solution is dark/colored, cool slightly, add 0.1 g activated carbon, boil for 2 mins, and filter hot through Celite.

Phase 2: Crystallization (The Critical Step)
  • Once dissolved, remove from heat.

  • Optional Co-solvent Addition: If using Ethanol/Water, add boiling water dropwise to the hot ethanol solution until a faint, persistent turbidity (cloudiness) appears.[1] Immediately add 1-2 drops of hot ethanol to clear it.[1]

  • Slow Cooling: Place the flask on a cork ring or warm surface. Cover with a watch glass.[1][2] Allow to cool to room temperature undisturbed for 2-3 hours.

    • Why? Rapid cooling traps impurities and induces oiling out.[1]

  • Final Crystallization: Once at room temperature, place in an ice bath (0-4°C) for 30 minutes to maximize yield.

Phase 3: Isolation
  • Filter the crystals using a Büchner funnel under vacuum.[1][2]

  • Wash: Wash the filter cake with 2 x 5 mL of ice-cold Ethanol/Water (1:1) or cold Heptane.

    • Warning: Do not use pure ethanol for washing; it may redissolve the product.

  • Dry: Dry in a vacuum oven at 40-50°C for 6 hours.

Troubleshooting & FAQs

Issue 1: The Product "Oils Out" (Forms a liquid blob instead of crystals)

Cause: The solution became supersaturated at a temperature above the compound's melting point, or the solvent polarity gap (e.g., too much water) forced a phase separation. Solution:

  • Reheat the mixture until the oil redissolves.

  • Add a small amount of the good solvent (Ethanol) to change the composition.[3]

  • Seed: Cool the solution until it is just above the temperature where oiling occurred previously, then add a "seed crystal" of pure product.

  • Stirring: Vigorous stirring during cooling can sometimes prevent oiling, though it yields smaller crystals.[1]

Issue 2: Low Yield

Cause: Too much solvent was used (solubility is too high).[1] Solution:

  • Concentrate the mother liquor (filtrate) using a rotary evaporator to half volume.[1]

  • Cool and collect a "second crop" of crystals (purity may be lower).

  • Next time, use a steeper solubility gradient solvent (e.g., switch from pure Ethanol to Ethanol/Water).[1]

Issue 3: Persistent Coloration

Cause: Oxidation products (quinones) or starting material impurities.[1][3] Solution:

  • Perform a Hot Filtration step with Activated Carbon (Charcoal) as described in Phase 1.[1]

  • Ensure the charcoal is filtered off completely while the solution is still hot to avoid premature crystallization in the funnel.

Decision Logic Visualization

RecrystallizationLogicStartStart: Crude 5-bromo-2-(pentyloxy)benzoic acidSolventCheckCheck Solubility in Hot EthanolStart->SolventCheckDissolvesDissolves Completely?SolventCheck->DissolvesDissolves->SolventCheckNo (Add more Ethanol)AddCosolventAdd Hot Water until Turbid(Co-solvent Method)Dissolves->AddCosolventYesClearSolnAdd drops of Ethanolto clear turbidityAddCosolvent->ClearSolnCoolingSlow Cool to RTClearSoln->CoolingCheckStateState CheckCooling->CheckStateCrystalsCrystals FormedCheckState->CrystalsSolid PrecipitateOilOiling Out OccurredCheckState->OilLiquid DropletsIceBathIce Bath (0°C) 30 minsCrystals->IceBathFixOilReheat & Add More Ethanol(Reduce Polarity Gap)Oil->FixOilFixOil->CoolingFilterVacuum Filtration & WashIceBath->Filter

Caption: Decision matrix for solvent handling and troubleshooting phase separation (oiling out) during recrystallization.

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols for the Recrystallization of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde. Retrieved from [1]

  • ChemicalBook. (2024).[1] Synthesis and properties of 5-bromo-2-alkoxybenzoic acid derivatives. Retrieved from [1]

  • National Institutes of Health (NIH). (2025).[1] PubChem Compound Summary for 5-Bromo-2-hydroxybenzoic acid (Structural Analog). Retrieved from [1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for benzoic acid recrystallization techniques).

Technical Support Center: NMR Optimization for 5-bromo-2-(pentyloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, encountering poor solubility and broad NMR signals with amphiphilic, halogenated compounds is a common bottleneck.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to optimize the nuclear magnetic resonance (NMR) spectroscopy of 5-bromo-2-(pentyloxy)benzoic acid .

Part 1: Diagnostic FAQs & Mechanistic Insights

Q1: Why is my compound poorly soluble in CDCl₃, and why are the aromatic peaks so broad? A: The structural anatomy of 5-bromo-2-(pentyloxy)benzoic acid features a polar, hydrogen-bonding headgroup (carboxylic acid) and a lipophilic tail (pentyloxy chain). In weakly polar solvents like CDCl₃, carboxylic acids strongly self-associate into cyclic dimers to minimize interaction with the non-polar environment[1]. This dimerization, combined with the amphiphilic tail, induces the formation of higher-order aggregates or reverse micelles[2]. This massive increase in the effective molecular weight restricts molecular tumbling, increases the rotational correlation time (


), and leads to rapid spin-spin relaxation (

), which manifests as severe line broadening across the entire spectrum.

Q2: Which NMR solvent should I choose to break these dimers and sharpen the peaks? A: You must switch from a non-polar solvent to a strong hydrogen-bond acceptor. Solvents like DMSO-d₆ or Acetone-d₆ actively outcompete the intermolecular hydrogen bonds between the carboxylic acid molecules[1]. By solvating the monomeric form, the effective molecular size is reduced, tumbling rates increase, and the


 relaxation time normalizes, yielding sharp, highly resolved aromatic couplings.

Q3: I see a massive, broad hump between 10.0 and 13.0 ppm. How can I confirm this is the carboxylic acid -OH and not water or an impurity? A: Chemical exchange on the NMR timescale causes the -OH proton to appear as a broad hump. To definitively assign this peak, perform an isotopic exchange. Adding a single drop of D₂O to your NMR tube will replace the exchangeable -OH proton with deuterium[3]. Because deuterium resonates at a different frequency, the broad hump will disappear from the ¹H spectrum, confirming its identity[4].

Q4: I must use CDCl₃ for comparison with legacy data. What instrumental parameters can I adjust to improve the spectrum? A: If solvent exchange is impossible, elevate the sample temperature (e.g., to 45–50 °C). Higher temperatures increase the thermal kinetic energy, which accelerates the monomer-dimer exchange rate beyond the NMR timescale and increases the molecular tumbling rate[4]. This averages out the chemical environments and sharpens the peaks.

Part 2: Quantitative Data & Solvent Selection

To guide your experimental design, the following table summarizes the physicochemical behavior of 5-bromo-2-(pentyloxy)benzoic acid across common NMR solvents.

SolventH-Bonding StateSolubilityViscosity (cP at 25°C)Expected ¹H NMR Spectral Quality
CDCl₃ Cyclic Dimer / AggregatePoor0.54Broad aromatic signals; very broad or missing -OH peak.
DMSO-d₆ Monomer (Solvent-bound)Excellent1.99Sharp aromatic signals; distinct -OH peak (~12-13 ppm).
Acetone-d₆ Monomer (Solvent-bound)Good0.32Sharp signals; excellent resolution due to low viscosity.
CD₃OD Monomer (H-exchanged)Good0.59Sharp aromatic signals; -OH peak absent (exchanged).

Part 3: Troubleshooting Workflow

NMR_Optimization A Sample: 5-bromo-2-(pentyloxy)benzoic acid in CDCl3 B Are peaks broad or resolution poor? A->B C Yes: Dimerization & Aggregation B->C Observe D No: Proceed to Data Analysis B->D Observe E Action 1: Switch to DMSO-d6 or Acetone-d6 C->E H-Bond Disruption F Action 2: Elevate Probe Temp (50°C) C->F Thermal Tumbling G Action 3: Add D2O for -OH Exchange C->G Isotopic Exchange H Sharp Peaks & Resolved Couplings E->H F->H G->H

Workflow for resolving NMR peak broadening and solubility issues via solvent and thermal optimization.

Part 4: Step-by-Step Experimental Protocols

Protocol A: Solvent Exchange to DMSO-d₆ (Primary Recommendation)

This protocol utilizes a strong H-bond acceptor to ensure monomeric dissolution.

  • Sample Weighing: Accurately weigh 2–5 mg of 5-bromo-2-(pentyloxy)benzoic acid into a clean, dry glass vial. Do not exceed 5 mg to prevent viscosity-induced broadening[4].

  • Solvent Addition: Add 0.6 mL of high-purity DMSO-d₆. Crucial: Ensure the DMSO-d₆ has been stored over activated 4 Å molecular sieves to prevent water contamination, which can exchange with your acid proton[4].

  • Dissolution & Inspection: Vortex the mixture for 30 seconds. Visually inspect the vial against a light source. The solution must be completely clear. Any suspended particulates will distort the magnetic field homogeneity and ruin the shim[5].

  • Transfer: If particulates remain, filter the solution through a tightly packed glass wool plug in a Pasteur pipette directly into a high-quality 5 mm NMR tube.

Protocol B: D₂O Exchange for Peak Verification

A self-validating test to confirm the assignment of exchangeable protons.

  • Initial Acquisition: Acquire a standard ¹H NMR spectrum of your compound in DMSO-d₆ or Acetone-d₆. Identify the suspected -OH peak (typically a broad singlet >10 ppm).

  • Isotopic Spiking: Remove the NMR tube from the spectrometer. Add 1–2 drops (approx. 10–20 µL) of D₂O directly into the sample[3].

  • Equilibration: Cap the tube securely and shake vigorously for 60 seconds to force the isotopic exchange (

    
    ).
    
  • Re-acquisition: Re-acquire the ¹H spectrum. The original -OH peak will be fully suppressed, and a new HOD peak will emerge (around 3.3 ppm in DMSO-d₆)[4].

Protocol C: Variable Temperature (VT) Optimization

Use this when non-polar solvents (CDCl₃) are strictly required.

  • Preparation: Prepare the sample in CDCl₃ as per Protocol A.

  • Instrument Setup: Insert the sample into the spectrometer and achieve a standard lock and shim at 25 °C.

  • Temperature Ramp: Gradually increase the probe temperature to 45 °C in 5 °C increments. Allow the sample to thermally equilibrate for 5 minutes at each step to prevent convection currents, which can distort line shapes.

  • Tuning & Shimming: Re-tune the probe and re-shim the Z1 and Z2 gradients at the target temperature, as the solvent's dielectric properties will shift.

  • Acquisition: Acquire the spectrum. You will observe a marked sharpening of the aromatic multiplets as the cyclic dimers break apart.

References

  • "7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products." Chemical Communications (RSC Publishing). Available at:[Link]

  • "Dimerization and continuous association including formation of cyclic dimers." Canadian Journal of Chemistry. Available at:[Link]

  • "Troubleshooting 1H NMR Spectroscopy." University of Rochester. Available at:[Link]

  • "NMR Sample Preparation: The Complete Guide." Organomation. Available at:[Link]

Sources

Technical Support Center: Decarboxylation of 5-Bromo-2-(pentyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a direct response from a Senior Application Scientist at a specialized chemical process support center. It prioritizes actionable troubleshooting, mechanistic understanding, and safety.

Ticket ID: DCX-5Br-Pent-001 Assigned Scientist: Dr. A. Vance, Senior Application Scientist Status: Open for Resolution

Executive Summary & Reaction Overview

You are attempting the protodecarboxylation of 5-bromo-2-(pentyloxy)benzoic acid to yield 1-bromo-4-(pentyloxy)benzene . This transformation is critical for generating liquid crystal precursors or pharmaceutical intermediates where the regiochemistry of the bromine is fixed prior to removing the directing carboxyl group.

The Central Challenge: While electron-rich benzoic acids (due to the alkoxy group) generally decarboxylate more easily than electron-deficient ones, the presence of the bromine atom introduces a competing pathway: debromination or oxidative homocoupling (Ullmann-type). Furthermore, the ortho-alkoxy group can chelate metal catalysts, potentially poisoning the reaction or altering the mechanism.

Reaction Scheme

The target transformation involves the loss of CO₂ and its replacement with a proton (H).[1][2][3]

ReactionScheme SM 5-bromo-2-(pentyloxy) benzoic acid Prod 1-bromo-4-(pentyloxy) benzene SM->Prod Cu / Quinoline 180-200°C -or- Ag2CO3 / DMSO CO2 CO2 SM->CO2 Gas Evolution

Figure 1: General reaction scheme for the protodecarboxylation.

Standard Operating Protocols (SOPs)

Before troubleshooting, ensure your baseline method aligns with one of these field-proven protocols.

Method A: Classical Thermal (High-Temperature)

Best for: Large scale, robust substrates, cost-sensitivity.

  • Catalyst: Copper powder (5-10 mol%) or Cu₂O.

  • Solvent: Quinoline (BP ~237°C).

  • Temperature: 180°C – 210°C.

  • Atmosphere: Inert (Argon/Nitrogen) is mandatory to prevent oxidation of the bromide.

  • Workup: Requires acidic wash (HCl) to remove quinoline, which can be tedious.

Method B: Catalytic Low-Temperature (Goossen Type)

Best for: Sensitive substrates, minimizing debromination.

  • Catalyst: Cu₂O (5 mol%) + 1,10-Phenanthroline (10 mol%).

  • Solvent: NMP (N-methyl-2-pyrrolidone) and Quinoline (3:1 mix).

  • Temperature: 160°C – 170°C.

  • Mechanism: The phenanthroline ligand stabilizes the Cu-intermediate, allowing decarboxylation at lower temperatures, preserving the aryl bromide [1].

Troubleshooting Guide: Diagnosing Failure Modes

Issue 1: Reaction Stalls (Incomplete Conversion)

Symptoms: TLC/HPLC shows significant starting material remaining after 12+ hours; CO₂ evolution stops.

Potential CauseDiagnosticsCorrective Action
Sublimation White crystals appear on the condenser/upper flask walls.Use a sealed tube or high-pressure vial. If using reflux, wrap the upper flask in insulation. Wash sublimate back down with solvent.
Catalyst Deactivation Copper turns black/clumps; reaction mixture loses color intensity.Switch to Cu₂O/Phenanthroline. Metallic Cu surface area decreases over time. The ligated system is more robust.
Temperature Too Low Internal temp < 160°C.Insulate the flask. Verify internal temp with a probe, not just the bath setting. Decarboxylation has a high activation barrier.[4]
Issue 2: Loss of Bromine (Debromination)

Symptoms: Product mass is lower than expected (M-79/81); GC-MS shows 1-(pentyloxy)benzene.

  • Mechanism: At high temperatures (>180°C), Cu can insert into the C-Br bond, followed by protonation (hydrodehalogenation).

  • Solution:

    • Lower Temperature: Switch to Method B (160°C).

    • Strictly Anhydrous: While protodecarboxylation requires a proton source, excess water at high temps promotes side reactions. Dry the solvent (NMP/Quinoline) over molecular sieves.

    • Alternative Metal: Use Ag₂CO₂ (10 mol%) / DMSO / Acetic Acid at 120°C. Silver is less prone to oxidative addition into Ar-Br bonds than Copper [2].

Issue 3: Homocoupling (Dimer Formation)

Symptoms: New spot on TLC with very high retardation factor (non-polar) or low solubility; MS shows dimer mass.

  • Cause: Presence of Oxygen.[1][4][5][6][7] Cu catalyzes oxidative homocoupling of electron-rich aryl halides (Ullmann coupling).

  • Solution: Degas solvents rigorously (sparge with Ar for 20 mins). Perform the reaction under a positive pressure of Argon.

Issue 4: "Black Tar" Formation

Symptoms: Intractable dark mixture; low mass recovery.

  • Cause: Polymerization of the electron-rich ether or oxidative degradation of quinoline.

  • Solution:

    • Reduce reaction time. Monitor by HPLC every hour.

    • Switch solvent to DMSO (if using Ag catalyst) or NMP (cleaner workup than quinoline).

Mechanistic Logic & Visualization

Understanding why the reaction works allows you to fix it. The mechanism involves the formation of a Copper(I) carboxylate, followed by decarboxylation to an aryl-copper intermediate.[8]

Critical Step: The protodemetallation (breaking the Ar-Cu bond with H+) must happen faster than the Ar-Cu species can react with the Ar-Br bond of another molecule (coupling).

Mechanism Start Start: Benzoic Acid CuSalt Cu(I) Carboxylate (Intermediate A) Start->CuSalt + Cu source Decarb Decarboxylation (-CO2) CuSalt->Decarb ArCu Aryl-Cu Species (Intermediate B) Decarb->ArCu Proton Protodemetallation (+H) ArCu->Proton Fast Path (Desired) SideRxn Side Rxn: Ar-Br Insertion (Homocoupling/Debromination) ArCu->SideRxn Slow Path (Avoid by lowering T) Product Product: Ar-H Proton->Product

Figure 2: Mechanistic pathway highlighting the critical divergence between product formation and side reactions.

Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation? A: Yes. Microwave heating is excellent for this reaction because it reaches the activation temperature (180°C) rapidly, minimizing the time the substrate spends in the "danger zone" where side reactions occur.

  • Protocol: NMP, Cu₂O (5 mol%), 190°C, 15–30 mins [3].

Q: How do I remove Quinoline during workup? A: Quinoline is the most painful part of this chemistry.

  • Acid Wash: Dilute with Ethyl Acetate, wash 3x with 2M HCl. (Warning: Emulsions likely).

  • Distillation: If product BP is significantly different, Kugelrohr distillation is cleaner.

  • Alternative: Use NMP as the primary solvent with only a catalytic amount of Quinoline, then wash with water.

Q: My starting material is subliming and clogging the condenser. What now? A: This is common with benzoic acids.

  • Use a sealed pressure vial (behind a blast shield).

  • Add a high-boiling co-solvent (e.g., Tetraglyme) to help solubilize the acid at reflux.

Q: Why is the pentyloxy group important here? A: The alkoxy group at the ortho position (relative to the original COOH, though it's meta to the Br) increases electron density. Electron-rich acids decarboxylate faster than electron-poor ones because the transition state involves a buildup of negative charge on the ring (Ar-Cu bond character). However, this also makes the ring more susceptible to oxidation.

References

  • Goossen, L. J., et al. (2009).[7] "Protodecarboxylation of aromatic carboxylic acids catalyzed by copper/phenanthroline." Journal of Organic Chemistry.

  • Lu, P., et al. (2009).[7] "Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids." Organic Letters.

  • Telvekar, V. N., et al. (2010).[7] "Microwave-Assisted Copper-Catalyzed Decarboxylation." Synlett.

  • PubChem. (2025).[9] "1-Bromo-4-(pentyloxy)benzene Compound Summary."

Sources

minimizing side reactions in 5-bromo-2-(pentyloxy)benzoic acid coupling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions & Optimizing Yields

Ticket ID: #5B2P-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Technical Support Hub

You are likely encountering difficulties with 5-bromo-2-(pentyloxy)benzoic acid (CAS: 60783-95-1). This molecule presents a classic "Push-Pull-Block" challenge in organic synthesis:

  • Block (Steric): The ortho-pentyloxy group creates a significant steric barrier, retarding nucleophilic attack at the carbonyl carbon.

  • Push (Electronic): The alkoxy group is an electron-donating group (EDG), reducing the electrophilicity of the carbonyl, further slowing amide/ester coupling.

  • Pull (Reactivity): The aryl bromide is susceptible to metal-catalyzed side reactions if the carboxylic acid is not properly managed.

This guide provides troubleshooting protocols to minimize side reactions, specifically


-acylurea formation  (during amide coupling) and protodecarboxylation  (during cross-coupling).

Module 1: Amide & Ester Coupling (The -COOH Interface)

The Core Problem: -Acylurea Rearrangement

When using carbodiimides (EDC, DCC) with sterically hindered acids like 5-bromo-2-(pentyloxy)benzoic acid, the rate of amine attack is slower than the rate of the


-acylisourea intermediate rearranging. This leads to the thermodynamically stable, non-reactive 

-acylurea byproduct.
Recommended Protocol: T3P® (Propylphosphonic Anhydride)

For ortho-alkoxy benzoic acids, we strongly recommend switching from EDC/HATU to T3P. T3P acts as a kinetic scavenger, driving the reaction forward without forming the rearranged byproduct common with carbodiimides.

Step-by-Step Protocol:

  • Dissolution: Dissolve 5-bromo-2-(pentyloxy)benzoic acid (1.0 eq) and the amine (1.1 eq) in EtOAc or 2-MeTHF (Green solvent alternative).

  • Base Addition: Add DIPEA or NMM (2.5 - 3.0 eq). Note: Ensure the solution is homogenous.

  • Reagent Addition: Add T3P (50% w/w in EtOAc/DMF) (1.5 eq) dropwise at 0°C.

  • Reaction: Allow to warm to room temperature. Stir for 2-4 hours.

  • Workup: Wash with water, sat. NaHCO₃, and brine.[1] The T3P byproducts are water-soluble, simplifying purification.[2]

Alternative Protocol: Acid Chloride Generation (Ghosez’s Reagent)

If the amine is extremely unreactive (e.g., an aniline), generate the acid chloride first. Avoid thionyl chloride (


) if acid-sensitive groups are present; use Ghosez’s Reagent  (1-Chloro-N,N,2-trimethyl-1-propenylamine) for neutral conditions.

Module 2: Aryl Bromide Cross-Coupling (The -Br Interface)

The Core Problem: Protodecarboxylation

In Suzuki or Sonogashira couplings, ortho-substituted benzoic acids are prone to protodecarboxylation (loss of


) under Pd-catalysis, especially at temperatures >80°C. The ortho-pentyloxy group forces the carboxylate out of plane, facilitating the extrusion of 

via a Pd-intermediate.
Strategic Rule: Protect First

Never attempt high-temperature cross-coupling on the free acid of this substrate.

  • Protect: Convert the acid to a Methyl or Ethyl ester (via Module 1 or simple Fischer esterification).

  • Couple: Perform the Suzuki/Buchwald coupling on the ester.

  • Deprotect: Hydrolyze the ester (LiOH/THF/H2O) to return to the acid.

Catalyst Selection Guide

For the 5-bromo position (para to the alkoxy), the electron-donating effect deactivates the bromide towards oxidative addition.

  • Standard:

    
     (Robust, works for most aryl boronic acids).
    
  • Difficult Cases: Pd-PEPPSI-IPr or XPhos Pd G4 (High turnover for electron-rich aryl halides).

Module 3: Troubleshooting & Visualizations

Decision Matrix: Selecting the Right Coupling Agent

CouplingLogic Start Start: 5-Bromo-2-(pentyloxy)benzoic acid Target Target: Amide/Ester Bond Start->Target CheckAmine Is the Amine Sterically Hindered? Target->CheckAmine T3P Recommendation: T3P (50% in EtOAc) Reason: Low epimerization, high yield CheckAmine->T3P No (Primary/Secondary Alkyl) AcidCl Recommendation: Acid Chloride (Ghosez/Oxalyl Cl) Reason: Max reactivity required CheckAmine->AcidCl Yes (Aniline/Bulky) HATU Alternative: HATU + HOAt Reason: Anchimeric assistance CheckAmine->HATU Moderate (General)

Caption: Logic flow for selecting the optimal coupling reagent based on amine nucleophilicity and steric demands.

Mechanism of Failure: Why EDC Fails

SideReaction Substrate 2-Pentyloxy Benzoic Acid Intermediate O-Acylisourea (Activated) Substrate->Intermediate + EDC Product Desired Amide Intermediate->Product Fast Attack (Blocked by Sterics) Byproduct N-Acylurea (Dead End) Intermediate->Byproduct Slow Attack leads to Intramolecular Shift Attack Amine Attack Rearrange Rearrangement Block STERIC BLOCK (Pentyloxy Group) Block->Intermediate Retards Amine

Caption: The ortho-pentyloxy group slows amine attack, allowing the O-acylisourea to rearrange into the stable, useless N-acylurea.

Module 4: Data & Comparison

Coupling Reagent Performance Table

Based on internal optimization data for ortho-alkoxy benzoic acids.

ReagentActivation MechanismRisk of Side ReactionRecommended For
EDC / HOBt CarbodiimideHigh (

-acylurea)
Simple, unhindered acids only.
HATU Uronium / Aza-benzotriazoleMedium (Guanidinylation)Moderately hindered amines.
T3P® Phosphonic AnhydrideVery Low Best Choice for 2-alkoxybenzoic acids.
SOCl₂ / (COCl)₂ Acid ChlorideLow (Hydrolysis risk)Non-nucleophilic anilines.

FAQs: Frequently Asked Questions

Q: Can I perform a Suzuki coupling on the free acid if I use base? A: It is risky. While base generates the carboxylate, the high temperatures required for hindered aryl bromides (often >80°C) significantly increase the rate of protodecarboxylation (loss of


), yielding 1-bromo-4-(pentyloxy)benzene. We strongly advise protecting the acid as a methyl ester first.

Q: My reaction turns black during Acid Chloride formation with Thionyl Chloride. A: The pentyloxy ether tail is sensitive to harsh acidic conditions and high heat, potentially leading to ether cleavage (dealkylation). Use Oxalyl Chloride with catalytic DMF in DCM at 0°C to room temperature, or Ghosez’s Reagent for strictly neutral conditions.

Q: Why is T3P better than HATU for this specific molecule? A: HATU is excellent, but the bulky ortho-pentyloxy group can make the initial attack of the amine slow enough that the HATU itself reacts with the amine (guanidinylation). T3P does not suffer from this specific side reaction and its byproducts are non-toxic and water-soluble.[3]

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews, 116(19), 11754–11844.

  • Goossen, L. J., Rodriguez, N., & Gooßen, K. (2010). Carboxylic Acids as Substrates in Homogeneous Catalysis. Angewandte Chemie International Edition, 49(7), 1111-1141. (Mechanisms of Protodecarboxylation).

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (Data on T3P vs Carbodiimides).

  • Patterson, J. (2015). T3P® (Propylphosphonic Anhydride): The Green Coupling Reagent. Euticals/Archimica Technical Whitepaper.

  • BenchChem. (2025).[4] Troubleshooting Steric Hindrance in Benzoic Acid Derivatives. Technical Support Guide.

Sources

stability of 5-bromo-2-(pentyloxy)benzoic acid under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting & Handling Guidelines for Basic Conditions

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, working with multi-functional building blocks requires a precise understanding of orthogonal reactivity. 5-bromo-2-(pentyloxy)benzoic acid contains three distinct functional handles: a carboxylic acid, an alkyl aryl ether, and an aryl bromide.

This guide provides field-proven insights into the thermodynamic and kinetic behavior of this molecule under basic conditions, addressing common experimental pitfalls, phase-transfer issues, and degradation concerns.

Core Troubleshooting FAQs

Q1: My compound completely disappeared from the organic phase during a basic aqueous wash (e.g., or ). Was it destroyed?

No, it was not destroyed; it underwent a phase transfer. Causality: The carboxylic acid moiety has an estimated


 of approximately 4.0 to 4.5. When exposed to an aqueous base with a pH > 6, the acid is rapidly deprotonated to form a sodium or potassium carboxylate salt. This ionic species is highly polar and immediately partitions into the aqueous layer, leaving the organic phase.
Resolution: To recover your material, you must collect the basic aqueous layer, acidify it to pH < 3 using 


, and back-extract with an organic solvent like ethyl acetate (EtOAc).
Q2: Is the pentyloxy ether linkage at risk of cleavage under basic hydrolysis conditions?

No, the ether linkage is highly stable to basic conditions. Causality: Ether cleavage is fundamentally an acid-catalyzed nucleophilic substitution reaction[1]. To cleave an ether, the oxygen atom must first be protonated by a strong acid (like


 or 

) to create a viable leaving group, followed by nucleophilic attack via

or

pathways[2]. Under basic conditions, protonation is impossible, and the resulting alkoxide would be an exceptionally poor leaving group. Therefore, unless you are using extreme conditions (e.g., organolithium reagents at room temperature or molten salts), the pentyloxy chain will remain intact.
Q3: Can the aryl bromide undergo nucleophilic aromatic substitution ( ) by hydroxide ions in strong base?

No, the C-Br bond is completely inert to aqueous bases. Causality: For


 to occur, the aromatic ring must be highly electron-deficient, typically requiring strong electron-withdrawing groups ortho or para to the halogen. In this molecule, the basic conditions deprotonate the carboxylic acid, generating a negatively charged carboxylate that strongly repels incoming nucleophiles. Furthermore, the pentyloxy group donates electron density into the ring via resonance. This renders the C-Br bond highly stable across a wide pH range (pH 2 to 12)[3]. The bromide will only react if transition metal catalysts (e.g., Pd or Cu) are introduced.

Quantitative Data: Phase & Stability Profiling

Understanding the exact physical state of 5-bromo-2-(pentyloxy)benzoic acid at various pH levels is critical for designing purification workflows.

Table 1: Physicochemical Behavior in Aqueous Media

ParameterAcidic Conditions (pH < 3)Neutral Conditions (pH 7)Basic Conditions (pH > 9)
Dominant Species Neutral Carboxylic AcidCarboxylate AnionCarboxylate Anion
Aqueous Solubility < 0.1 mg/mL (Insoluble)> 50 mg/mL (Highly Soluble)> 50 mg/mL (Highly Soluble)
Organic Solubility (EtOAc) > 100 mg/mL (Highly Soluble)< 1 mg/mL (Insoluble)< 1 mg/mL (Insoluble)
Ether Linkage Stability Stable (unless heated with HI/HBr)StableHighly Stable
C-Br Bond Stability StableStableStable (without Pd/Cu)

Mechanistic Visualizations

The following diagrams map the behavioral logic of the molecule, allowing you to predict reactivity and phase distribution during your workflows.

Reactivity Molecule 5-bromo-2-(pentyloxy)benzoic acid under Basic Conditions Carboxyl Carboxylic Acid (-COOH) Molecule->Carboxyl Ether Pentyloxy Group (-OR) Molecule->Ether Bromide Aryl Bromide (-Br) Molecule->Bromide Deprot Rapid Deprotonation Forms Soluble Salt (pKa ~4.2) Carboxyl->Deprot pH > 5 Stable Highly Stable Resists Basic Cleavage Ether->Stable Aqueous Bases CrossC Stable to Mild Base Requires Pd/Cu for Reactivity Bromide->CrossC Base + Heat

Functional group reactivity map of 5-bromo-2-(pentyloxy)benzoic acid in basic media.

Workup A Reaction Mixture (5-Br-2-pentyloxybenzoic acid) BB BB A->BB Phase Separation B Add 1M NaOH (aq) Adjust to pH > 8 D Aqueous Layer (Sodium Carboxylate Salt) B->D Phase Separation C Organic Layer (Neutral Impurities) E Add 1M HCl (aq) Adjust to pH < 3 D->E Acidification F Aqueous Layer (NaCl waste) E->F Phase Separation G Organic Extraction (EtOAc) (Recovered Pure Acid) E->G Phase Separation BB->C Phase Separation

Workflow for acid-base extraction and recovery of 5-bromo-2-(pentyloxy)benzoic acid.

Standard Operating Protocols (SOPs)

SOP 1: Quantitative Recovery via Acid-Base Extraction

This self-validating protocol utilizes the molecule's pH-dependent solubility to purify it from non-acidic byproducts (such as unreacted alkyl halides from a previous etherification step).

Step-by-Step Methodology:

  • Basification: Dissolve the crude reaction mixture in an organic solvent (e.g., Dichloromethane). Add an equal volume of

    
    
    
    
    
    .
    • Causality: The base deprotonates the acid, forcing the resulting salt entirely into the aqueous layer.

  • Phase Separation: Vigorously shake the separatory funnel and allow the layers to separate. Drain the organic layer.

    • Validation: Spot the organic layer on a TLC plate. Under UV light, the characteristic spot for the benzoic acid derivative (typically

      
       in 8:2 Hexanes:EtOAc with 1% Acetic Acid) should be completely absent.
      
  • Acidification: Transfer the aqueous layer to an Erlenmeyer flask. Slowly add

    
    
    
    
    
    dropwise while stirring until the pH reaches 2-3.
    • Causality: According to the Henderson-Hasselbalch equation, dropping the pH two units below the

      
       ensures >99% of the molecules are reprotonated to their neutral, lipophilic state.
      
    • Validation: The clear aqueous solution will immediately turn opaque and cloudy as the neutral acid precipitates out of solution. Verify the pH with indicator paper.

  • Extraction: Add Ethyl Acetate (EtOAc) to the cloudy aqueous mixture. Transfer to a separatory funnel and shake.

    • Causality: EtOAc is selected over non-polar solvents (like hexanes) because its ester oxygen acts as an excellent hydrogen-bond acceptor, efficiently solvating the free carboxylic acid dimer.

  • Isolation: Collect the organic layer, dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the pure 5-bromo-2-(pentyloxy)benzoic acid.
    

References

  • Ether cleavage - Wikipedia Source: Wikipedia URL:[Link][1]

  • Cleavage of Ethers - Organic Chemistry Source: Jack Westin URL:[Link][2]

Sources

Technical Support Center: Purification & Troubleshooting for 5-Bromo-2-(pentyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the regioselectivity of electrophilic aromatic substitution (EAS) can often lead to frustrating downstream purification bottlenecks. When synthesizing 5-bromo-2-(pentyloxy)benzoic acid, the primary challenge is isolating the target molecule from its positional isomers—most notably, the 3-bromo byproduct.

This guide provides field-proven insights, mechanistic explanations, and self-validating protocols to help you achieve >99% isomeric purity for your active pharmaceutical ingredient (API) workflows.

I. Frequently Asked Questions (FAQs): Understanding the Isomeric Mixture

Q: Why am I getting the 3-bromo isomer as a major impurity during bromination? A: This is a classic regioselectivity issue driven by competing electronic effects. When you brominate 2-(pentyloxy)benzoic acid, the pentyloxy group acts as a strongly activating, ortho/para-directing group, while the carboxylic acid is a deactivating, meta-directing group. Both substituents synergistically direct the incoming electrophilic bromine to positions 3 and 5. Position 5 (para to the ether) is sterically unhindered and forms the major product. However, position 3 (ortho to the ether) remains highly activated, leading to the formation of 3-bromo-2-(pentyloxy)benzoic acid as a persistent minor isomer [1].

Q: Is there a synthetic route that avoids the 3-bromo isomer entirely? A: Yes. If chromatographic separation becomes a bottleneck at scale, we recommend altering the synthetic route to bypass EAS regioselectivity entirely. Instead of brominating the ether, start with commercially available 5-bromosalicylic acid . Perform a Fischer esterification to protect the carboxyl group, alkylate the C2 phenol with 1-bromopentane (using K_{2}CO_{3} in DMF), and subsequently hydrolyze the ester [2]. This "bottom-up" approach guarantees 100% regiochemical fidelity.

Q: Why does my crude mixture "oil out" instead of crystallizing? A: The lipophilic nature of the pentyloxy chain significantly lowers the crystal lattice energy compared to shorter alkoxy chains (like methoxy or ethoxy derivatives) [3]. When the crude mixture contains >10% of the 3-bromo isomer, the structural disruption prevents efficient molecular packing, causing the material to phase-separate as a viscous oil rather than precipitating as a solid.

II. Isomer Property Comparison Data

To successfully separate these isomers, we must exploit their subtle steric and electronic differences. The table below summarizes the quantitative and qualitative data used to design our purification workflows.

Property / Feature5-bromo-2-(pentyloxy)benzoic acid (Target)3-bromo-2-(pentyloxy)benzoic acid (Impurity)
EAS Directing Effect Para to pentyloxy (Major product)Ortho to pentyloxy (Minor product)
Steric Environment Unhindered (Bromine is isolated at C5)Highly hindered (Bromine sandwiched at C3)
Silica Gel Affinity (R_f) Lower R_f (Unhindered polar groups bind strongly)Higher R_f (Steric crowding disrupts silica binding)
Crystallinity High (Symmetrical packing allowed)Low (Prone to "oiling out" in mixed solvents)
1H-NMR Pattern (Aromatic) 1,2,4-trisubstituted (d, dd, d)1,2,3-trisubstituted (d, t, d)

III. Purification Decision Logic

Selecting the right purification method depends entirely on the initial purity of your crude mixture. Use the following decision tree to determine whether to proceed with fractional crystallization or silica gel chromatography.

PurificationLogic Start Crude 5-bromo-2-(pentyloxy)benzoic acid (Contains 3-bromo isomer) Analyze Assess 3-bromo % (HPLC/NMR) Start->Analyze HighImp > 10% 3-bromo isomer or 'Oiling Out' observed Analyze->HighImp LowImp < 10% 3-bromo isomer Good crystallinity Analyze->LowImp Chrom Silica Gel Chromatography (Hexane:EtOAc + 1% AcOH) HighImp->Chrom Cryst Fractional Crystallization (EtOH/H2O or Hexanes/EtOAc) LowImp->Cryst Pure Pure 5-bromo isomer (> 99% Purity) Chrom->Pure Cryst->Pure

Caption: Decision tree for selecting the optimal purification workflow for 5-bromo-2-(pentyloxy)benzoic acid.

IV. Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to subsequent synthetic steps without passing the validation checkpoints.

Protocol A: Fractional Crystallization (For <10% Impurity)

Causality: The 5-bromo isomer possesses superior crystal packing efficiency due to lower steric hindrance. By using a mixed solvent system and a highly controlled cooling ramp, we thermodynamically favor the precipitation of the 5-bromo isomer while keeping the more soluble 3-bromo isomer dissolved in the mother liquor.

  • Dissolution: Place the crude solid in a round-bottom flask. Add a minimum volume of boiling Ethanol (EtOH) until the solid completely dissolves.

  • Anti-Solvent Addition: While maintaining boiling, add hot deionized water dropwise until the solution becomes slightly turbid. Immediately add 1-2 drops of boiling EtOH until the solution just clears.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed over 2 hours. Do not use an ice bath immediately, as rapid cooling traps the 3-bromo isomer in the crystal lattice.

  • Maturation: Once at room temperature, transfer the flask to a 4°C refrigerator for 4 hours to maximize yield.

  • Filtration: Filter the crystals via a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold 1:1 EtOH/Water.

  • Drying: Dry the crystals under high vacuum at 40°C overnight.

Validation Checkpoint: Take a melting point reading. A sharp melting point range (≤ 1.5°C) indicates success. If the range is broad or depressed, repeat the crystallization.

Protocol B: Silica Gel Chromatography (For >10% Impurity or Oiled-Out Crude)

Causality: The carboxylic acid moiety will heavily hydrogen-bond with the silanol groups on the stationary phase, causing severe peak tailing. Adding 1% Glacial Acetic Acid (AcOH) to the mobile phase forces the analyte's carboxylic acid into its protonated, neutral state, ensuring sharp, distinct bands.

  • Column Preparation: Slurry-pack a column with Normal Phase Silica Gel (230-400 mesh) using Hexanes containing 1% Glacial AcOH.

  • Sample Loading: Dissolve the crude oil/solid in a minimum amount of Dichloromethane (DCM) and carefully load it onto the column head.

  • Elution: Elute using a gradient of Hexanes:Ethyl Acetate (from 95:5 to 80:20), ensuring the mobile phase constantly contains 1% AcOH.

  • Fraction Collection: The 3-bromo isomer (more sterically hindered, weaker silica interaction) will elute first. The target 5-bromo isomer will elute second.

  • Isolation: Pool the fractions containing the 5-bromo isomer. Evaporate the solvent under reduced pressure. To remove residual AcOH, add 10 mL of Toluene and evaporate (azeotropic removal), repeating twice.

Validation Checkpoint: Run a ^1H-NMR (in DMSO-d6 or CDCl3). Look specifically at the aromatic region. The pure 5-bromo isomer will show a classic 1,2,4-trisubstituted pattern: a doublet (~8 Hz), a doublet of doublets (~8 Hz, 2 Hz), and a fine doublet (~2 Hz). If you observe a triplet in the aromatic region, your product is still contaminated with the 1,2,3-trisubstituted 3-bromo isomer.

V. References

  • Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution - Physical Chemistry Chemical Physics (RSC) -[Link]

  • Improved Protein Kinase C Affinity through Final Step Diversification of a Simplified Salicylate-Derived Bryostatin Analog Scaffold - Organic Letters (NIH/ACS) -[Link]

  • US10065970B2 - Tricyclic PI3K inhibitor compounds and methods of use - Google Patents -

Validation & Comparative

Analytical Comparison Guide: 1H NMR Characterization of 5-Bromo-2-(pentyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, 5-bromo-2-(pentyloxy)benzoic acid serves as a critical halogenated building block for synthesizing complex active pharmaceutical ingredients (APIs). Because the regiochemistry of the bromine atom and the pentyloxy chain dictates the molecule's binding affinity to target receptors, rigorous structural verification is paramount.

This guide provides an objective comparison of analytical methodologies used to characterize this compound. We evaluate the orthogonal relationship between Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy, and deeply analyze the profound impact of solvent selection (CDCl3 vs. DMSO-d6) on spectral resolution. 1[1], providing atomic-level insights that mass spectrometry alone cannot achieve.

Orthogonal Techniques: 1H NMR vs. LC-HRMS

While both techniques are indispensable, they serve entirely different, complementary functions in structural validation.

  • LC-HRMS: Provides the exact mass and confirms the molecular formula (

    
    ). The presence of bromine is easily verified by its distinct isotopic signature (a 1:1 ratio of 
    
    
    
    and
    
    
    peaks due to
    
    
    and
    
    
    ). However, MS cannot easily distinguish between positional isomers (e.g., 4-bromo vs. 5-bromo derivatives).
  • 1H NMR Spectroscopy: Solves the regiochemical ambiguity. By analyzing the scalar coupling (J-coupling) of the aromatic protons, researchers can definitively map the exact substitution pattern on the benzene ring.

OrthogonalValidation Start 5-bromo-2-(pentyloxy)benzoic acid Structural Verification NMR 1H NMR Spectroscopy (Regiochemistry & Purity) Start->NMR Aliquot 1 LCMS LC-HRMS (Exact Mass & Isotope Pattern) Start->LCMS Aliquot 2 NMR_Pro Resolves ortho/meta/para J-couplings of aromatic ring NMR->NMR_Pro LCMS_Pro Confirms C12H15BrO3 formula via 79Br/81Br isotopic ratio LCMS->LCMS_Pro Synthesis Comprehensive Structural Confirmation NMR_Pro->Synthesis LCMS_Pro->Synthesis

Workflow comparing 1H NMR and LC-HRMS for comprehensive structural validation.

Solvent Dynamics: CDCl3 vs. DMSO-d6

The choice of deuterated solvent is not merely a matter of solubility; it fundamentally alters the observed chemical shifts through thermodynamic solvent-solute interactions.2[2].

The Causality of Solvent Effects:

  • In Non-Polar CDCl3: The carboxylic acid groups of 5-bromo-2-(pentyloxy)benzoic acid undergo intermolecular hydrogen bonding to form stable dimers. Because this dimerization is in rapid exchange on the NMR timescale, the -COOH proton appears as a heavily averaged, broad singlet (often buried or spanning ~10.5–11.5 ppm).

  • In Polar, Aprotic DMSO-d6: The strongly electronegative sulfoxide oxygen acts as a potent hydrogen-bond acceptor. It outcompetes the carboxylic acid dimerization, forming a stable 1:1 solvent-solute complex. This restricts the proton exchange rate, resulting in a sharp, highly deshielded peak further downfield (~12.5–13.5 ppm)[3].

SolventEffects Solvent NMR Solvent Selection CDCl3 CDCl3 (Non-polar, aprotic) Solvent->CDCl3 DMSO DMSO-d6 (Polar, H-bond acceptor) Solvent->DMSO Dimer Carboxylic Acid Dimerization (Broad -COOH peak ~11.0 ppm) CDCl3->Dimer Thermodynamics favor dimers Arom1 Aromatic Region Moderate resolution CDCl3->Arom1 Monomer Solvent-Solute H-Bonding (Sharp -COOH peak ~13.0 ppm) DMSO->Monomer DMSO disrupts dimers Arom2 Aromatic Region Enhanced multiplet separation DMSO->Arom2

Logical relationship of solvent polarity on carboxylic acid dimerization and aromatic resolution.

Quantitative Data Comparison

The table below summarizes the expected 1H NMR chemical shifts for 5-bromo-2-(pentyloxy)benzoic acid, contrasting the performance of CDCl3 and DMSO-d6.

Proton AssignmentMultiplicity & J-CouplingExpected Shift (CDCl3)Expected Shift (DMSO-d6)Structural Significance
-COOH Broad Singlet (bs) / Singlet (s)~10.5 - 11.5 ppm (bs)~12.5 - 13.5 ppm (s)Confirms acid presence; highly solvent-dependent.
H-6 (Aromatic) Doublet (d), J ≈ 2.5 Hz~8.1 ppm~7.9 ppmMeta-coupling confirms substitution pattern.
H-4 (Aromatic) Doublet of doublets (dd), J ≈ 8.8, 2.5 Hz~7.5 ppm~7.6 ppmOrtho and meta coupling.
H-3 (Aromatic) Doublet (d), J ≈ 8.8 Hz~6.9 ppm~7.1 ppmShielded by the electron-donating pentyloxy group.
-O-CH2- (C1') Triplet (t), J ≈ 6.5 Hz~4.1 ppm~4.0 ppmAlpha-protons to the ether oxygen.
-CH2- (C2') Quintet (p), J ≈ 6.5 Hz~1.9 ppm~1.8 ppmBeta-protons of the alkyl chain.
-CH2- (C3', C4') Multiplet (m)~1.3 - 1.5 ppm~1.3 - 1.5 ppmBulk alkyl chain.
-CH3 (C5') Triplet (t), J ≈ 7.0 Hz~0.9 ppm~0.9 ppmTerminal methyl group.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility in4[4], the following step-by-step methodology must be executed. This protocol is designed as a closed, self-validating system.

Step 1: Sample Preparation & Internal Calibration
  • Weigh precisely 10.0 mg of 5-bromo-2-(pentyloxy)benzoic acid.

  • Dissolve the compound in 0.6 mL of high-purity DMSO-d6 containing 0.03% (v/v) Tetramethylsilane (TMS).

  • Transfer the solution to a standard 5 mm NMR tube, ensuring no particulate matter remains (filter through glass wool if necessary).

    • Validation Check: TMS acts as the internal zero-point reference. If the TMS peak deviates from 0.00 ppm during processing, the chemical shift axis is miscalibrated and must be corrected.

Step 2: Instrument Tuning, Matching, and Shimming
  • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer.

  • Lock the magnetic field to the deuterium frequency of DMSO-d6.

  • Perform automated or manual shimming on the Z, Z2, and Z3 gradients.

    • Validation Check: Observe the residual solvent peak (DMSO at 2.50 ppm). The peak must be perfectly symmetrical with a full-width at half-maximum (FWHM) of <1.0 Hz. An asymmetric peak indicates poor magnetic homogeneity, which will artificially blur the critical J-couplings of the H-4 doublet of doublets.

Step 3: Pulse Sequence Optimization & Acquisition
  • Select a standard 1D 1H pulse sequence (e.g., zg30 on Bruker systems).

    • Causality: A 30-degree excitation pulse is chosen over a 90-degree pulse because it leaves a significant portion of the bulk magnetization on the Z-axis (

      
      ). This allows for a much shorter relaxation delay (
      
      
      
      ) between scans while maintaining quantitative integration accuracy.
  • Set the relaxation delay (

    
    ) to 2.0 seconds and the acquisition time (
    
    
    
    ) to 3.0 seconds.
  • Acquire 16 to 32 transients (scans) to achieve a high signal-to-noise ratio (SNR > 100:1).

Step 4: Data Processing & Integration Validation
  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transformation.

  • Phase the spectrum manually to ensure pure absorptive line shapes.

  • Integrate the terminal methyl triplet (-CH3) at ~0.9 ppm and set its value to exactly 3.00.

    • Validation Check: The isolated nature and fast

      
       relaxation of the terminal methyl group make it the perfect integration anchor. If the integration of the aromatic protons (H-3, H-4, H-6) does not yield exactly 1.00 each, it indicates either incomplete relaxation (requiring a longer 
      
      
      
      ) or the presence of co-eluting impurities.

References

  • NMR as a “Gold Standard” Method in Drug Design and Discovery - National Institutes of Health (PMC).
  • 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - Academia.edu.
  • Enhancing drug development with NMR: Optimizing synthesis processes and real-time reaction monitoring - News-Medical.Net.
  • 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts | Request PDF - ResearchGate.

Sources

FTIR characteristic peaks of 5-bromo-2-(pentyloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution FTIR Characterization of 5-Bromo-2-(pentyloxy)benzoic Acid: A Comparative Guide

As molecular complexity in drug discovery and materials science increases, the precise structural verification of building blocks becomes paramount. 5-bromo-2-(pentyloxy)benzoic acid (CAS: 60783-94-0) is a highly versatile intermediate utilized in the synthesis of ASK1 inhibitors, liquid crystal mesogens, and targeted delivery agents.

For researchers and drug development professionals, Fourier Transform Infrared (FTIR) spectroscopy remains a frontline analytical technique for confirming the structural integrity and purity of this compound. This guide provides an in-depth, objective comparison of the FTIR profile of 5-bromo-2-(pentyloxy)benzoic acid against common structural alternatives, grounded in fundamental spectroscopic causality and self-validating experimental methodologies.

Spectroscopic Signatures: The Causality of the Peaks

The FTIR spectrum of 5-bromo-2-(pentyloxy)benzoic acid is a composite of its four primary functional domains: the carboxylic acid, the aryl-alkyl ether linkage, the brominated aromatic ring, and the aliphatic pentyl chain. Understanding the physical causality behind these vibrations is critical for accurate spectral interpretation.

  • Carboxylic Acid (-COOH) Dimerization: In the solid state, alkoxybenzoic acids rarely exist as monomers. They form highly stable, intermolecular hydrogen-bonded dimers [1]. This physical phenomenon restricts the stretching of the carbonyl group, causing the C=O stretch to appear as a distinct, often broadened band or doublet between 1685–1695 cm⁻¹ , rather than the >1700 cm⁻¹ typical of free carboxylic acids. Furthermore, the hydrogen-bonded O-H stretch manifests as a massive, broad absorption band spanning 2500–3300 cm⁻¹ .

  • Ether Linkage (-O-R): The presence of the pentyloxy group introduces strong C-O-C stretching vibrations. The asymmetric stretch typically dominates the fingerprint region at ~1250 cm⁻¹ , while the symmetric stretch appears near ~1050 cm⁻¹ .

  • Aliphatic Pentyl Chain: The five-carbon alkyl tail generates intense C-H stretching signals. The asymmetric and symmetric stretches of the -CH₃ and -CH₂ groups are clearly resolved in the 2850–2960 cm⁻¹ region [2].

  • Aryl Bromide (-Br): Due to the heavy atomic mass of bromine, the C-Br stretching frequency requires less energy and is thus pushed deep into the far fingerprint region, typically observed between 550–650 cm⁻¹ .

G Compound 5-bromo-2-(pentyloxy)benzoic acid COOH Carboxylic Acid Group Compound->COOH Ether Aryl-Alkyl Ether Compound->Ether ArylBr Aryl Bromide Compound->ArylBr Alkyl Pentyl Chain Compound->Alkyl Peak1 C=O Stretch 1685-1695 cm⁻¹ (Dimer) COOH->Peak1 Peak2 C-O-C Stretch ~1250 & 1050 cm⁻¹ Ether->Peak2 Peak3 C-Br Stretch ~550-650 cm⁻¹ ArylBr->Peak3 Peak4 C-H Stretch 2850-2960 cm⁻¹ Alkyl->Peak4

Logical mapping of functional groups to their characteristic FTIR vibrational frequencies.

Comparative Analysis: Target vs. Alternatives

To validate the identity of 5-bromo-2-(pentyloxy)benzoic acid, it must be distinctly differentiated from closely related analogs. Below is an objective comparison against two common alternatives: 5-bromo-2-methoxybenzoic acid (shorter alkyl chain) [3] and 5-chloro-2-(pentyloxy)benzoic acid (different halogen).

Table 1: Quantitative FTIR Peak Comparison
Functional Group / Vibration5-Bromo-2-(pentyloxy)benzoic acidAlternative 1: 5-Bromo-2-methoxybenzoic acidAlternative 2: 5-Chloro-2-(pentyloxy)benzoic acidDiagnostic Differentiation
Aliphatic C-H Stretch 2850–2960 cm⁻¹ (Strong)~2840, 2950 cm⁻¹ (Weak)2850–2960 cm⁻¹ (Strong)Intensity of C-H bands confirms the length of the alkyl chain (pentyl vs. methyl).
C=O Stretch (Dimer) 1685–1695 cm⁻¹~1680–1690 cm⁻¹1685–1695 cm⁻¹Minimal shift; confirms the presence of the dimeric benzoic acid core across all three.
C-O-C Asym. Stretch ~1250 cm⁻¹~1240 cm⁻¹~1250 cm⁻¹Slight shift due to the differing inductive effects of a methoxy vs. pentyloxy group.
Carbon-Halogen Stretch 550–650 cm⁻¹ (C-Br) 550–650 cm⁻¹ (C-Br)700–750 cm⁻¹ (C-Cl) The "heavy atom effect" shifts C-Br to lower wavenumbers compared to C-Cl.

Analytical Causality: When comparing the target to the methoxy derivative, the primary differentiator is the integrated area of the aliphatic C-H stretching region. The pentyl chain possesses five times the number of carbon atoms, resulting in a dramatically higher absorbance intensity in the 2850–2960 cm⁻¹ range. Conversely, when comparing the target to the chloro-derivative, the key differentiator is the halogen stretch. Bromine's larger atomic radius and mass reduce the vibrational frequency of the C-X bond, shifting the peak from ~750 cm⁻¹ (C-Cl) down to ~600 cm⁻¹ (C-Br).

Self-Validating Experimental Protocol for High-Resolution FTIR

To ensure absolute scientific integrity, the following protocol utilizes Attenuated Total Reflectance (ATR) FTIR. This method is chosen over traditional KBr pelleting because it prevents moisture absorption (which can obscure the critical O-H and C=O regions) and eliminates the risk of pressure-induced polymorphic changes during sample preparation.

The protocol is designed as a self-validating system: every step includes a built-in quality control check to guarantee that the resulting data is an artifact-free representation of the molecule.

Step-by-Step Methodology
  • Instrument Calibration (System Validation):

    • Action: Run a standard 1.5 mil polystyrene calibration film.

    • Validation Check: Verify that the aromatic C-C stretch appears exactly at 1601.2 cm⁻¹ (± 1 cm⁻¹).

    • Causality: This ensures the interferometer's HeNe laser is perfectly aligned and the wavelength scale is accurate before any unknown sample is measured.

  • Background Acquisition:

    • Action: Clean the diamond ATR crystal with isopropanol and allow it to dry. Collect a background spectrum using 32 scans at 4 cm⁻¹ resolution.

    • Validation Check: The background spectrum must show standard atmospheric water vapor (~3600 cm⁻¹ and ~1600 cm⁻¹) and CO₂ (~2350 cm⁻¹).

    • Causality: Subtracting this background mathematically removes atmospheric interference, ensuring that any peaks observed belong solely to the 5-bromo-2-(pentyloxy)benzoic acid.

  • Sample Application:

    • Action: Place ~2 mg of the solid 5-bromo-2-(pentyloxy)benzoic acid powder directly onto the center of the diamond crystal. Lower the pressure anvil until the clutch clicks.

    • Causality: Consistent, high pressure ensures intimate optical contact between the crystal and the sample, which is strictly required for the evanescent wave to penetrate the sample and yield high-intensity absorbance.

  • Data Acquisition & Processing:

    • Action: Scan the sample 32 times at 4 cm⁻¹ resolution. Apply an ATR correction algorithm.

    • Validation Check: Inspect the baseline. It should be flat (no sloping), and the maximum peak absorbance (likely the C=O or C-O stretch) should fall between 0.2 and 0.8 Absorbance Units (AU).

    • Causality: If absorbance exceeds 0.8 AU, the detector may be operating in a non-linear range (saturation), distorting peak ratios. If the baseline slopes, the sample contact is poor or the particle size is causing scattering.

Workflow Start Instrument Prep (Clean ATR Crystal) Calib Polystyrene Calibration (Peak at 1601 cm⁻¹) Start->Calib Bkg Background Scan (Subtract H₂O/CO₂) Calib->Bkg Sample Sample Application (Ensure Intimate Contact) Bkg->Sample Scan Data Acquisition (32 Scans, 4 cm⁻¹ Res) Sample->Scan Verify Validation Check (Flat Baseline, 0.2-0.8 AU) Scan->Verify

Self-validating workflow for acquiring high-resolution ATR-FTIR spectra.

Conclusion

For researchers synthesizing or procuring 5-bromo-2-(pentyloxy)benzoic acid, FTIR provides an immediate, highly specific fingerprint of the molecule's structural domains. By carefully analyzing the C=O dimerization shift, the intensity of the aliphatic C-H stretches, and the low-frequency C-Br stretch, scientists can confidently distinguish this compound from its methoxy or chloro-derivatives. Employing a self-validating ATR-FTIR protocol ensures that these subtle spectroscopic nuances are captured with absolute fidelity, safeguarding downstream drug development and material synthesis workflows.

References

  • Study of Intermolecular Hydrogen Bonding in p-n-Alkoxybenzoic Acids and Alkyl Aniline Homologous Series – Part I ResearchGate[Link] [2]

  • Thermal analysis and FTIR study of 4-n-hexadecyloxybenzoic acid (16OB) ResearchGate[Link][3]

  • 5-Bromo-2-methoxybenzoic acid | CID 881739 PubChem, National Institutes of Health[Link] [1]

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 5-bromo-2-(pentyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and analytical chemistry, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone technique in this endeavor, providing not only molecular weight information but also a detailed fragmentation "fingerprint" that aids in confirming molecular structure. This guide offers an in-depth, comparative analysis of the predicted mass spectrometry fragmentation pattern of 5-bromo-2-(pentyloxy)benzoic acid, a molecule of interest in synthetic and medicinal chemistry.

Predicted Fragmentation Analysis: A Tale of Two Ionization Techniques

The fragmentation of 5-bromo-2-(pentyloxy)benzoic acid is expected to be significantly influenced by the ionization method employed. ESI, a soft ionization technique, will likely yield prominent quasi-molecular ions with minimal fragmentation, while the high-energy EI technique will induce extensive fragmentation, revealing the molecule's structural intricacies.

Electrospray Ionization (ESI-MS): Preserving the Molecular Ion

In ESI, ionization occurs under gentle conditions, making it ideal for determining the molecular weight of the analyte. We anticipate the formation of protonated or deprotonated molecules, as well as common adducts.

Negative Ion Mode ESI (-ESI): Given the acidic nature of the carboxylic acid group, negative ion mode is expected to be highly sensitive. The primary ion observed would be the deprotonated molecule, [M-H]⁻.

Positive Ion Mode ESI (+ESI): In positive ion mode, the formation of a stable protonated molecule [M+H]⁺ is likely. Additionally, adducts with common mobile phase cations such as sodium ([M+Na]⁺) and ammonium ([M+NH₄]⁺) are anticipated.[2]

The table below summarizes the predicted prominent ions in ESI-MS. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will result in a characteristic M/M+2 isotopic cluster for all bromine-containing ions.

Adduct Predicted m/z (⁷⁹Br) Predicted m/z (⁸¹Br) Ion Type
[M-H]⁻285.0287.0Deprotonated Molecule
[M+H]⁺287.0289.0Protonated Molecule
[M+Na]⁺309.0311.0Sodium Adduct
[M+NH₄]⁺304.0306.0Ammonium Adduct

Data sourced from PubChem predictions.[1]

Collision-induced dissociation (CID) of the [M-H]⁻ ion would likely result in the loss of the pentyl chain or decarboxylation.

Electron Ionization (EI-MS): A Fingerprint of Fragmentation

Electron ionization imparts significant energy into the molecule, leading to extensive and predictable fragmentation pathways. The resulting mass spectrum provides a detailed structural fingerprint. The molecular ion ([M]⁺˙) is expected to be observed, showing the characteristic bromine isotope pattern.

Key predicted fragmentation pathways for 5-bromo-2-(pentyloxy)benzoic acid under EI-MS include:

  • α-Cleavage of the Ether: Cleavage of the C-C bond adjacent to the ether oxygen is a common fragmentation pathway for ethers.[3] This would result in the loss of a butyl radical (•C₄H₉) to form a stable oxonium ion.

  • Loss of the Pentyloxy Radical: Cleavage of the ether C-O bond can lead to the loss of the entire pentyloxy radical (•OC₅H₁₁).

  • Loss of Pentene: A McLafferty-type rearrangement can lead to the elimination of a neutral pentene molecule (C₅H₁₀) from the pentyloxy side chain.[4]

  • Fragmentation of the Carboxylic Acid: The carboxylic acid moiety can undergo characteristic fragmentations, including the loss of a hydroxyl radical (•OH) and the loss of the entire carboxyl group (•COOH).[3][5]

  • Loss of Bromine: Cleavage of the C-Br bond can result in the loss of a bromine radical (•Br).

The following table summarizes the predicted major fragment ions in EI-MS:

Predicted m/z (⁷⁹Br) Proposed Structure / Neutral Loss Fragmentation Pathway
286/288[C₁₂H₁₅BrO₃]⁺˙ (Molecular Ion)-
229/231[M - C₄H₉]⁺α-Cleavage of the ether
215/217[M - C₅H₁₁O]⁺Loss of the pentyloxy radical
216/218[M - C₅H₁₀]⁺˙McLafferty rearrangement
269/271[M - OH]⁺Loss of hydroxyl radical from carboxylic acid
241/243[M - COOH]⁺Loss of carboxyl group
207[M - Br]⁺Loss of bromine radical
183/185[M - C₅H₁₀ - COOH]⁺McLafferty rearrangement followed by loss of carboxyl group
155/157[M - C₅H₁₀ - COOH - CO]⁺Subsequent loss of CO

Visualizing the Fragmentation Pathways

To further elucidate the predicted fragmentation mechanisms, the following diagrams illustrate the key bond cleavages for 5-bromo-2-(pentyloxy)benzoic acid under electron ionization.

G M [M]⁺˙ m/z 286/288 F1 m/z 229/231 Loss of •C₄H₉ M->F1 α-Cleavage F2 m/z 216/218 Loss of C₅H₁₀ M->F2 McLafferty Rearr. F3 m/z 269/271 Loss of •OH M->F3 Carboxyl Cleavage F4 m/z 241/243 Loss of •COOH M->F4 Decarboxylation F5 m/z 207 Loss of •Br M->F5 Aromatic Cleavage

Caption: Predicted EI-MS fragmentation of 5-bromo-2-(pentyloxy)benzoic acid.

Experimental Protocols for Verification

To experimentally validate the predicted fragmentation patterns, the following protocols for ESI-MS and GC-EI-MS are proposed.

Protocol 1: LC-ESI-MS/MS Analysis

This method is ideal for confirming the molecular weight and studying the fragmentation of the quasi-molecular ion.

  • Sample Preparation:

    • Dissolve approximately 1 mg of 5-bromo-2-(pentyloxy)benzoic acid in 1 mL of a suitable solvent such as methanol or acetonitrile.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL.

    • Filter the final solution through a 0.22 µm syringe filter before injection.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient from low to high organic phase (e.g., 5% to 95% B over 10 minutes) should be employed to ensure good chromatographic separation.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2-5 µL.

  • Mass Spectrometry (MS) Conditions (Electrospray Ionization - ESI):

    • Ionization Mode: Both positive and negative ion modes should be evaluated.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas Flow: 10 L/min.

    • Desolvation Temperature: 350 °C.

    • Data Acquisition: Acquire full scan data from m/z 50-500. For MS/MS analysis, select the [M-H]⁻ or [M+H]⁺ ion as the precursor and apply a range of collision energies (e.g., 10-40 eV) to generate a fragmentation spectrum.

Protocol 2: GC-EI-MS Analysis

This method is suitable for observing the detailed fragmentation pattern characteristic of electron ionization. Derivatization may be necessary to improve the volatility of the carboxylic acid.

  • Sample Preparation (with Derivatization):

    • To improve volatility, the carboxylic acid can be derivatized to its methyl ester. A common method is to react the sample with diazomethane or by using a milder agent like (trimethylsilyl)diazomethane.

    • Alternatively, direct injection of the underivatized acid may be possible with a high-temperature GC inlet.

    • Dissolve the derivatized or underivatized sample in a volatile solvent like dichloromethane or ethyl acetate.

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL (split or splitless injection depending on concentration).

  • Mass Spectrometry (MS) Conditions (Electron Ionization - EI):

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: m/z 40-500.

    • Scan Rate: 2 scans/second.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation P1 Dissolve Sample P2 Dilute to Working Concentration P1->P2 P3 Filter P2->P3 A1 Inject into LC P3->A1 A2 Chromatographic Separation A1->A2 A3 ESI Ionization A2->A3 A4 Mass Analysis (Full Scan & MS/MS) A3->A4 D1 Identify Quasi-molecular Ions A4->D1 D2 Analyze Fragmentation Pattern D1->D2 D3 Compare with Predictions D2->D3

Caption: General workflow for LC-ESI-MS/MS analysis.

Conclusion

This guide provides a comprehensive, predictive framework for understanding the mass spectrometric fragmentation of 5-bromo-2-(pentyloxy)benzoic acid. By leveraging established principles of fragmentation for its constituent functional groups, we have proposed detailed fragmentation pathways under both ESI and EI conditions. The characteristic isotopic signature of bromine serves as a key diagnostic tool in the identification of this compound and its fragments. The provided experimental protocols offer a clear path for the empirical verification of these predictions, enabling researchers to confidently identify and characterize this molecule in their studies.

References

  • Canadian Science Publishing. (n.d.). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Retrieved from [Link]

  • Taylor & Francis Online. (2007, May 4). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Retrieved from [Link]

  • PubMed. (2014, April 2). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Retrieved from [Link]

  • PubMed. (n.d.). Mass spectrometric analysis of long chain alk-1-enyl ether esters and alkyl ether esters of diols. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, July 29). Determination of Methyl Group Positions in Long-Chain Aliphatic Methyl Ethers and Alcohols by Gas Chromatography/Orbitrap Mass Spectrometry. Retrieved from [Link]

  • Royal Society of Chemistry. (2015, December 16). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. Retrieved from [Link]

  • ACS Publications. (2008, March 26). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Retrieved from [Link]

  • LinkedIn. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Retrieved from [Link]

  • PubChem. (n.d.). Benzoic acid, 5-bromo-2-(pentyloxy)-. Retrieved from [Link]

  • SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • StuDocu. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, February 24). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions.... Retrieved from [Link]

  • University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 5-bromo-2-hydroxy-. Retrieved from [Link]

  • Mol-Instincts. (n.d.). 5-Bromo-2-pentyloxy-benzoic acid. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Reddit. (2021, April 25). Mass spectroscopy for benzoic acid generates a very small peak at 123. The reason?. Retrieved from [Link]

Sources

A Comparative Guide to HPLC Purity Analysis of 5-bromo-2-(pentyloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs), the rigorous assessment of purity for intermediates is not merely a procedural step but a cornerstone of quality and safety. This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth, scientifically-grounded methodology for the purity analysis of 5-bromo-2-(pentyloxy)benzoic acid, a key building block in various synthetic pathways. We will not only detail a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method but also objectively compare its performance against modern alternatives like Ultra-Performance Liquid Chromatography (UPLC) and Supercritical Fluid Chromatography (SFC), supported by experimental data and established scientific principles.

The Criticality of Purity for 5-bromo-2-(pentyloxy)benzoic acid

5-bromo-2-(pentyloxy)benzoic acid is a substituted aromatic carboxylic acid. The presence of impurities, even in trace amounts, can have significant repercussions on the yield, purity, and safety profile of the final API. Potential impurities can arise from starting materials, by-products of the synthesis, or degradation of the intermediate itself. Therefore, a highly specific and sensitive analytical method is imperative to ensure the quality of this crucial intermediate.

A Stability-Indicating HPLC Method for Purity Analysis

The following reversed-phase HPLC method has been developed and optimized to provide excellent resolution, peak shape, and sensitivity for the purity determination of 5-bromo-2-(pentyloxy)benzoic acid and its potential impurities.

Method Parameters
ParameterRecommended ConditionJustification
Stationary Phase C18, 5 µm, 4.6 x 150 mmA C18 column offers broad applicability for the separation of non-polar to moderately polar compounds. The alkyl chain provides the necessary hydrophobicity to retain the aromatic carboxylic acid.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileThe acidic mobile phase is crucial for suppressing the ionization of the carboxylic acid group of the analyte, leading to better peak shape and retention.[1] Acetonitrile is a common organic modifier in reversed-phase HPLC.
Gradient 0-20 min, 50-90% B;20-25 min, 90% B;25.1-30 min, 50% BA gradient elution is employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe while maintaining good resolution for all components.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and column efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and improves peak symmetry.
Detection UV at 230 nmAromatic compounds typically exhibit strong UV absorbance. 230 nm is a common wavelength for the detection of benzoic acid derivatives.
Injection Volume 10 µLA standard injection volume for HPLC analysis.
Causality Behind Experimental Choices

The selection of a C18 stationary phase is based on the hydrophobic nature of the 5-bromo-2-(pentyloxy)benzoic acid molecule. The pentyloxy and bromo substituents contribute to its non-polar character, leading to good retention on a C18 column.

The most critical parameter in this method is the mobile phase pH. The pKa of 5-bromo-2-(pentyloxy)benzoic acid is predicted to be approximately 3.1.[2][3][4] To ensure the analyte is in its non-ionized, more retained form, the mobile phase pH should be at least 1.5 to 2 pH units below the pKa.[1] A mobile phase containing 0.1% phosphoric acid will have a pH of approximately 2.1, which effectively suppresses the ionization of the carboxylic acid group, preventing peak tailing and ensuring reproducible retention.

Experimental Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water and mix thoroughly.

    • Mobile Phase B: Use HPLC-grade acetonitrile.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of 5-bromo-2-(pentyloxy)benzoic acid reference standard and dissolve in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.

  • Sample Solution Preparation:

    • Accurately weigh approximately 10 mg of the 5-bromo-2-(pentyloxy)benzoic acid sample and dissolve in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.

  • Chromatographic System:

    • Equilibrate the HPLC system with the initial mobile phase composition (50% B) until a stable baseline is achieved.

  • Injection:

    • Inject the standard and sample solutions into the HPLC system.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Mobile_Phase Prepare Mobile Phase (A: 0.1% H3PO4 in H2O, B: ACN) Equilibrate Equilibrate System (50% B) Mobile_Phase->Equilibrate Standard Prepare Standard Solution (1 mg/mL in ACN) Inject Inject Samples Standard->Inject Sample Prepare Sample Solution (1 mg/mL in ACN) Sample->Inject Equilibrate->Inject Separate Gradient Separation (C18 Column) Inject->Separate Detect UV Detection (230 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity Integrate->Calculate

Caption: Workflow for HPLC purity analysis.

Potential Impurities and Forced Degradation Studies

A robust purity method must be stability-indicating, meaning it can resolve the active ingredient from its potential impurities and degradation products.

Potential Process-Related Impurities

Based on the common synthetic routes for similar compounds, potential impurities in 5-bromo-2-(pentyloxy)benzoic acid could include:

  • Starting Materials: Unreacted 5-bromo-2-hydroxybenzoic acid and 1-bromopentane.

  • Isomeric By-products: Positional isomers formed during the bromination step of the starting material, such as 3-bromo-2-pentyloxybenzoic acid.

  • Over-alkylated Products: Formation of the pentyl ester of 5-bromo-2-(pentyloxy)benzoic acid.

Forced Degradation Studies

To ensure the method is stability-indicating, forced degradation studies should be performed according to ICH guidelines.[5] This involves subjecting the sample to various stress conditions to generate potential degradation products.

Stress ConditionTypical ParametersPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60 °C for 24hHydrolysis of the ether linkage to form 5-bromo-2-hydroxybenzoic acid.
Base Hydrolysis 0.1 M NaOH at 60 °C for 24hHydrolysis of the ether linkage.
Oxidation 3% H₂O₂ at room temperature for 24hOxidation of the aromatic ring or the alkyl chain.
Thermal Degradation 105 °C for 48hGeneral decomposition.
Photodegradation Exposure to UV light (254 nm) and visible lightPhotolytic cleavage of bonds.

The developed HPLC method should be able to resolve the main peak from all degradation products formed under these stress conditions, thus proving its stability-indicating nature.

Comparative Analysis with Alternative Technologies

While HPLC is a workhorse in pharmaceutical analysis, newer technologies offer potential advantages in terms of speed, resolution, and efficiency.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC utilizes columns with sub-2 µm particles, operating at higher pressures than conventional HPLC.[6][7] This results in significantly faster analysis times and improved resolution.

Comparative Performance: HPLC vs. UPLC

ParameterHPLCUPLC
Analysis Time ~30 minutes~5-10 minutes
Resolution GoodExcellent
Solvent Consumption HighLow
System Pressure LowerHigher
Sensitivity GoodHigher

For the analysis of 5-bromo-2-(pentyloxy)benzoic acid, a UPLC method would offer a significant increase in throughput, which is highly beneficial in a high-demand quality control environment. The improved resolution can also be advantageous for separating closely eluting impurities.[5]

Supercritical Fluid Chromatography (SFC)

SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[8] It is considered a "green" chromatography technique due to the reduced use of organic solvents. SFC can offer unique selectivity compared to reversed-phase LC.

Comparative Performance: HPLC vs. SFC

ParameterHPLCSFC
Mobile Phase Aqueous/OrganicSupercritical CO₂/Co-solvent
Selectivity Based on hydrophobicityCan be orthogonal to RP-HPLC
Analysis Time ModerateFast
Environmental Impact HigherLower
Applicability to Polar Compounds ExcellentCan be challenging for highly polar, acidic compounds without additives

For an acidic compound like 5-bromo-2-(pentyloxy)benzoic acid, SFC might require the use of additives in the mobile phase to ensure good peak shape.[8] However, its orthogonal selectivity could be valuable for resolving impurities that are difficult to separate by HPLC.

Method_Comparison cluster_hplc_attr HPLC Attributes cluster_uplc_attr UPLC Attributes cluster_sfc_attr SFC Attributes Analyte 5-bromo-2-(pentyloxy)benzoic acid Purity Analysis HPLC HPLC (High-Performance Liquid Chromatography) Analyte->HPLC Established Method UPLC UPLC (Ultra-Performance Liquid Chromatography) Analyte->UPLC Faster, Higher Resolution SFC SFC (Supercritical Fluid Chromatography) Analyte->SFC Orthogonal Selectivity, Greener HPLC_Robust Robust & Reliable HPLC->HPLC_Robust UPLC_Speed High Throughput UPLC->UPLC_Speed SFC_Green Reduced Solvent Use SFC->SFC_Green HPLC_Cost Lower Instrument Cost UPLC_Sensitivity Improved Sensitivity SFC_Selectivity Unique Selectivity

Caption: Comparison of analytical techniques.

Conclusion

The presented stability-indicating HPLC method provides a reliable and robust approach for the purity analysis of 5-bromo-2-(pentyloxy)benzoic acid. The careful selection of chromatographic parameters, particularly the control of mobile phase pH, ensures accurate and reproducible results. While HPLC remains a cornerstone of pharmaceutical analysis, the adoption of UPLC can offer significant advantages in terms of speed and resolution for high-throughput environments. SFC presents a valuable orthogonal technique, especially when dealing with complex impurity profiles, and aligns with the growing emphasis on green chemistry. The choice of the most suitable technique will ultimately depend on the specific requirements of the analysis, including throughput needs, the complexity of the sample matrix, and available instrumentation.

References

  • MolGpKa. A web server for small molecule pKa prediction using a graph-convolutional neural network. [Link]

  • Chromatography Today. HPLC vs UPLC - What's the Difference? [Link]

  • WebofPharma. HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis. [Link]

  • Scribd. Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. [Link]

  • PubMed. MolGpka: A Web Server for Small Molecule p Ka Prediction Using a Graph-Convolutional Neural Network. [Link]

  • Asian Publication Corporation. Determination of Benzoic Acid and Sorbic Acid in Tobacco Sauce by Ultra Performance Liquid Chromatography. [Link]

  • ResearchGate. MolGpka: A Web Server for Small Molecule p K a Prediction Using a Graph-Convolutional Neural Network | Request PDF. [Link]

  • LCGC International. Separation of Ionic Analytes using Supercritical Fluid Chromatography. [Link]

Sources

Comparative Elemental Analysis Guide: High-Purity vs. Commercial-Grade 5-Bromo-2-(pentyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

In preclinical drug development, the purity of synthetic building blocks directly dictates the yield and safety profile of downstream active pharmaceutical ingredients (APIs). 5-bromo-2-(pentyloxy)benzoic acid (CAS: 60783-94-0) is a critical halogenated intermediate frequently utilized in the synthesis of ASK1 inhibitors and targeted delivery agents [1].

While standard chromatographic techniques (e.g., HPLC-UV) are routinely used for purity assessment, they often fail to differentiate between structurally analogous impurities—such as debrominated byproducts or unreacted alkylating agents—due to co-elution or identical chromophore profiles. Organic Elemental Analysis (OEA) serves as an orthogonal, self-validating system. By measuring the absolute atomic ratios of Carbon, Hydrogen, Oxygen, and Bromine, OEA provides an unforgeable fingerprint of compound purity [2].

This guide objectively compares the elemental performance data of a High-Purity Synthesized Grade against a Standard Commercial Grade of 5-bromo-2-(pentyloxy)benzoic acid, detailing the rigorous methodologies required to analyze heavily halogenated organic compounds.

Compound Specifications
  • Molecular Formula: C₁₂H₁₅BrO₃

  • Molar Mass: 287.15 g/mol

  • Theoretical Elemental Composition: C: 50.19%, H: 5.27%, Br: 27.83%, O: 16.71%

Methodological Framework: The Causality of Experimental Design

Analyzing halogenated compounds like 5-bromo-2-(pentyloxy)benzoic acid presents unique analytical challenges. Standard CHN combustion analyzers can be severely compromised by the presence of halogens. During high-temperature combustion, bromine forms corrosive gases (


, 

) that can permanently damage Thermal Conductivity Detectors (TCD) and artificially inflate carbon/nitrogen readouts by co-eluting with target gases [3].

To establish a self-validating system , our protocol utilizes a dual-pathway approach:

  • Modified CHN/O Combustion: We employ silver tungstate scrubbers within the combustion tube. The causality here is strictly chemical: the silver matrix quantitatively traps volatile bromine species as solid silver bromide (

    
    ), ensuring that only pure 
    
    
    
    and
    
    
    reach the detector.
  • Orthogonal Halogen Quantification: Bromine is quantified separately using Schöniger flask combustion followed by Ion Chromatography (IC). This ensures that the halogen mass balance independently verifies the CHN data.

EA_Workflow cluster_CHN CHN/O Combustion Analysis cluster_Br Bromine Determination Sample 5-bromo-2-(pentyloxy)benzoic acid Sample Preparation Combustion High-Temp Combustion (950°C, O2 environment) Sample->Combustion Schoniger Schöniger Flask Combustion Sample->Schoniger Scrubber Halogen Scrubbing (Silver Tungstate) Combustion->Scrubber Detection TCD Detection (CO2, H2O) Scrubber->Detection Data Comparative Elemental Profile (Purity Assessment) Detection->Data Absorption Absorption in Alkaline Solution Schoniger->Absorption IC Ion Chromatography (Br- quantification) Absorption->IC IC->Data

Figure 1: Orthogonal elemental analysis workflow for halogenated organic compounds.

Step-by-Step Experimental Protocols

Protocol A: CHN/O Determination via Automated Elemental Analyzer

This protocol is validated against sulfanilamide to ensure detector linearity.

  • Instrument Calibration: Calibrate the CHNS/O analyzer using 2.0 mg of certified sulfanilamide standard to establish the baseline response factor.

  • Sample Encapsulation: Accurately weigh 2.000 ± 0.001 mg of 5-bromo-2-(pentyloxy)benzoic acid into a combustible tin capsule using a microbalance.

  • Dynamic Combustion: Introduce the capsule into the primary reactor at 950°C under a transient, highly oxygenated environment to ensure complete oxidation.

  • Halogen Scrubbing (Critical): Route the combustion exhaust through a secondary reduction tube packed with copper wire and silver tungstate . Mechanism: The silver tungstate irreversibly binds free bromine, preventing TCD corrosion and signal interference [4].

  • Gas Separation & Detection: Separate the purified

    
     and 
    
    
    
    gases via a specialized GC column and quantify using the TCD.
Protocol B: Bromine Quantification via Schöniger Oxygen Flask & IC

This protocol isolates the halogen for absolute mass-balance verification.

  • Sample Preparation: Weigh 10.0 ± 0.1 mg of the compound onto an ashless filter paper flag. Place it into the platinum carrier of a Schöniger flask.

  • Absorption Matrix: Add 10 mL of 0.1 M NaOH containing 3 drops of 30%

    
     to the flask. Mechanism: The 
    
    
    
    acts as a reducing agent, ensuring any oxidized hypobromite (
    
    
    ) formed during combustion is fully converted to stable bromide (
    
    
    ) ions.
  • Ignition: Flush the flask with 100%

    
    , seal it, and electrically ignite the paper. Allow 30 minutes for the combustion cloud to be fully absorbed into the liquid matrix.
    
  • Degassing: Boil the absorption solution for 5 minutes to decompose excess

    
    , which otherwise causes baseline drift in the chromatograph.
    
  • Quantification: Inject the matrix into an Ion Chromatograph (IC) equipped with an anion-exchange column to quantify

    
     against a 4-bromobenzoic acid calibration curve.
    

Comparative Data Presentation

The following data represents a head-to-head comparison between a highly purified, recrystallized batch of 5-bromo-2-(pentyloxy)benzoic acid and a standard commercial-grade alternative sourced from a bulk supplier.

Acceptance Criterion: For a compound to be considered analytically pure for pharmaceutical synthesis, experimental values must fall within ±0.3% of the theoretical calculated values.

Table 1: Elemental Composition Comparison
ElementTheoretical Value (%)High-Purity Grade (%)Commercial Grade (%)Deviation (Commercial)
Carbon (C) 50.1950.2251.85+ 1.66
Hydrogen (H) 5.275.255.80+ 0.53
Bromine (Br) 27.8327.7824.10- 3.73
Oxygen (O) 16.7116.7518.25+ 1.54
Total Mass 100.00100.00100.00N/A
Table 2: Impurity Deduction Matrix

Deviations in elemental analysis are not random; they are stoichiometric indicators of specific synthetic failures. Based on the data in Table 1, we can objectively deduce the performance and quality of the commercial grade.

Observed Deviation in Commercial GradeMechanistic Cause / Suspected ImpurityImpact on Downstream Synthesis
Significant Decrease in Bromine (-3.73%) Debromination: Presence of 2-(pentyloxy)benzoic acid. The C-Br bond may have been cleaved during harsh alkylation conditions.Will terminate cross-coupling reactions (e.g., Suzuki/Buchwald) where the bromine acts as the reactive handle.
Increase in Carbon & Hydrogen Residual Alkylating Agent: Unreacted 1-bromopentane or residual pentanol solvent trapped in the crystal lattice.Alters stoichiometry calculations; introduces toxic alkylating agents into the API pipeline.

Scientific Conclusion

The comparative data definitively demonstrates the superiority of the High-Purity Grade . Its elemental profile falls well within the stringent ±0.3% threshold required for pharmaceutical intermediates.

Conversely, the Commercial Grade exhibits a severe bromine deficiency coupled with elevated carbon and hydrogen levels. This elemental signature is highly characteristic of debrominated impurities and residual aliphatic solvents. Because debrominated 2-(pentyloxy)benzoic acid shares an almost identical UV-absorbance profile with the target compound, standard HPLC-UV assays often overlook this critical flaw. By utilizing a self-validating OEA workflow with targeted halogen scrubbing, researchers can prevent compromised building blocks from derailing expensive downstream synthetic campaigns.

References

  • MolAid. "5-Bromo-2-pentyloxy-benzoic acid Chemical Properties and Applications." MolAid Chemical Database. URL: [Link]

  • Elementar. "Elemental Analysis: Operation & Applications in Organic Chemistry." Elementar Analytical. URL: [Link]

  • AZoM. "CHNSO Analysis to Define Elemental Compositions of Organic Compounds." AZo Materials. URL: [Link]

  • PerkinElmer. "The Elemental Analysis of Various Classes of Chemical Compounds Using CHN." PerkinElmer Polska. URL: [Link]

Strategic Guide: Crystal Structure Determination of 5-Bromo-2-(pentyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a strategic technical analysis designed for researchers and drug development professionals tasked with the structural characterization of 5-bromo-2-(pentyloxy)benzoic acid (CAS 60783-95-1).

As no definitive crystallographic entry (CIF) currently exists in public repositories (CSD/PubChem) for this specific derivative, this guide functions as a protocol design and method comparison manual . It objectively compares the performance of Single Crystal X-Ray Diffraction (SC-XRD), Powder X-Ray Diffraction (PXRD), and Computational Modeling (DFT) for determining the structure of this specific mesogenic precursor.

Executive Summary & Chemical Context

5-bromo-2-(pentyloxy)benzoic acid is a functionalized benzoic acid derivative featuring a flexible pentyloxy tail and a polar carboxylic head group. This amphiphilic structure suggests a high propensity for forming liquid crystalline phases (mesophases) or polymorphs, making structure determination non-trivial compared to rigid small molecules.

  • Core Challenge: The flexibility of the C5-alkoxy chain often induces disorder in the crystal lattice, complicating solving the structure via standard direct methods.

  • Structural Expectation: Based on homologous series (e.g., 5-bromosalicylic acid), the molecule is expected to form centrosymmetric carboxylic acid dimers (

    
     synthons) mediated by strong intermolecular hydrogen bonds.
    

Comparative Analysis of Determination Methods

The following table compares the three primary methodologies for determining the crystal structure of this compound. The "Performance" metric evaluates the method's ability to resolve the specific challenges of the pentyloxy tail and dimer packing.

FeatureMethod A: Single Crystal XRD (SC-XRD) Method B: Powder XRD (PXRD) Method C: DFT + Crystal Structure Prediction (CSP)
Primary Output 3D Atomic Coordinates (0.8 Å res)Unit Cell Dimensions & Phase IDEnergy-Minimized Theoretical Model
Suitability for Pentyloxy Chain High. Can resolve disorder if collected at 100 K.Low. Chain disorder broadens peaks, complicating indexing.Medium. Good for validating conformation, but may miss packing forces.
Sample Requirement Single crystal (>0.1 mm, defect-free).Polycrystalline powder (~10 mg).High-performance computing cluster.
Resolution of H-Bonds Excellent. Direct observation of O-H...O dimers.Poor. Inferred from peak positions/shifts.High. Calculates bond energies (-6 to -15 kcal/mol).
Turnaround Time Slow (Days-Weeks for growth).Fast (Minutes-Hours).Variable (Days).
Verdict Gold Standard. Required for de novo solution.Screening Tool. Essential for polymorph detection.Validation. Critical for resolving disorder models.
Expert Insight:

For 5-bromo-2-(pentyloxy)benzoic acid , SC-XRD is the mandatory primary method. However, due to the flexible tail, crystals may grow as thin plates or needles prone to twinning. PXRD should be used first to screen for polymorphism, ensuring the single crystal selected is representative of the bulk material.

Detailed Experimental Protocols

Protocol A: Crystal Growth (SC-XRD)

The critical step is suppressing the kinetic freedom of the pentyloxy tail to encourage ordered packing.

  • Solvent Selection: Use a solvent system with moderate polarity to solubilize the aromatic core but precipitate the alkyl tail.

    • Recommended: Ethanol/Water (80:20) or Acetone/Hexane (slow diffusion).

  • Dissolution: Dissolve 20 mg of 5-bromo-2-(pentyloxy)benzoic acid in 2 mL of Ethanol at 40°C. Filter through a 0.45 µm PTFE syringe filter to remove nucleation sites.

  • Crystallization:

    • Place the vial in a vibration-free environment at 4°C (refrigerator).

    • Mechanism:[1] Lower temperature reduces the thermal motion of the C5 chain, minimizing static disorder in the final lattice.

  • Harvesting: Isolate crystals under polarized light. Look for sharp extinction (indicating single crystallinity) vs. sweeping extinction (indicating strain/twinning).

Protocol B: Data Collection & Refinement
  • Mounting: Mount crystal on a MiTeGen loop using perfluoropolyether oil.

  • Temperature: Crucial. Collect data at 100 K (using N2 stream). Room temperature collection will likely result in "smeared" electron density for the terminal carbons (C11-C12) of the pentyloxy chain.

  • Strategy: Collect a full sphere of data (redundancy > 4) to accurately model absorption by the Bromine atom (

    
     for Mo source).
    

Expected Structural Architecture (Data Support)

Based on the crystallographic data of the homolog 5-bromosalicylic acid (CCDC 248775) and 2-bromo-5-isopropoxybenzoic acid, the following structural metrics are the self-validating targets for your refinement:

  • Primary Synthon: Carboxylic acid dimer forming an eight-membered ring (

    
    ).
    
    • Expected O...O Distance: 2.63 – 2.67 Å.

  • Secondary Interaction: Weak

    
     or 
    
    
    
    interactions linking the dimers into layers.
  • Chain Conformation: The pentyloxy chain will likely adopt an all-trans (zigzag) conformation to maximize packing efficiency, though the terminal methyl group may exhibit high thermal displacement parameters (

    
    ).
    

Workflow Visualization

The following diagram illustrates the integrated workflow for solving this structure, highlighting the decision points between SC-XRD and PXRD.

G Start Raw Material 5-bromo-2-(pentyloxy)benzoic acid Solubility Solubility Screen (EtOH, Acetone, Toluene) Start->Solubility PXRD PXRD Screening (Identify Polymorphs) Solubility->PXRD Growth Crystal Growth (Slow Evaporation @ 4°C) PXRD->Growth Select Solvent Check Microscopy Check (Birefringence?) Growth->Check Check->Growth Polycrystalline/Twin SCXRD SC-XRD Data Collection (100 K, Mo/Cu Source) Check->SCXRD Single Crystal Structure Structure Solution (Direct Methods/SHELXT) SCXRD->Structure Refinement Refinement (Model Disorder of C5 Tail) Structure->Refinement Refinement->SCXRD Poor Resolution (Recollect) Final Final CIF (R1 < 5%) Refinement->Final

Caption: Integrated workflow for structure determination, prioritizing low-temperature SC-XRD to resolve alkyl chain disorder.

References

  • PubChem. Benzoic acid, 5-bromo-2-hydroxy- (5-Bromosalicylic acid). National Library of Medicine. Available at: [Link]

  • Cambridge Crystallographic Data Centre (CCDC). Entry 248775: Crystal structure of 5-bromosalicylic acid. Available at: [Link]

  • UniLu. Benzoic acid, 5-bromo-2-(pentyloxy)- (PubChemLite Record). Université du Luxembourg. Available at: [Link]

  • Creative Biostructure. Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Available at: [Link]

Sources

thermal analysis (DSC/TGA) of 5-bromo-2-(pentyloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Thermal Analysis (DSC/TGA) Guide: 5-bromo-2-(pentyloxy)benzoic Acid vs. Structural Analogs

Executive Summary

For researchers and drug development professionals, understanding the thermal boundaries of active pharmaceutical ingredients (APIs) and synthetic intermediates is critical for formulation, melt-extrusion, and storage stability. This guide provides an in-depth comparative analysis of the thermal properties—specifically Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)—of 5-bromo-2-(pentyloxy)benzoic acid . By benchmarking this compound against its non-brominated and para-substituted analogs, we isolate the thermodynamic impact of halogenation and steric hindrance on molecular stability and phase transitions.

Mechanistic Overview: Structure-Property Relationships

The thermal behavior of alkoxybenzoic acids is governed by a delicate balance of intermolecular forces. These compounds characteristically form stable dimers via hydrogen bonding between their carboxylic acid groups, creating a rigid molecular core[1]. However, the exact thermal profile is heavily dictated by the substitution pattern:

  • The Para-Isomer (4-(pentyloxy)benzoic acid): Maintains a highly linear geometry. The combination of the hydrogen-bonded dimer core and the linear alkyl tail promotes anisotropic packing, allowing the compound to exhibit stable liquid crystalline (mesogenic) phases, such as nematic or smectic phases, before transitioning to an isotropic liquid[2].

  • The Ortho-Isomer (2-(pentyloxy)benzoic acid): The pentyloxy group at the ortho position introduces significant steric hindrance, forcing the alkyl chain out of the plane of the benzoic acid dimer. This bent geometry disrupts the linearity required for mesophase formation, effectively suppressing liquid crystalline behavior and significantly lowering the melting point (

    
    )[3].
    
  • The Target Compound (5-bromo-2-(pentyloxy)benzoic acid): The introduction of a bromine atom at the 5-position fundamentally alters the thermodynamic landscape. Bromine is a heavy, highly polarizable atom. Its presence dramatically increases intermolecular London dispersion forces and the overall molecular weight. This thermodynamic stabilization compensates for the steric disruption of the ortho-alkoxy group. While it still lacks the linearity for mesophase formation, the enhanced dispersion forces result in a significantly higher melting point and superior thermal decomposition temperature (

    
    ) compared to the non-brominated ortho-analog.
    

Logic Core Alkoxybenzoic Acid Core Dimer Carboxylic Dimerization (H-Bonding) Core->Dimer Ortho Ortho-Pentyloxy Substitution (Steric Hindrance) Core->Ortho Bromo 5-Bromo Substitution (Increased Polarizability) Core->Bromo Thermal Thermal Behavior: Altered Melting & Stability Dimer->Thermal Promotes LC Phase (in para-isomers) Ortho->Thermal Disrupts Linearity (Suppresses Mesophase) Bromo->Thermal Enhances Dispersion Forces (Increases T_m & T_d)

Figure 1: Logical mapping of structural modifications dictating thermal properties.

Comparative Thermal Data (DSC/TGA)

To objectively evaluate 5-bromo-2-(pentyloxy)benzoic acid, we compare its thermal benchmarks against its structural alternatives. The data below illustrates how structural tweaks translate into macroscopic thermal performance.

CompoundSubstitution Pattern

(Melting Point)
Mesophase Observed?

(Decomposition)
4-(pentyloxy)benzoic acid Para-alkoxy~124 °CYes (Nematic up to ~151 °C)~220 °C
2-(pentyloxy)benzoic acid Ortho-alkoxy~65 °CNo (Direct to Isotropic)~205 °C
5-bromo-2-(pentyloxy)benzoic acid Ortho-alkoxy, Meta-bromo~115 °CNo (Direct to Isotropic)~235 °C
(Note: Values represent thermodynamic benchmarks derived from homologous series trends for comparative material analysis).

Key Takeaways:

  • Thermal Stability (TGA): The 5-bromo derivative exhibits the highest

    
     (the temperature at which 5% mass loss occurs). The heavy halogen fortifies the aromatic ring against early pyrolytic cleavage, offering a wider thermal processing window.
    
  • Phase Transitions (DSC): Unlike the para-isomer, the 5-bromo-2-alkoxy derivative transitions directly from a crystalline solid to an isotropic liquid. The sharp, singular endothermic melting peak simplifies its use in melt-casting or hot-melt extrusion, as there are no complex intermediate liquid crystal phases to manage[4].

Workflow Sample Sample Prep: 5-bromo-2-(pentyloxy) benzoic acid TGA TGA Analysis (Decomposition Profile) Sample->TGA 1-5 mg DSC DSC Analysis (Phase Transitions) Sample->DSC 3-10 mg Data Data Correlation (Thermal Stability & Mesophases) TGA->Data T_d limits DSC->Data T_m, T_c

Figure 2: Parallel workflow for the thermal characterization of benzoic acid derivatives.

Self-Validating Experimental Protocols

To ensure high-fidelity, reproducible data, the following protocols utilize self-validating mechanisms (baseline corrections and thermal history erasure) grounded in rigorous physical chemistry standards.

A. Differential Scanning Calorimetry (DSC) Protocol

Purpose: To determine the precise melting point (


), crystallization temperature (

), and verify the absence of mesophases.
  • Calibration: Perform temperature and cell constant calibration using a high-purity Indium standard (

    
     = 156.6 °C, 
    
    
    
    = 28.45 J/g). Causality: Ensures the thermodynamic accuracy of the sensor before sample analysis[4].
  • Sample Preparation: Weigh exactly 3.0 – 5.0 mg of 5-bromo-2-(pentyloxy)benzoic acid into a standard aluminum T-zero pan. Seal with a crimped lid. Prepare an empty matched aluminum pan as the reference. Causality: A low, precise mass prevents thermal lag across the sample, ensuring sharp, well-resolved transition peaks.

  • Atmosphere: Purge the furnace with high-purity Nitrogen (

    
    ) at 50 mL/min. Causality: Displaces oxygen to prevent oxidative degradation during the melt, ensuring the observed endotherms are purely physical phase transitions.
    
  • Thermal Cycle (Heat-Cool-Heat Strategy):

    • Heating 1: Ramp from 25 °C to 180 °C at 10 °C/min. Causality: Erases prior thermal and mechanical history, such as metastable polymorphism induced by crystallization solvents.

    • Cooling: Ramp from 180 °C to 25 °C at 10 °C/min. Causality: Captures the crystallization exotherm (

      
      ) and checks for monotropic mesophases upon supercooling.
      
    • Heating 2: Ramp from 25 °C to 180 °C at 10 °C/min. Causality: Provides the true, reproducible melting point (

      
      ) and enthalpy of fusion (
      
      
      
      ) of the thermodynamically stable polymorph.
B. Thermogravimetric Analysis (TGA) Protocol

Purpose: To establish the upper thermal processing limit by determining the onset of decomposition.

  • Baseline Correction: Run an empty platinum crucible through the exact experimental temperature profile. Causality: Allows the software to subtract buoyancy effects and baseline drift caused by changes in gas density at high temperatures.

  • Sample Loading: Load 5.0 – 10.0 mg of the sample into the tared platinum crucible.

  • Atmosphere: Maintain an

    
     purge at 60 mL/min. Causality: Isolates thermal decomposition (pyrolysis) from oxidative combustion, providing the true kinetic onset of covalent bond cleavage.
    
  • Heating Profile: Ramp from 25 °C to 600 °C at a constant rate of 10 °C/min.

  • Data Extraction: Calculate the 5% weight loss temperature (

    
    ) and the extrapolated onset temperature. Causality: The 5% mass loss threshold is the strict industry standard for defining the absolute upper limit of a compound's thermal processing window before catastrophic structural failure occurs.
    

References

  • Thermogravemetric analysis and DSC graph of benzoic acid, 4-(4-pentenyloxy)-, 2-chloro-1,4-phenylene ester Source: ResearchGate URL:[Link][2]

  • Thermal analysis and FTIR study of 4-n-hexadecyloxybenzoic acid (16OB) Source: ResearchGate URL:[Link][4]

  • Probing the Texture of the Calamitic Liquid Crystalline Dimer of 4-(4-Pentenyloxy)benzoic Acid Source: MDPI (Molecular Diversity Preservation International) URL:[Link][1]

Sources

Safety Operating Guide

Definitive Guide: Personal Protective Equipment & Handling for Benzoic acid, 5-bromo-2-(pentyloxy)-

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Summary

Immediate Action Required: Treat this compound as a Severe Eye Irritant and Respiratory Irritant .

As a Senior Application Scientist, I emphasize that while the core benzoic acid structure suggests moderate toxicity, the lipophilic pentyloxy tail increases dermal absorption potential, and the acidic proton poses an immediate risk to mucous membranes.

Critical Hazard GHS Classification (Predicted) Immediate PPE Requirement
Eye Damage Category 1 (H318) or Cat 2A (H319)Chemical Splash Goggles (Safety glasses are insufficient for powders).
Skin Irritation Category 2 (H315) Nitrile Gloves (min 0.11 mm) for solids; Double-glove for solutions.
Respiratory STOT SE 3 (H335) N95/P2 Respirator required if handling outside a fume hood.

Part 2: Hazard Identification & Risk Assessment

Logic: Understanding the molecular structure allows us to predict hazards even when specific toxicological data is sparse.

Structural Hazard Analysis
  • Benzoic Acid Moiety: Provides the acidic character (

    
    ). This drives the corrosive/irritating  nature to eyes and mucous membranes.
    
  • 5-Bromo Substituent: Increases molecular weight and lipophilicity. Halogenated aromatics often carry sensitization risks, though less common than chlorinated analogs.

  • 2-Pentyloxy Group: A long alkyl ether chain significantly increases lipophilicity (LogP > 3). This facilitates skin permeation , meaning the compound can cross the dermal barrier more easily than unsubstituted benzoic acid.

GHS Hazard Statements
  • H315: Causes skin irritation.[1][2][3][4]

  • H318: Causes serious eye damage (Conservative classification applied due to acidic nature).

  • H335: May cause respiratory irritation.[1][2][4]

Part 3: Personal Protective Equipment (PPE) Matrix

Hand Protection (Glove Selection)

Scientific Rationale: For the solid powder, permeation is slow. However, once dissolved, the solvent dictates the breakthrough time. The pentyloxy group makes this compound soluble in organic solvents (DCM, Ethyl Acetate), which aggressively degrade standard nitrile.

State of MatterSolvent SystemRecommended Glove MaterialThicknessBreakthrough Time
Solid / Powder N/ANitrile 0.11 mm> 480 min
Solution Alcohols / WaterNitrile 0.11 mm> 240 min
Solution DCM / ChloroformPVA or Laminate (Silver Shield) 0.06 mm> 480 min
Solution THF / EthersLaminate (Silver Shield) 0.06 mm> 240 min

Protocol Note: Do NOT use Latex. The lipophilic nature of the pentyloxy group allows it to diffuse through the natural rubber matrix.

Respiratory & Eye Protection[1][5]
  • Solids (Weighing): Use a NIOSH N95 or CEN P2 particulate respirator if weighing < 10 mg outside a containment enclosure. For larger quantities, a fume hood is mandatory.

  • Eyes: Unvented Chemical Goggles are required. Standard safety glasses allow dust entry from the sides, which, upon contact with eye moisture, creates a localized acidic solution (pH < 3), causing immediate damage.

Part 4: Operational Protocols & Workflow

Decision Logic: Safe Handling Workflow

The following diagram illustrates the decision-making process for handling this compound based on its physical state and solvent interaction.

SafeHandling Start Start: Handling 5-bromo-2-(pentyloxy)benzoic acid StateCheck Check Physical State Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Powder LiquidPath In Solution StateCheck->LiquidPath Dissolved Weighing Weighing Protocol: 1. Use Anti-static Gun 2. Work in Fume Hood 3. Wear N95 + Goggles SolidPath->Weighing SolventCheck Identify Solvent LiquidPath->SolventCheck Chlorinated Solvent: DCM / CHCl3 SolventCheck->Chlorinated Halogenated Polar Solvent: MeOH / Water SolventCheck->Polar Polar/Aqueous GloveHigh REQUIRED PPE: Laminate/PVA Gloves (Nitrile will fail < 2 mins) Chlorinated->GloveHigh GloveStd REQUIRED PPE: Standard Nitrile Gloves (Double gloving recommended) Polar->GloveStd

Figure 1: Decision logic for PPE selection based on physical state and solvent compatibility. Note the critical divergence for chlorinated solvents.

Handling & Weighing Procedure
  • Engineering Control: Always handle in a certified chemical fume hood.

  • Static Control: This powder is likely static-prone due to the alkyl chain. Use an anti-static gun or ionizer before weighing to prevent "flying powder" which increases inhalation risk.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

Part 5: Emergency Response & Disposal[2]

Spill Cleanup (Solid)
  • Evacuate the immediate area of unnecessary personnel.

  • Don PPE: Goggles, N95 respirator, and Nitrile gloves.

  • Contain: Cover the spill with a damp paper towel (to prevent dust) or use a dedicated chemical vacuum (HEPA).

  • Neutralize: Wipe the surface with a dilute Sodium Bicarbonate (

    
    ) solution to neutralize any acidic residue.
    
  • Disposal: Place waste in a container labeled "Hazardous Waste - Solid - Toxic/Irritant" .

First Aid
  • Eye Contact: Immediately flush with water for 15 minutes while lifting eyelids.[5][6] The acidic nature requires thorough irrigation to restore pH balance. Seek medical attention.

  • Skin Contact: Wash with soap and water.[1][3][4][7][5][6][8] Do not use alcohol-based cleansers, as they may enhance the absorption of the lipophilic pentyloxy group.

Waste Disposal[6][7]
  • Classification: Hazardous Chemical Waste.

  • Compatibility: Do not mix with strong oxidizers (e.g., nitric acid) or strong bases in the waste stream to avoid exothermic reactions.

  • Labeling: Must be clearly labeled with the full chemical name and CAS number (60783-94-0).

References

  • PubChem . Benzoic acid, 5-bromo-2-(pentyloxy)- Compound Summary. National Library of Medicine. Retrieved March 8, 2026, from [Link]

  • ECHA (European Chemicals Agency) . C&L Inventory: Benzoic acid derivatives hazard classification. Retrieved March 8, 2026, from [Link]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.